Novobiocic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(4,7-dihydroxy-8-methyl-2-oxochromen-3-yl)-4-hydroxy-3-(3-methylbut-2-enyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO6/c1-11(2)4-5-13-10-14(6-8-17(13)25)21(27)23-18-19(26)15-7-9-16(24)12(3)20(15)29-22(18)28/h4,6-10,24-26H,5H2,1-3H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMCFFEJWADWZTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C(=C2O)NC(=O)C3=CC(=C(C=C3)O)CC=C(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60197541 | |
| Record name | Novobiocic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
485-23-4 | |
| Record name | Novobiocic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=485-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Novobiocic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000485234 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Novobiocic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Discovery and Scientific Journey of Novobiocin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Novobiocin, an aminocoumarin antibiotic, holds a significant place in the history of antimicrobial agents. Though its clinical use has waned, its unique mechanism of action and biosynthetic pathway continue to be of great interest to the scientific community. This technical guide provides an in-depth exploration of the history, discovery, chemical properties, and biological activity of novobiocin. It details the experimental protocols for its isolation and antimicrobial susceptibility testing, presents quantitative data on its efficacy, and illustrates its complex biosynthetic pathway and historical discovery through detailed diagrams. This document serves as a comprehensive resource for researchers and professionals in the fields of microbiology, natural product chemistry, and drug development.
A Historical Overview of Novobiocin's Discovery
The mid-20th century was a golden era for antibiotic discovery, with soil microorganisms proving to be a rich source of novel therapeutic agents. It was in this fertile scientific landscape that novobiocin emerged. First reported in the mid-1950s, the antibiotic was independently discovered and isolated by research teams at several pharmaceutical companies, leading to a variety of initial names for the compound.
Notably, scientists at Upjohn Research Laboratories isolated the antibiotic from the actinomycete Streptomyces niveus and initially named it streptonivicin.[1][2] Simultaneously, research at Pfizer, Merck, and Lepetit also yielded the same compound, which was referred to by other names such as Albamycin and Cathamycin.[2] The producing organism, Streptomyces niveus, is now recognized as a heterotypic synonym for Streptomyces spheroides.[3] The multiplicity of its discovery underscores the intense and competitive nature of antibiotic research during this period. Novobiocin was licensed for clinical use in the 1960s under the trade name Albamycin.[3]
Below is a diagram illustrating the key milestones in the discovery of novobiocin.
Chemical Structure and Biosynthesis
Novobiocin (C₃₁H₃₆N₂O₁₁) is a complex natural product belonging to the aminocoumarin class of antibiotics. Its structure is comprised of three main moieties: a 3-dimethylallyl-4-hydroxybenzoic acid residue (Ring A), a 3-amino-4,7-dihydroxycoumarin core (Ring B), and a noviose sugar derivative, L-noviose (Ring C).
The biosynthesis of novobiocin is a fascinating example of microbial secondary metabolism, involving a dedicated gene cluster that orchestrates the assembly of the three distinct structural components. The biosynthetic gene cluster for novobiocin was identified in Streptomyces spheroides. The precursors for the three rings are derived from primary metabolic pathways:
-
Ring A (3-dimethylallyl-4-hydroxybenzoic acid): Derived from prephenate, a key intermediate in the shikimic acid pathway, and dimethylallyl pyrophosphate.
-
Ring B (Aminocoumarin): Derived from the amino acid L-tyrosine.
-
Ring C (L-noviose): Derived from glucose-1-phosphate.
A simplified overview of the novobiocin biosynthetic pathway is depicted below, highlighting the key precursors and the assembly of the final molecule.
Mechanism of Action
Novobiocin exerts its antibacterial effect by targeting bacterial DNA gyrase (topoisomerase II), an essential enzyme involved in DNA replication, transcription, and repair. Specifically, novobiocin binds to the GyrB subunit of DNA gyrase, competitively inhibiting its ATPase activity. This inhibition prevents the enzyme from introducing negative supercoils into the bacterial DNA, a process crucial for relieving torsional stress during DNA replication. The disruption of DNA gyrase function ultimately leads to the cessation of DNA synthesis and bacterial cell death. This mechanism of action is distinct from that of other major antibiotic classes, such as beta-lactams and macrolides.
Antibacterial Spectrum and Quantitative Activity
Novobiocin exhibits a narrow spectrum of activity, being primarily effective against Gram-positive bacteria. It has limited activity against Gram-negative organisms due to the impermeability of their outer membrane to the antibiotic. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of novobiocin against a range of bacterial species.
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | ATCC 29213 | 0.063 | |
| Staphylococcus aureus | (Methicillin-Resistant) | 0.25 - 1.0 | |
| Staphylococcus epidermidis | - | 0.12 - 0.5 | |
| Staphylococcus saprophyticus | ATCC 15305 | Resistant (≥16) | |
| Enterococcus faecium | (Vancomycin-Resistant) | ≤0.5 - ≤2 | |
| Streptococcus pneumoniae | - | 0.25 - 1.0 | |
| Escherichia coli | - | >64 | |
| Acinetobacter baumannii | ATCC 17978 | 10 |
Experimental Protocols
Isolation and Purification of Novobiocin from Streptomyces Fermentation Broth
The following protocol is a generalized procedure based on historical methods for the isolation and purification of novobiocin.
I. Fermentation
-
Prepare a suitable nutrient medium for the cultivation of Streptomyces niveus or Streptomyces spheroides. The medium should contain sources of carbon (e.g., glucose), nitrogen (e.g., soybean meal, yeast extract), and essential minerals.
-
Inoculate the sterilized medium with a seed culture of the Streptomyces strain.
-
Conduct submerged aerobic fermentation for a period of 5-7 days at 28°C with continuous agitation and aeration to ensure optimal antibiotic production.
II. Initial Extraction
-
At the end of the fermentation, adjust the pH of the whole fermentation broth to approximately 9.0.
-
Filter the broth to remove the mycelia and other solid components. A filter aid such as diatomaceous earth can be used to improve filtration efficiency.
-
Acidify the filtrate to a pH of 2.0 using a mineral acid (e.g., HCl). This will precipitate the novobiocin, which is an acidic compound.
-
Collect the precipitate by filtration.
III. Purification
-
Wash the collected precipitate (filter cake) with water.
-
Extract the novobiocin from the filter cake using 85% aqueous methanol at a pH of 9.0.
-
Concentrate the methanol extract by evaporation to remove the methanol, leaving an aqueous solution.
-
Adjust the pH of the aqueous solution to approximately 9.0 and extract the novobiocin into an organic solvent such as n-butanol or amyl acetate.
-
Back-extract the novobiocin from the organic phase into an alkaline aqueous buffer solution.
-
Crystallize the novobiocin from a suitable solvent system, such as a methanol-water-acetic acid mixture.
-
Collect the pure, crystalline novobiocin by filtration, wash with a methanol-water mixture, and dry under vacuum.
The workflow for the isolation and purification of novobiocin is illustrated in the diagram below.
References
Physicochemical Properties of Novobiocic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Novobiocic acid, the aglycone of the aminocoumarin antibiotic novobiocin, represents a critical scaffold in the development of novel therapeutic agents. As a key intermediate in the biosynthesis of novobiocin, its unique chemical structure and properties are of significant interest to the scientific community. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering detailed data, experimental methodologies, and visual representations of its biological context to support ongoing research and drug development efforts.
Chemical Identity and Structure
This compound is structurally composed of a 3-amino-4,7-dihydroxy-8-methylcoumarin moiety linked by an amide bond to a 4-hydroxy-3-(3-methyl-2-butenyl)benzoic acid residue.
Table 1: Chemical Identifiers and Molecular Properties of this compound
| Property | Value | Reference |
| IUPAC Name | N-(4,7-dihydroxy-8-methyl-2-oxo-2H-1-benzopyran-3-yl)-4-hydroxy-3-(3-methyl-2-buten-1-yl)-benzamide | [1] |
| CAS Number | 485-23-4 | [1] |
| Molecular Formula | C₂₂H₂₁NO₆ | [1][2] |
| Molecular Weight | 395.4 g/mol | [2] |
| Chemical Structure | ``` | |
| dot | ||
| graph { | ||
| layout=neato; | ||
| node [shape=plaintext]; | ||
| "C22H21NO6" [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=10229&t=l", label=""]; | ||
| } |
Caption: Biosynthetic pathway of novobiocin highlighting the formation of this compound.
The primary mechanism of action of the final product, novobiocin, is the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication. Novobiocin competitively inhibits the ATPase activity of the GyrB subunit.
Caption: Mechanism of DNA gyrase inhibition by novobiocin.
Conclusion
This technical guide consolidates the available physicochemical data for this compound, providing a valuable resource for researchers in medicinal chemistry and drug discovery. While key data points such as the melting point and pKa remain to be experimentally determined and reported in the literature, the provided information on its structure, solubility, and spectral properties, alongside the context of its biosynthesis, offers a solid foundation for further investigation and utilization of this important chemical entity.
References
The Core Mechanism of Action of Novobiocic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Novobiocic acid, the core structural component of the aminocoumarin antibiotic novobiocin, has long been a subject of scientific inquiry due to its potent inhibitory effects on essential cellular processes. Initially identified as a powerful antibacterial agent, its mechanism of action has been elucidated to primarily target bacterial DNA gyrase. More recently, a second, distinct molecular target has been identified in eukaryotic cells: the heat shock protein 90 (Hsp90). This dual-targeting capability has renewed interest in this compound and its analogues as potential scaffolds for the development of both new antibacterial and anticancer therapeutics. This technical guide provides an in-depth exploration of the molecular mechanisms of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows involved in its study.
Primary Mechanism of Action: Inhibition of Bacterial DNA Gyrase
The principal antibacterial effect of this compound is achieved through the inhibition of DNA gyrase (topoisomerase II), an essential enzyme in bacteria responsible for introducing negative supercoils into DNA, a process critical for DNA replication and transcription.[1]
This compound specifically targets the GyrB subunit of the DNA gyrase holoenzyme.[1] It acts as a competitive inhibitor of the ATPase activity inherent to the GyrB subunit.[1][2] By binding to the ATP-binding site on GyrB, this compound prevents the hydrolysis of ATP, which is the energy source for the strand-passage and DNA supercoiling reaction.[2] This leads to a cessation of DNA replication and, ultimately, bacterial cell death. The Ki values for this inhibition are significantly lower than the Km for ATP, indicating a high affinity of the drug for the enzyme.
Quantitative Data: Inhibition of DNA Gyrase and Topoisomerase IV
The inhibitory potency of novobiocin against DNA gyrase and the related topoisomerase IV varies between bacterial species. The following table summarizes key inhibitory concentrations (IC50) and inhibition constants (Ki) reported in the literature.
| Compound | Target Enzyme | Organism | IC50 | Ki | Reference(s) |
| Novobiocin | DNA Gyrase | Escherichia coli | ~0.48 µM | - | |
| Novobiocin | DNA Gyrase | Staphylococcus aureus | 6-10 nM | - | |
| Novobiocin | Topoisomerase IV | Escherichia coli | - | - | |
| Novobiocin | Topoisomerase IV | Staphylococcus aureus | Weaker than Gyrase | - | |
| Clorobiocin | DNA Gyrase | Escherichia coli | - | - | |
| Coumermycin A1 | DNA Gyrase | Escherichia coli | - | - |
Note: IC50 and Ki values can vary depending on the specific assay conditions.
Signaling Pathway: DNA Gyrase Inhibition
The inhibition of DNA gyrase by this compound has profound downstream effects on bacterial cellular processes. The following diagram illustrates the central role of DNA gyrase and the consequences of its inhibition.
Secondary Mechanism of Action: Inhibition of Hsp90
In eukaryotic cells, this compound has been shown to inhibit the function of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the conformational maturation and stability of a wide range of "client" proteins. Many of these client proteins are key signaling molecules, such as protein kinases and transcription factors, that are often implicated in tumorigenesis.
This compound binds to a distinct, C-terminal ATP-binding site on Hsp90, unlike other well-known Hsp90 inhibitors like geldanamycin that bind to the N-terminus. This interaction disrupts the Hsp90 chaperone cycle, leading to the misfolding and subsequent degradation of its client proteins, primarily through the ubiquitin-proteasome pathway. This targeted degradation of oncoproteins forms the basis of the anticancer potential of this compound analogues.
Quantitative Data: Hsp90 Inhibition and Anti-proliferative Activity
The inhibitory activity of novobiocin against Hsp90 is significantly weaker than its effect on DNA gyrase. However, synthetic analogues have been developed with much-improved potency.
| Compound | Cell Line | IC50 (Anti-proliferative) | Target | Reference(s) |
| Novobiocin | SKBr3 (Breast Cancer) | ~700 µM | Hsp90 | |
| Novobiocin Analogue (DHN1) | - | More potent than Novobiocin | Hsp90 | |
| Novobiocin Analogue (DHN2) | - | More potent than DHN1 | Hsp90 | |
| Novobiocin Analogue (A4) | Breast and Prostate Cancer Cells | Induces client protein degradation at 1 µM | Hsp90 |
Signaling Pathways: Downstream Effects of Hsp90 Inhibition
The inhibition of Hsp90 by this compound and its derivatives leads to the degradation of numerous client proteins, thereby affecting multiple signaling pathways critical for cancer cell survival and proliferation. Two of the most important are the NF-κB and MAPK pathways.
Experimental Protocols
The study of this compound's mechanism of action relies on a set of key biochemical and cell-based assays. Below are detailed methodologies for these essential experiments.
DNA Gyrase Supercoiling Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA in the presence and absence of inhibitors.
Materials:
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
DNA gyrase enzyme (E. coli or S. aureus)
-
5X Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl2, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin)
-
This compound stock solution (in DMSO)
-
2X Stop Buffer/Loading Dye (e.g., 8% Ficoll, 20 mM EDTA, 0.1% SDS, 0.025% bromophenol blue)
-
Agarose
-
1X TAE Buffer
-
Ethidium bromide or other DNA stain
Procedure:
-
Prepare reaction mixtures on ice. For a 20 µL reaction, combine 4 µL of 5X Assay Buffer, 1 µL of relaxed plasmid DNA (e.g., 0.5 µg/µL), and sterile water to a final volume of 18 µL.
-
Add 1 µL of this compound at various concentrations (or DMSO as a vehicle control).
-
Initiate the reaction by adding 1 µL of DNA gyrase enzyme.
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Stop the reactions by adding 10 µL of 2X Stop Buffer/Loading Dye.
-
Load the samples onto a 1% agarose gel in 1X TAE buffer.
-
Perform electrophoresis at 100V for 1-2 hours.
-
Stain the gel with ethidium bromide and visualize under UV light. Supercoiled DNA will migrate faster than relaxed DNA.
Experimental Workflow: DNA Supercoiling Assay
Coupled ATPase Assay
This assay measures the ATP hydrolysis activity of DNA gyrase by coupling the production of ADP to the oxidation of NADH, which can be monitored spectrophotometrically.
Materials:
-
DNA gyrase enzyme
-
Linear DNA (e.g., linearized pBR322)
-
5X Assay Buffer (e.g., 250 mM Tris-HCl pH 7.5, 500 mM KCl, 10 mM DTT, 5 mM EDTA, 250% (w/v) glycerol)
-
ATP solution
-
Coupling system:
-
Phosphoenolpyruvate (PEP)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
NADH
-
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, linear DNA, PEP, PK, LDH, and NADH in a 96-well plate.
-
Add this compound at various concentrations (or DMSO as a control).
-
Add the DNA gyrase enzyme to each well.
-
Initiate the reaction by adding ATP.
-
Immediately place the plate in a spectrophotometer and measure the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C). The rate of NADH oxidation is proportional to the rate of ATP hydrolysis.
Hsp90 Client Protein Degradation Assay (Western Blot)
This assay is used to determine the effect of this compound on the stability of Hsp90 client proteins in cultured cells.
Materials:
-
Cancer cell line of interest (e.g., SKBr3, MCF-7)
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against Hsp90 client proteins (e.g., HER2, AKT, Raf-1) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound (and a DMSO control) for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and then incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system. A decrease in the band intensity of the client protein relative to the loading control indicates degradation.
Conclusion
This compound's dual mechanism of action, targeting both bacterial DNA gyrase and eukaryotic Hsp90, makes it a fascinating and important molecule in the field of drug discovery. Its potent, competitive inhibition of the GyrB ATPase activity provides a clear rationale for its antibacterial effects. Concurrently, its ability to bind to the C-terminal ATP-binding site of Hsp90 and induce the degradation of oncogenic client proteins highlights its potential as a scaffold for the development of novel anticancer agents. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers seeking to further investigate and exploit the unique biological activities of this compound and its derivatives. The clear structure-activity relationships that are beginning to emerge will undoubtedly pave the way for the design of next-generation inhibitors with improved selectivity and potency.
References
A Technical Guide to Novobiocic Acid as a DNA Gyrase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of novobiocic acid, a potent inhibitor of bacterial DNA gyrase. This compound is the core component of the aminocoumarin antibiotic novobiocin, responsible for its antibacterial activity. This document details its mechanism of action, inhibitory kinetics, relevant experimental protocols, and the structural basis of its interaction with DNA gyrase.
Introduction: DNA Gyrase and the Aminocoumarin Class
DNA gyrase is a type II topoisomerase found in bacteria that is essential for maintaining DNA topology.[1][2] It introduces negative supercoils into DNA in an ATP-dependent manner, a process critical for DNA replication, transcription, and repair.[1][2][3] The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits (A₂B₂). The GyrA subunit is responsible for the DNA cleavage and re-ligation activity, while the GyrB subunit harbors the ATPase activity that powers the supercoiling reaction.
Novobiocin and its core moiety, this compound, belong to the aminocoumarin class of antibiotics. These compounds are potent inhibitors of bacterial DNA gyrase, acting as competitive inhibitors of the ATPase reaction catalyzed by the GyrB subunit. This mechanism is distinct from that of other major gyrase inhibitors like the fluoroquinolones, which target the GyrA subunit.
Mechanism of Action
This compound exerts its inhibitory effect by targeting the GyrB subunit of DNA gyrase. The core mechanism involves the competitive inhibition of ATP binding, which is essential for the enzyme's catalytic cycle.
-
Binding to GyrB: this compound binds to the ATP-binding pocket located in the N-terminal domain of the GyrB subunit. X-ray crystallography studies have confirmed that the binding sites for novobiocin and ATP overlap, providing a structural basis for the competitive inhibition.
-
Inhibition of ATPase Activity: By occupying the ATP-binding site, this compound prevents the hydrolysis of ATP to ADP and Pi. This energy transduction is critical for driving the conformational changes in the gyrase complex that lead to the introduction of negative supercoils.
-
Halting the Catalytic Cycle: The inhibition of ATP hydrolysis stalls the DNA gyrase in a state where it cannot complete its strand-passage reaction. This prevents the enzyme from introducing negative supercoils, ultimately leading to the cessation of essential cellular processes like DNA replication and cell division.
The following diagram illustrates the inhibitory mechanism of this compound on the DNA gyrase catalytic cycle.
Caption: this compound competitively inhibits ATP binding to the GyrB subunit of DNA gyrase.
Quantitative Inhibitory Activity
The potency of this compound (often measured using novobiocin) is typically quantified by its half-maximal inhibitory concentration (IC₅₀) and its inhibition constant (Kᵢ). These values can vary depending on the bacterial species and the specific assay conditions.
| Enzyme Source | Inhibitor | Assay Type | IC₅₀ (µM) | Kᵢ (µM) | Reference |
| Escherichia coli | Novobiocin | Supercoiling | 0.48 | - | |
| Escherichia coli | Clorobiocin | Supercoiling | 0.08 | - | |
| Escherichia coli | Novobiocin | ATPase | - | ~0.01 | |
| Staphylococcus aureus | Novobiocin | Supercoiling | <0.004 - 0.19 | - | |
| Staphylococcus aureus | Novobiocin | Topo IV Inhibition | 0.9 - 35 | - | |
| E. coli | Novobiocin | Topo IV Inhibition | ~10 | - |
Note: Novobiocin is a more potent inhibitor of DNA gyrase than topoisomerase IV.
Experimental Protocols
Characterizing the activity of DNA gyrase inhibitors like this compound typically involves two key in vitro assays: the DNA supercoiling assay and the ATPase assay.
This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed circular DNA substrate, typically a plasmid like pBR322. The inhibition of this activity is visualized by agarose gel electrophoresis, as supercoiled DNA migrates faster than its relaxed counterpart.
Workflow Diagram:
Caption: A typical workflow for assessing gyrase inhibition via a supercoiling assay.
Detailed Protocol (Composite):
-
Reaction Mixture Preparation: On ice, prepare a master mix for the desired number of reactions. For a typical 30 µL reaction, combine:
-
6 µL of 5x Gyrase Assay Buffer (Final concentration: 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 1 mM ATP, 2 mM DTT, 1.8 mM Spermidine, 6.5% glycerol, 0.1 mg/mL albumin).
-
0.5 µg of relaxed pBR322 plasmid DNA.
-
Nuclease-free water to bring the volume to 26 µL.
-
-
Inhibitor Addition:
-
Aliquot 26 µL of the master mix into pre-chilled microcentrifuge tubes.
-
Add 1 µL of this compound (dissolved in a suitable solvent like DMSO) at various concentrations to the respective tubes.
-
For the positive control (full activity), add 1 µL of the solvent alone. For the negative control (no enzyme), add 1 µL of solvent.
-
-
Enzyme Addition:
-
Dilute the DNA gyrase enzyme in 1x Dilution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% glycerol).
-
Add 3 µL of diluted DNA gyrase (typically 1-5 Units) to all tubes except the negative control. Add 3 µL of dilution buffer to the negative control.
-
-
Incubation: Mix gently and incubate the reactions at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding 6 µL of 6x Stop Buffer/Loading Dye (e.g., 30% glycerol, 0.75% bromophenol blue, 30 mM EDTA, 3% SDS).
-
Analysis:
-
Load the entire reaction volume onto a 1% agarose gel in TAE or TBE buffer.
-
Perform electrophoresis at approximately 80-90V for 2-3 hours.
-
Stain the gel with ethidium bromide (0.5-1 µg/mL) and visualize under UV light. The relaxed DNA will appear as a series of bands higher up the gel, while the supercoiled product will be a faster-migrating band.
-
This assay measures the rate of ATP hydrolysis by the GyrB subunit. The inhibition of this activity confirms that the compound targets the ATPase function of the enzyme. A common method is a linked assay where ATP hydrolysis is coupled to the oxidation of NADH, which can be monitored spectrophotometrically by the decrease in absorbance at 340 nm.
Principle of the Linked Assay:
-
Gyrase hydrolyzes ATP → ADP + Pi.
-
Pyruvate kinase (PK) uses ADP and phosphoenolpyruvate (PEP) to regenerate ATP and produce pyruvate.
-
Lactate dehydrogenase (LDH) reduces pyruvate to lactate, oxidizing NADH to NAD⁺ in the process.
-
The rate of NADH oxidation is directly proportional to the rate of ATP hydrolysis by gyrase.
Detailed Protocol (Composite):
-
Reaction Mixture Preparation: In a UV-transparent 96-well plate or cuvette, prepare a reaction mixture containing:
-
5x Assay Buffer (e.g., 40 mM HEPES, 100 mM potassium glutamate, 8 mM magnesium acetate).
-
Phosphoenolpyruvate (PEP).
-
NADH.
-
A mixture of pyruvate kinase (PK) and lactate dehydrogenase (LDH).
-
Linear or relaxed plasmid DNA (to stimulate the reaction).
-
This compound at various concentrations.
-
-
Reaction Initiation: Add DNA gyrase to initiate the reaction.
-
Data Acquisition: Immediately monitor the decrease in absorbance at 340 nm at 37°C using a plate reader or spectrophotometer.
-
Analysis: Calculate the initial reaction velocity (rate of absorbance change) for each inhibitor concentration. Plot the velocity against the inhibitor concentration to determine the IC₅₀ value.
Structural Basis of Inhibition
X-ray crystallography has provided detailed insights into the binding of novobiocin to the GyrB subunit. The crystal structure of the N-terminal 43 kDa domain of GyrB in complex with novobiocin reveals the precise interactions that anchor the inhibitor in the ATP-binding site.
Key interactions often involve:
-
Hydrogen bonds between the coumarin ring of novobiocin and conserved residues in the active site, such as a conserved arginine (Arg136 in E. coli).
-
Interaction of the noviose sugar moiety with residues like Asp73 (E. coli) and a conserved water molecule.
Mutation of key residues, such as Arg136 to histidine (R136H), has been shown to confer resistance to novobiocin by weakening the binding affinity of the drug. These structural studies are invaluable for the rational design of new, more potent aminocoumarin derivatives and for understanding resistance mechanisms.
References
Unraveling the Molecular Architecture: A Technical Guide to the Structural Elucidation of Novobiocic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Novobiocic acid is the aglycone core of the aminocoumarin antibiotic novobiocin, an inhibitor of bacterial DNA gyrase.[1] A thorough understanding of its molecular structure is fundamental for the rational design of novel antibacterial agents and for comprehending its mechanism of action. This technical guide provides a detailed overview of the key experimental methodologies and data that have been instrumental in the complete structural elucidation of this compound. The structure was primarily determined through a combination of spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), alongside chemical degradation studies and X-ray crystallography of the parent compound, novobiocin.
Spectroscopic Analysis
The cornerstone of the structural elucidation of this compound lies in the application of advanced spectroscopic techniques. NMR spectroscopy provided critical information on the carbon-hydrogen framework, while mass spectrometry was essential for determining the molecular weight and fragmentation patterns, confirming the connectivity of the constituent parts.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy were pivotal in mapping the intricate structure of this compound.
A sample of isolated this compound was dissolved in a deuterated solvent, typically deuterated methanol (CD₃OD). The ¹H-NMR spectrum was acquired on a high-field spectrometer, such as a 400 MHz Bruker AMX instrument.[1] The resulting free induction decay (FID) was Fourier transformed to yield the spectrum, which was then referenced to the residual solvent peak. Analysis of chemical shifts, coupling constants (J-values), and integration of the signals allowed for the assignment of each proton to its specific position within the molecule.
The following table summarizes the key proton chemical shifts (δ) and coupling constants (J) for this compound.[1]
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 7.75 | d | 2.25 |
| H-6 | 7.71 | dd | 8.52, 2.25 |
| H-5' | 7.66 | d | 8.95 |
| H-6' | 6.85 | d | 8.98 |
| H-5 | 6.84 | d | 8.53 |
| H-8 | 5.35 | t | 7.63, 1.5 |
| H-7 | 3.34 | - | Overlapped with solvent |
| CH₃-8' | 2.26 | s | - |
| H-11 | 1.76 | s | - |
| H-10 | 1.74 | s | - |
The ¹³C-NMR spectrum of novobiocin, which contains the this compound core, was obtained to assign the carbon framework.[2] Off-resonance decoupling experiments were also performed to aid in the assignment of quaternary, methine, methylene, and methyl carbons.[2]
Mass Spectrometry (MS)
Mass spectrometry was employed to determine the molecular weight of this compound and to gain insight into its structure through fragmentation analysis.
Electron impact (EI) mass spectra were recorded on an instrument such as a TSQ70 spectrometer (Finnigan, Bremen, Germany) using methanol as the solvent. High-resolution mass spectrometry (HRMS) would have been used to confirm the elemental composition. Tandem mass spectrometry (MS/MS) experiments on the parent novobiocin molecule provide valuable data for inferring the fragmentation of this compound.
The following table summarizes the key mass spectrometry data for this compound and the relevant fragmentation of its parent compound, novobiocin.
| Analysis | Result | Interpretation |
| This compound | ||
| Molecular Weight (EI-MS) | 395.1 | Consistent with the calculated molecular weight of C₂₂H₂₁NO₆ (395.4 g/mol ) |
| Novobiocin Fragmentation (MS/MS) | ||
| Precursor Ion [M-H]⁻ | m/z 611.225 | Deprotonated novobiocin molecule |
| Major Fragment Ion | m/z 380.1302 | Loss of the noviose sugar moiety, corresponding to the this compound core |
| Major Fragment Ion | m/z 205.0351 | Further fragmentation of the this compound core |
X-ray Crystallography
Single crystals of novobiocin would be grown from a suitable solvent. The crystal is then mounted on a goniometer and exposed to a beam of X-rays. The diffraction pattern is collected on a detector, and the resulting data are processed to determine the unit cell dimensions and space group. The phases of the diffraction data are determined, and an electron density map is calculated. A molecular model is then built into the electron density and refined to yield the final crystal structure.
Chemical Degradation
Historically, chemical degradation was a fundamental technique for structure elucidation. For complex natural products like novobiocin, controlled hydrolysis was used to break the molecule down into smaller, more easily identifiable fragments.
Novobiocin can be subjected to acid hydrolysis, for instance, by heating in an acidic solution. This process cleaves the glycosidic and amide bonds, liberating the constituent components: the noviose sugar, the 3-amino-4,7-dihydroxycoumarin ring, and the 4-hydroxy-3-(3-methyl-2-butenyl)benzoic acid moiety, which together form this compound. These fragments can then be isolated and identified by comparison with authentic samples or through their own spectroscopic characterization.
Visualizing the Workflow
The logical flow of the structural elucidation process can be visualized as a series of integrated experimental and analytical steps.
Caption: Workflow for the structural elucidation of this compound.
Conclusion
The structural elucidation of this compound is a classic example of the power of combining multiple analytical techniques. Through the detailed analysis of NMR and mass spectrometry data, supported by the definitive three-dimensional information from X-ray crystallography of its parent compound and insights from chemical degradation, the complete and unambiguous structure of this important antibiotic core has been established. This foundational knowledge continues to inform the development of new gyrase inhibitors and other therapeutic agents.
References
The Biological Activity Spectrum of Novobiocic Acid: A Technical Guide
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
Novobiocic acid, the carboxylic acid core of the aminocoumarin antibiotic novobiocin, possesses a significant and diverse range of biological activities. This technical guide provides an in-depth exploration of the biological activity spectrum of this compound, with a primary focus on its antibacterial and anticancer properties. The document elucidates the molecular mechanisms of action, presents quantitative efficacy data, and furnishes detailed experimental protocols for the evaluation of its biological effects. Furthermore, key signaling pathways and experimental workflows are visualized through diagrams to facilitate a comprehensive understanding of its multifaceted pharmacological profile. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.
Introduction
This compound is a member of the aminocoumarin class of natural products, structurally representing the aglycone of novobiocin, which is produced by Streptomyces niveus.[1] While novobiocin itself has seen clinical use, this compound and its derivatives are the subject of ongoing research due to their intriguing biological activities. The primary mechanisms underpinning the bioactivity of this compound are the inhibition of two critical cellular enzymes: bacterial DNA gyrase and the heat shock protein 90 (Hsp90).[2][3] This dual-targeting capability confers upon this compound a broad spectrum of potential therapeutic applications, ranging from antibacterial to anticancer therapies. This guide will systematically detail these activities, providing the necessary technical information for their further investigation.
Antibacterial Activity
This compound, much like its parent compound novobiocin, exhibits potent antibacterial activity, primarily against Gram-positive bacteria.[4] Its mechanism of action is the inhibition of the GyrB subunit of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication and repair.[5] By competitively inhibiting the ATPase activity of GyrB, this compound prevents the negative supercoiling of DNA, leading to a cessation of cell division and eventual bacterial cell death.
Antibacterial Spectrum
The antibacterial activity of novobiocin, and by extension this compound, is most pronounced against Gram-positive organisms. A summary of the Minimum Inhibitory Concentrations (MICs) for novobiocin against a range of bacterial species is presented in Table 1. It is important to note that while novobiocin is generally less effective against Gram-negative bacteria due to permeability issues of the outer membrane, its activity can be enhanced in the presence of membrane permeabilizing agents.
Table 1: Antibacterial Spectrum of Novobiocin
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | ATCC 29213 | 0.125 | |
| Staphylococcus aureus | (Oxacillin-resistant) | 0.25 (MIC90) | |
| Mycobacterium tuberculosis | - | 2.5 | |
| Francisella tularensis | - | >64 | |
| Escherichia coli | - | >64 | |
| Acinetobacter baumannii | ATCC 17978 | 10 |
Note: Data for novobiocin is presented as a proxy for this compound's activity. The MIC90 represents the concentration required to inhibit 90% of the tested isolates.
Experimental Protocol: Antibacterial Susceptibility Testing (Disk Diffusion Method)
This protocol is adapted from the Kirby-Bauer disk diffusion method for determining the susceptibility of a bacterial strain to novobiocin.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Tryptic Soy Broth (TSB) or sterile saline
-
Sterile cotton swabs
-
Novobiocin disks (5 µg)
-
Bacterial culture to be tested (18-24 hour pure culture)
-
McFarland 0.5 turbidity standard
-
Incubator (35-37°C)
-
Calipers or ruler
Procedure:
-
Inoculum Preparation: From a pure culture, select 3-5 isolated colonies and suspend them in TSB or sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard.
-
Inoculation of MHA Plate: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension. Remove excess inoculum by pressing and rotating the swab against the inside of the tube above the liquid level. Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.
-
Application of Antibiotic Disk: Using sterile forceps, place a 5 µg novobiocin disk onto the center of the inoculated MHA plate. Gently press the disk to ensure complete contact with the agar surface.
-
Incubation: Invert the plate and incubate at 35-37°C for 18-24 hours.
-
Interpretation of Results: After incubation, measure the diameter of the zone of inhibition around the disk in millimeters. The interpretation of susceptible or resistant is based on standardized zone diameter breakpoints (for Staphylococcus saprophyticus, a zone of ≤16 mm is considered resistant).
Anticancer Activity
The anticancer properties of this compound stem from its ability to inhibit the C-terminal domain of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone that is crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and metastasis. By binding to the C-terminal ATP-binding site of Hsp90, this compound disrupts the chaperone cycle, leading to the misfolding, ubiquitination, and subsequent proteasomal degradation of Hsp90 client proteins. This results in the simultaneous disruption of multiple oncogenic signaling pathways.
Anticancer Spectrum
Novobiocin and its analogues have demonstrated cytotoxic activity against a variety of cancer cell lines. The half-maximal inhibitory concentrations (IC50) are typically in the micromolar range, although synthetic derivatives have been developed with significantly enhanced potency. A summary of the IC50 values for novobiocin against several cancer cell lines is provided in Table 2.
Table 2: Anticancer Activity of Novobiocin
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SKBr3 | Breast Cancer | ~700 | |
| HTB-26 | Breast Cancer | 10 - 50 | |
| PC-3 | Pancreatic Cancer | 10 - 50 | |
| HepG2 | Hepatocellular Carcinoma | 10 - 50 | |
| A549 | Lung Cancer | ~700 (Analog IC50: 0.15) |
Note: The high IC50 value for novobiocin in some cell lines has prompted the development of more potent synthetic analogues.
Experimental Protocol: Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound or its derivatives
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-well plate reader (spectrophotometer)
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a multi-well plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Mechanisms of Action: Visualized Pathways and Workflows
Inhibition of Bacterial DNA Gyrase
This compound targets the GyrB subunit of DNA gyrase, preventing ATP hydrolysis and thereby inhibiting the enzyme's ability to introduce negative supercoils into the bacterial DNA. This leads to the disruption of DNA replication and transcription, ultimately causing cell death.
Inhibition of Hsp90 and Degradation of Client Proteins
This compound binds to the C-terminal ATP-binding pocket of Hsp90, which disrupts its chaperone function. This leads to the instability of Hsp90 client proteins, which are then targeted for ubiquitination and degradation by the proteasome.
Experimental Workflow: Hsp90 Client Protein Degradation Assay
A common method to confirm Hsp90 inhibition is to measure the degradation of its client proteins via Western blot analysis.
Conclusion
This compound exhibits a compelling dual mechanism of action, targeting both bacterial DNA gyrase and human Hsp90. This positions it as a promising scaffold for the development of both novel antibacterial and anticancer agents. The data and protocols presented in this technical guide offer a comprehensive foundation for researchers to explore and harness the therapeutic potential of this compound and its derivatives. Further research into structure-activity relationships and formulation strategies will be critical in translating the in vitro activities of these compounds into clinically effective therapies.
References
- 1. Novobiocin | C31H36N2O11 | CID 54675769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Novobiocin susceptibility test: Principle, Procedure and Results interpretations [onlinebiologynotes.com]
- 3. micromasterlab.com [micromasterlab.com]
- 4. Novobiocin and Additional Inhibitors of the Hsp90 C-Terminal Nucleotide-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
Novobiocic Acid as a Secondary Metabolite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Novobiocin, an aminocoumarin antibiotic produced by Streptomyces species such as Streptomyces niveus and Streptomyces spheroides, is a potent inhibitor of bacterial DNA gyrase.[1] Its aglycone, novobiocic acid, forms the core of this secondary metabolite and is a subject of significant interest for the development of novel antibacterial agents and other therapeutics. This technical guide provides an in-depth overview of this compound, focusing on its biosynthesis, mechanism of action, and relevant experimental methodologies.
Biosynthesis of Novobiocin
Novobiocin is synthesized from three primary precursors that form its characteristic three-ring structure: Ring A (3-dimethylallyl-4-hydroxybenzoic acid), Ring B (a substituted aminocoumarin), and Ring C (the sugar moiety L-noviose).[2] this compound comprises Rings A and B linked by an amide bond. The biosynthetic pathway is orchestrated by a cluster of genes, including regulatory and resistance genes.
The key steps in the biosynthesis of this compound are:
-
Ring A (3-dimethylallyl-4-hydroxybenzoic acid) Synthesis: This moiety originates from prephenate, a precursor from the shikimic acid pathway.[2]
-
Ring B (Aminocoumarin) Synthesis: The aminocoumarin core is derived from L-tyrosine.[2]
-
Amide Bond Formation: The formation of the amide bond between Ring A and Ring B is a crucial step catalyzed by this compound synthetase.[3]
Regulatory Pathway
The biosynthesis of novobiocin is regulated by a cascade-like mechanism involving two positive regulatory genes, novE and novG. Transcription of novG is dependent on the presence of NovE. The NovG protein then acts as a DNA-binding transcriptional activator, binding to a specific site upstream of the novH gene, which is part of a large operon containing 16 biosynthetic genes (novH to novW). This binding event initiates the transcription of these essential biosynthetic genes.
Biosynthetic Pathway of this compound
The following diagram illustrates the key enzymatic steps in the formation of this compound.
Quantitative Data
Inhibitory Activity against DNA Gyrase
Novobiocin and its analogs are potent inhibitors of the ATPase activity of the GyrB subunit of DNA gyrase. The 50% inhibitory concentration (IC50) is a key measure of their potency.
| Compound | Enzyme Source | IC50 (µM) | Reference |
| Novobiocin | E. coli DNA Gyrase | 0.17 | |
| Novobiocin | E. coli DNA Gyrase | 0.9 | |
| Novobiocin | S. aureus DNA Gyrase | <0.004 - 0.19 | |
| Clorobiocin | E. coli DNA Gyrase | 0.08 |
Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
| Organism | MIC (µg/mL) | Reference |
| Staphylococcus aureus (MRSA) | 0.25 (MIC90) | |
| Acinetobacter baumannii ATCC 17978 | 10 | |
| Escherichia coli | 128 |
Enzyme Kinetics
Kinetic parameters for some of the enzymes in the novobiocin biosynthetic pathway have been determined.
| Enzyme | Substrate(s) | Km (µM) | kcat (min-1) | Reference |
| NovL | Ring A (3-dimethylallyl-4-hydroxybenzoic acid) | 19 | - | |
| NovL | Ring B (3-amino-4,7-dihydroxy-8-methylcoumarin) | 131 | - | |
| NovP | Desmethyldescarbamoyl novobiocin | 9.5 | 0.400 |
Experimental Protocols
Purification of Novobiocin from Streptomyces Culture
This protocol is a generalized procedure based on common extraction and purification techniques for novobiocin.
Workflow Diagram
Methodology
-
Fermentation and Harvest: Culture a novobiocin-producing Streptomyces strain in a suitable production medium. Harvest the fermentation broth at the peak of antibiotic production, typically at a pH of 7.0-8.0.
-
Filtration: Filter the whole broth to separate the mycelia from the culture filtrate.
-
Acidification and Solvent Extraction: Acidify the filtrate to a pH below 7.0. Extract the acidified filtrate with a water-immiscible organic solvent such as ethyl acetate or amyl acetate. Novobiocin will partition into the organic phase.
-
Aqueous Back-Extraction: Extract the organic phase with an aqueous alkaline buffer solution (pH ≥ 8.5). The novobiocin will move into the aqueous phase as a salt.
-
Chromatographic Purification: Further purify the novobiocin using chromatographic techniques. Ion-exchange chromatography can be employed, where novobiocin is adsorbed onto an anionic resin and then eluted. High-Performance Liquid Chromatography (HPLC) with a reverse-phase column (e.g., C18) can be used for final purification and analysis.
-
Crystallization: The purified novobiocin can be crystallized from a suitable solvent system.
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the supercoiling of relaxed circular DNA by DNA gyrase.
Methodology
-
Reaction Mixture Preparation: On ice, prepare a reaction mixture containing assay buffer (typically including Tris-HCl, KCl, MgCl2, DTT, and spermidine), ATP, and relaxed plasmid DNA (e.g., pBR322).
-
Inhibitor Addition: Add the test compound (e.g., this compound derivatives) or a known inhibitor (e.g., novobiocin) at various concentrations to the reaction mixtures. Include a no-inhibitor control.
-
Enzyme Addition and Incubation: Add a defined amount of DNA gyrase to each reaction mixture to initiate the supercoiling reaction. Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and a loading dye.
-
Agarose Gel Electrophoresis: Analyze the reaction products by electrophoresis on an agarose gel.
-
Visualization and Quantification: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Supercoiled DNA migrates faster than relaxed DNA. Quantify the intensity of the supercoiled and relaxed DNA bands to determine the percentage of inhibition at each compound concentration and calculate the IC50 value.
Heterologous Expression of Novobiocin Biosynthetic Genes
This technique involves expressing the novobiocin biosynthetic gene cluster in a more genetically tractable host, such as Streptomyces coelicolor or Streptomyces lividans, to study gene function and engineer novel analogs.
Methodology
-
Gene Cluster Cloning: Clone the entire novobiocin biosynthetic gene cluster from the producer strain into a suitable vector, such as a cosmid or a bacterial artificial chromosome (BAC).
-
Vector Modification: Introduce necessary genetic elements into the vector for integration into the heterologous host's chromosome. This can be achieved using techniques like λ-Red-mediated recombination to insert the integrase gene (int) and attachment site (attP) of a phage like φC31.
-
Transformation of Heterologous Host: Introduce the modified vector containing the gene cluster into the chosen heterologous Streptomyces host via protoplast transformation or conjugation.
-
Integration and Selection: Select for transformants where the gene cluster has integrated into the host chromosome at a specific attachment site (attB).
-
Cultivation and Analysis: Cultivate the recombinant strain under conditions that promote secondary metabolite production. Analyze the culture broth for the production of novobiocin or related compounds using techniques like HPLC and mass spectrometry.
Conclusion
This compound, as the core of the antibiotic novobiocin, represents a fascinating and important secondary metabolite. Understanding its complex biosynthetic pathway, regulatory mechanisms, and mode of action is crucial for the development of new antibacterial agents that can combat the growing threat of antibiotic resistance. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate this promising molecule and its derivatives. The continued exploration of this compound and its biosynthesis holds significant potential for the discovery and engineering of novel therapeutics.
References
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Novobiocic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Novobiocic acid is the aglycone core of the aminocoumarin antibiotic novobiocin. As a key intermediate in novobiocin biosynthesis and a potential standalone therapeutic agent, accurate and reliable quantitative analysis of this compound is crucial in various research and development settings, including fermentation process monitoring, metabolic engineering, and pharmacokinetic studies. This application note provides a detailed protocol for the analysis of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described methods are applicable for the determination of this compound in microbial culture extracts and other relevant matrices.
Chromatographic Methods
Several RP-HPLC methods can be employed for the analysis of this compound. The selection of the column and mobile phase can be tailored to the specific analytical requirements, such as resolution from other metabolites or analysis time. Below are two exemplary methods that have been shown to be effective.
Method 1: Gradient Elution for High Resolution
This method is particularly useful for separating this compound from other components in a complex matrix, such as a bacterial fermentation broth.
Method 2: Isocratic Elution for Routine Analysis
This method offers a simpler and faster analysis, suitable for routine quantification where high-throughput is desired and the sample matrix is less complex.
Table 1: HPLC Method Parameters for this compound Analysis
| Parameter | Method 1: Gradient Elution | Method 2: Isocratic Elution |
| Column | Multosphere RP18-5 (250 x 4 mm, 5 µm)[1] | C18 (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase A | 1% Formic Acid in Water[1] | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Methanol[1] | Acetonitrile |
| Gradient | Linear from 60% to 100% B over a specified time | Isocratic |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 305 nm[1] | 340 nm[2] |
| Injection Volume | 10-20 µL | 10-20 µL |
| Column Temperature | Ambient or controlled at 25-30 °C | Ambient or controlled at 25-30 °C |
Experimental Protocols
Standard Solution Preparation
-
Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of this compound standard and dissolve it in a suitable solvent such as methanol or acetonitrile to prepare a stock solution.
-
Working Standards: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve.
Sample Preparation (from Microbial Culture)
-
Acidification: Take a known volume of the microbial culture medium (e.g., 100 mL) and acidify it to pH 2.0 using hydrochloric acid (HCl).
-
Extraction: Extract the acidified medium twice with an equal volume of ethyl acetate.
-
Washing: Wash the combined organic phases with deionized water to remove water-soluble impurities.
-
Drying: Dry the ethyl acetate phase over anhydrous sodium sulfate.
-
Evaporation: Evaporate the solvent to dryness under reduced pressure or a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a known volume of the mobile phase (e.g., 1 mL of methanol) and filter through a 0.22 µm syringe filter before HPLC injection.
Method Validation
Table 2: Method Validation Parameters (Data for Novobiocin as a Surrogate)
| Parameter | Typical Acceptance Criteria | Example Data for Novobiocin |
| Linearity (R²) | ≥ 0.995 | 0.999 |
| Range | Dependent on application | 5-1000 µM in plasma |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | Not explicitly found for novobiocin |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 0.02 mg/kg in tissue |
| Accuracy (% Recovery) | 80-120% | Not explicitly found for novobiocin |
| Precision (% RSD) | ≤ 15% | Not explicitly found for novobiocin |
Note: The provided quantitative data is for novobiocin and should be used as a guideline. It is highly recommended to perform a full method validation for the specific application of this compound analysis.
Visualizations
Experimental Workflow for this compound HPLC Analysis
Caption: Workflow for HPLC analysis of this compound.
Logical Relationship of HPLC Method Components
References
Application Notes and Protocols: Enzymatic Assay for Novobiocic Acid Synthetase
Audience: Researchers, scientists, and drug development professionals.
Introduction
Novobiocin is an aminocoumarin antibiotic that functions by inhibiting bacterial DNA gyrase, an essential enzyme for DNA replication.[1] The biosynthesis of novobiocin involves a key enzymatic step catalyzed by novobiocic acid synthetase (NovL). This enzyme is responsible for the formation of an amide bond between 3-dimethylallyl-4-hydroxybenzoic acid (also known as ring A) and 3-amino-4,7-dihydroxycoumarin (ring B) to produce this compound, the core structure of novobiocin.[2]
The enzymatic assay for this compound synthetase is a critical tool for studying the biosynthesis of novobiocin, screening for potential inhibitors of this pathway, and for the engineered production of novel antibiotic analogues. These application notes provide detailed protocols for the preparation of the enzyme and its substrates, the execution of the enzymatic assay, and the analysis of the reaction product.
Principle of the Assay
The enzymatic assay for this compound synthetase is based on the ATP-dependent ligation of two precursor molecules, 3-dimethylallyl-4-hydroxybenzoic acid and 3-amino-4,7-dihydroxycoumarin. The reaction is catalyzed by the NovL enzyme, which is a member of the superfamily of adenylate-forming enzymes.[2] The formation of the product, this compound, is monitored and quantified using reverse-phase high-performance liquid chromatography (HPLC) with UV detection. The rate of product formation is directly proportional to the activity of the this compound synthetase in the sample.
The overall reaction is as follows:
ATP + 3-dimethylallyl-4-hydroxybenzoic acid + 3-amino-4,7-dihydroxycoumarin → this compound + AMP + Pyrophosphate
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the enzymatic assay of this compound synthetase. It is important to note that detailed kinetic characterization of NovL is not extensively available in the public literature. The provided protocols will allow researchers to determine these parameters for their specific experimental conditions.
Table 1: Physicochemical and Kinetic Properties of this compound Synthetase (NovL)
| Parameter | Value | Reference |
| Enzyme Commission (EC) Number | 6.3.1.15 | N/A |
| Substrates | ATP, 3-dimethylallyl-4-hydroxybenzoic acid, 3-amino-4,7-dihydroxycoumarin | [2] |
| Product | This compound | [2] |
| Optimal pH | Not determined; assay performed at pH 8.0 | |
| Optimal Temperature | Not determined; assay performed at 30°C | |
| Km for ATP | Not reported | N/A |
| Km for 3-dimethylallyl-4-hydroxybenzoic acid | Not reported | N/A |
| Km for 3-amino-4,7-dihydroxycoumarin | Not reported | N/A |
| Vmax | Not reported | N/A |
| Known Inhibitors | Novobiocin (potential product inhibition) | Inferred |
Table 2: HPLC Parameters for this compound Analysis
| Parameter | Specification | Reference |
| Column | Multosphere RP18-5 (250 x 4 mm, 5 µm) or equivalent | |
| Mobile Phase | Linear gradient of 60% to 100% methanol in 1% aqueous formic acid | |
| Flow Rate | 1.0 mL/min | Inferred from standard HPLC methods |
| Detection Wavelength | 305 nm | |
| Retention Time of this compound | To be determined with an authentic standard | N/A |
Experimental Protocols
Protocol 1: Preparation of Cell-Free Extract Containing this compound Synthetase
This protocol describes the preparation of a cell-free extract containing active this compound synthetase from a heterologous expression host, such as Streptomyces lividans TK24, transformed with the novL gene.
Materials:
-
S. lividans TK24 transformant culture
-
CDM medium
-
50 mM Tris-HCl, pH 8.0
-
Buffer A (50 mM Tris-HCl pH 8.0, 5 mM dithiothreitol, 50 µM phenylmethylsulfonyl fluoride)
-
Sea sand, sterile
-
Mortar and pestle, pre-chilled
-
Centrifuge and centrifuge tubes
Procedure:
-
Inoculate a suitable volume of CDM medium with the S. lividans TK24 transformant.
-
Incubate the culture at 30°C with shaking until it reaches the late exponential or early stationary phase of growth.
-
Harvest the cells by centrifugation at 4°C.
-
Wash the cell pellet twice with cold 50 mM Tris-HCl (pH 8.0).
-
Weigh the wet cell pellet. For every 3 g of cells, add 3 mL of Buffer A.
-
Transfer the cell suspension to a pre-chilled mortar containing sterile sea sand.
-
Grind the cells for 20 minutes at 4°C to ensure cell lysis.
-
Transfer the homogenate to a centrifuge tube and centrifuge at high speed (e.g., >12,000 x g) for 20 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant, which is the cell-free extract containing the this compound synthetase.
-
Determine the protein concentration of the cell-free extract using a standard method, such as the Bradford assay.
-
Use the extract immediately or store it in aliquots at -80°C.
Protocol 2: Preparation of Substrates
2a. Preparation of 3-dimethylallyl-4-hydroxybenzoic acid (Ring A)
This substrate can be obtained by the hydrolysis of novobiocin.
Materials:
-
Novobiocin sodium salt
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve novobiocin in an appropriate volume of dilute HCl.
-
Heat the solution under reflux for a sufficient time to achieve hydrolysis. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After cooling, extract the aqueous solution with ethyl acetate.
-
Combine the organic phases and wash with water until the pH is neutral.
-
Dry the ethyl acetate layer over anhydrous Na₂SO₄.
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by silica gel column chromatography to obtain pure 3-dimethylallyl-4-hydroxybenzoic acid.
2b. Preparation of 3-amino-4,7-dihydroxycoumarin (Ring B)
This compound can be synthesized via nitration of 4,7-dihydroxycoumarin followed by reduction.
Materials:
-
4,7-dihydroxycoumarin
-
Glacial acetic acid
-
Nitrating agent (e.g., nitric acid)
-
Palladium on carbon (Pd/C) catalyst
-
Methanol
-
Hydrogen gas supply
Procedure:
-
Suspend 4,7-dihydroxycoumarin in glacial acetic acid.
-
Carefully add the nitrating agent at a controlled temperature to yield 3-nitro-4,7-dihydroxycoumarin.
-
Isolate and purify the nitro derivative.
-
Suspend the 3-nitro-4,7-dihydroxycoumarin in methanol.
-
Add a catalytic amount of Pd/C.
-
Hydrogenate the mixture at atmospheric pressure until the reduction is complete (monitor by TLC).
-
Filter off the catalyst and evaporate the solvent to obtain 3-amino-4,7-dihydroxycoumarin.
Protocol 3: Enzymatic Assay for this compound Synthetase
Materials:
-
Cell-free extract containing NovL
-
Tris-HCl buffer (50 mM, pH 8.0)
-
ATP solution
-
3-dimethylallyl-4-hydroxybenzoic acid solution
-
3-amino-4,7-dihydroxycoumarin solution
-
MnCl₂ solution
-
1.5 M Trichloroacetic acid (TCA)
-
Ethyl acetate
-
Methanol
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube. The final volume of the assay is 100 µL.
-
The reaction mixture should contain:
-
100 µg of total protein from the cell-free extract
-
Substrates at desired concentrations (e.g., for kinetic studies, vary the concentration of one substrate while keeping the others saturated)
-
5 mM MnCl₂
-
ATP at a saturating concentration
-
50 mM Tris-HCl, pH 8.0
-
-
Pre-incubate the reaction mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding the cell-free extract.
-
Incubate the reaction at 30°C for 20 minutes.
-
Stop the reaction by adding 5 µL of 1.5 M TCA.
-
Extract the product by adding 1 mL of ethyl acetate and vortexing thoroughly.
-
Centrifuge to separate the phases.
-
Transfer the organic (upper) phase to a new tube and evaporate to dryness.
-
Dissolve the residue in a suitable volume (e.g., 100 µL) of 50% (v/v) methanol in water.
-
The sample is now ready for HPLC analysis.
Protocol 4: HPLC Analysis of this compound
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions (60% methanol in 1% aqueous formic acid).
-
Inject a known amount of the prepared sample onto the C18 column.
-
Run the linear gradient from 60% to 100% methanol over a suitable time frame (e.g., 20-30 minutes).
-
Monitor the absorbance at 305 nm.
-
Identify the peak corresponding to this compound by comparing its retention time with that of an authentic standard.
-
Quantify the amount of this compound produced by integrating the peak area and comparing it to a standard curve generated with known concentrations of this compound.
Visualizations
Caption: Biosynthetic pathway of novobiocin highlighting the NovL-catalyzed step.
Caption: Workflow for the enzymatic assay of this compound synthetase.
References
Application Notes and Protocols: Utilizing Novobiocin and its Analogs in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Novobiocin, an aminocoumarin antibiotic, has garnered significant interest in oncology research due to its anticancer properties.[1] Initially identified as a DNA gyrase inhibitor, novobiocin was later discovered to be a C-terminal inhibitor of Heat shock protein 90 (Hsp90).[2][3] Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins involved in cancer cell proliferation, survival, and signaling.[4] Inhibition of Hsp90 leads to the degradation of these oncoproteins, making it a compelling target for cancer therapy.[4] More recently, novobiocin has been identified as a first-in-class inhibitor of DNA polymerase theta (Polθ), a key enzyme in DNA repair, highlighting its potential in treating cancers with specific DNA repair deficiencies, such as those with BRCA1 or BRCA2 mutations.
These application notes provide a comprehensive overview of the use of novobiocin and its more potent analogs in cancer cell line research, including detailed experimental protocols and a summary of their effects on various signaling pathways.
Data Presentation: In Vitro Efficacy of Novobiocin and Analogs
Novobiocin itself exhibits relatively weak anti-proliferative activity, with IC50 values often in the high micromolar range. Consequently, numerous analogs have been synthesized to improve potency. The following tables summarize the half-maximal inhibitory concentrations (IC50) of novobiocin and some of its key analogs across various cancer cell lines.
Table 1: IC50 Values of Novobiocin in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SKBr3 | Breast Cancer | ~700 | |
| MDA1986 | Head and Neck Squamous Cell Carcinoma | >700 | |
| JMAR | Head and Neck Squamous Cell Carcinoma | >700 | |
| LNCaP | Prostate Cancer | ~400 |
Table 2: IC50 Values of Novobiocin Analogs in Cancer Cell Lines
| Analog | Cell Line | Cancer Type | IC50 (µM) | Reference |
| KU174 | MDA1986 | Head and Neck Squamous Cell Carcinoma | 7.5 | |
| KU174 | JMAR | Head and Neck Squamous Cell Carcinoma | 4.3 | |
| Compound 68 | - | - | 23.4 | |
| A4 | - | Breast and Prostate Cancer | 1 (induces client protein degradation) | |
| F-4 | LNCaP | Prostate Cancer | Shows improved cytotoxicity over 17-AAG | |
| Analog 95 | MCF-7 | Breast Cancer | 6 |
Key Signaling Pathways Affected by Novobiocin
Novobiocin and its analogs exert their anticancer effects through the modulation of several critical signaling pathways.
Hsp90 Client Protein Degradation Pathway
As a C-terminal inhibitor of Hsp90, novobiocin disrupts the chaperone's function, leading to the ubiquitination and subsequent proteasomal degradation of its client proteins. This disrupts multiple oncogenic signaling cascades simultaneously.
Figure 1: Hsp90 client protein degradation pathway initiated by novobiocin.
DNA Polymerase Theta (Polθ) Inhibition and cGAS-STING Pathway Activation
Novobiocin inhibits the ATPase activity of Polθ, a crucial enzyme for DNA repair, particularly in cells with deficient homologous recombination (e.g., BRCA1/2 mutations). This leads to an accumulation of cytosolic DNA fragments, which activates the cGAS-STING pathway, triggering an innate immune response.
References
- 1. benchchem.com [benchchem.com]
- 2. Novobiocin blocks nucleic acid binding to Polθ and inhibits stimulation of its ATPase activity. — Centre for Medicines Discovery (CMD) [cmd.ox.ac.uk]
- 3. Novobiocin Analogues That Inhibit the MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols: Novobiocic Acid in Drug Potentiation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Novobiocic acid, a derivative of the aminocoumarin antibiotic novobiocin, has garnered significant interest in oncology research for its role in potentiating the cytotoxic effects of various anticancer agents. The primary mechanism underlying this potentiation is the inhibition of the C-terminal ATP-binding site of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone crucial for the stability and function of a multitude of client proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and resistance to therapy.[1]
Unlike N-terminal Hsp90 inhibitors, which can induce a pro-survival heat shock response, C-terminal inhibitors like this compound and its analogs can circumvent this effect, making them attractive candidates for combination therapies.[2][3] By inhibiting Hsp90, this compound analogues lead to the degradation of key oncogenic client proteins, thereby sensitizing cancer cells to the effects of other chemotherapeutic drugs. This application note provides a summary of the quantitative data from drug potentiation studies involving this compound analogs and detailed protocols for key experimental assays.
Data Presentation: Quantitative Analysis of Drug Potentiation
The following tables summarize the in vitro efficacy of this compound analogs alone and in combination with other anticancer agents.
Table 1: Anti-proliferative Activity of Novobiocin Analog F-4 in Prostate Cancer Cell Lines [2]
| Cell Line | Compound | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
| LNCaP | Novobiocin | >1000 | >1000 | 700 ± 50 |
| F-4 | 50 ± 5 | 45 ± 4 | 40 ± 3 | |
| PC-3 | Novobiocin | >1000 | 800 ± 70 | 650 ± 60 |
| F-4 | 90 ± 8 | 80 ± 7 | 70 ± 6 |
IC50 values represent the concentration of the drug that inhibits 50% of cell growth.
Table 2: Synergistic Effect of Hsp90 Inhibitor (NVP-AUY922) and Doxorubicin in MCF-7 Breast Cancer Cells
| Treatment | Caspase-3 Activity (Fold Change vs. Control) | VEGF mRNA Expression (Fold Change vs. Control) |
| Doxorubicin (IC50) | ~2.5 | ~0.8 |
| NVP-AUY922 (IC50) | ~2.2 | ~0.9 |
| Doxorubicin (0.5 x IC50) + NVP-AUY922 (0.5 x IC50) | ~3.5 | ~0.5 |
| Doxorubicin (0.2 x IC50) + NVP-AUY922 (0.2 x IC50) | ~3.8 | ~0.4 |
*Indicates a significant synergistic effect compared to single-drug treatments (p<0.05). Note: NVP-AUY922 is an N-terminal Hsp90 inhibitor, used here as a representative example of synergy with doxorubicin.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound analogs and partner drugs, both alone and in combination.
Materials:
-
Cancer cell lines (e.g., LNCaP, PC-3, MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound analog (e.g., F-4)
-
Partner anticancer drug (e.g., Docetaxel, Doxorubicin)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the this compound analog and the partner drug in complete medium.
-
Treat the cells with either a single agent or a combination of both drugs at various concentrations. Include a vehicle-only control.
-
Incubate the plates for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Combination Index (CI) Analysis
The synergistic, additive, or antagonistic effects of drug combinations are quantified using the Combination Index (CI) method of Chou-Talalay.
Procedure:
-
Perform cell viability assays with a range of concentrations for each drug alone and in combination at a constant ratio.
-
Use software like CompuSyn to calculate the CI values from the dose-response curves.
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Western Blot Analysis for Hsp90 Client Protein Degradation
This protocol is used to confirm the mechanism of action of this compound analogs by observing the degradation of Hsp90 client proteins.
Materials:
-
Cancer cell lines
-
This compound analog
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against Hsp90 client proteins (e.g., Akt, HER2, AR) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and treat with the this compound analog at various concentrations for 24-72 hours.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Caption: Mechanism of Hsp90 inhibition by this compound analogs.
Caption: Workflow for assessing drug potentiation in vitro.
Caption: Logical relationship of this compound in drug potentiation.
References
- 1. Characterization of a novel novobiocin analogue as a putative C-terminal inhibitor of heat shock protein 90 in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Hsp90 Inhibitor; NVP-AUY922 in Combination with Doxorubicin Induces Apoptosis and Downregulates VEGF in MCF-7 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Novobiocin DNA Gyrase Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA gyrase, an essential bacterial enzyme, introduces negative supercoils into DNA, a process critical for DNA replication and transcription. This enzyme is a well-established target for antibacterial drugs. Novobiocin, an aminocoumarin antibiotic, effectively inhibits DNA gyrase by targeting the GyrB subunit and competitively inhibiting its ATPase activity.[1][2][3][4] This document provides detailed protocols for assessing the inhibitory effect of novobiocin on DNA gyrase activity, a crucial assay in drug discovery and microbial research.
The most common method to assay DNA gyrase activity is by monitoring the conversion of relaxed circular plasmid DNA to its supercoiled form. In the presence of an inhibitor like novobiocin, this supercoiling activity is reduced or completely abolished. The different topological forms of the plasmid DNA (relaxed, supercoiled, and nicked) can be separated and visualized by agarose gel electrophoresis.
Mechanism of Action of Novobiocin
Novobiocin acts as a competitive inhibitor of the ATPase reaction catalyzed by the GyrB subunit of DNA gyrase. The binding of ATP to GyrB is essential for the energy transduction required for the enzyme's supercoiling activity. Novobiocin binds to the ATP-binding site on GyrB, thereby preventing ATP from binding and halting the supercoiling process.
Quantitative Data: Novobiocin IC50 Values
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The IC50 for novobiocin against DNA gyrase can vary depending on the bacterial source of the enzyme and the specific assay conditions.
| Enzyme Source | Assay Conditions | Reported IC50 | Reference |
| Escherichia coli | Fluorescence-based assay | 26 nM | |
| Escherichia coli | Fluorescence-based assay | 0.48 ± 0.14 µM | |
| Staphylococcus aureus | Supercoiling assay | 6 - 10 nM |
Experimental Protocols
DNA Gyrase Supercoiling Inhibition Assay
This protocol details the steps to determine the inhibitory effect of novobiocin on DNA gyrase-mediated supercoiling of relaxed plasmid DNA.
Materials and Reagents:
-
DNA Gyrase: Purified from E. coli or other bacterial sources.
-
Relaxed pBR322 Plasmid DNA: (1 µg/µL)
-
Novobiocin: Stock solution in DMSO or appropriate solvent.
-
5X DNA Gyrase Assay Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin.
-
Enzyme Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol.
-
Stop Buffer/Gel Loading Dye (6X): 30% glycerol, 0.25% bromophenol blue, 0.25% xylene cyanol FF, 60 mM EDTA.
-
Agarose
-
1X TAE Buffer: 40 mM Tris, 20 mM acetic acid, 1 mM EDTA.
-
Ethidium Bromide or other DNA stain.
-
Nuclease-free water
Procedure:
-
Reaction Setup: On ice, prepare a master mix for the desired number of reactions. For a single 30 µL reaction, combine the following:
-
6 µL of 5X DNA Gyrase Assay Buffer
-
0.5 µL of relaxed pBR322 DNA (0.5 µg)
-
Nuclease-free water to a final volume of 27 µL (after addition of novobiocin and enzyme).
-
-
Inhibitor Addition:
-
Prepare serial dilutions of novobiocin.
-
Add 1 µL of the appropriate novobiocin dilution to each reaction tube. For the no-inhibitor control, add 1 µL of the solvent (e.g., DMSO).
-
-
Enzyme Addition:
-
Dilute the DNA gyrase enzyme in the enzyme dilution buffer to the desired concentration. The optimal amount of enzyme should be determined by titration to achieve ~90% supercoiling of the substrate in the absence of an inhibitor.
-
Add 2 µL of the diluted DNA gyrase to each reaction tube. For the negative control (no enzyme), add 2 µL of enzyme dilution buffer.
-
-
Incubation: Mix the reactions gently and incubate at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding 6 µL of 6X Stop Buffer/Gel Loading Dye.
-
Agarose Gel Electrophoresis:
-
Prepare a 1% agarose gel in 1X TAE buffer containing a DNA stain (e.g., ethidium bromide).
-
Load the entire reaction mixture into the wells of the gel.
-
Run the gel at a constant voltage until the dye fronts have separated sufficiently.
-
-
Visualization and Analysis:
-
Visualize the DNA bands under UV light.
-
The supercoiled DNA will migrate faster than the relaxed DNA.
-
Quantify the intensity of the supercoiled and relaxed DNA bands to determine the percentage of inhibition for each novobiocin concentration.
-
Visualizations
Experimental Workflow
Caption: Workflow for the DNA gyrase inhibition assay.
Novobiocin Mechanism of Action
Caption: Competitive inhibition of DNA gyrase by novobiocin.
References
Application Notes and Protocols: Novobiocic Acid as a Tool for Studying Enzyme Kinetics
Audience: Researchers, scientists, and drug development professionals.
Introduction
Novobiocic acid, and its parent compound novobiocin, are aminocoumarin antibiotics that have proven to be invaluable tools for the study of enzyme kinetics.[1][2][3] Primarily known for their potent inhibition of bacterial DNA gyrase, they also serve as inhibitors for other ATP-dependent enzymes, most notably the eukaryotic heat shock protein 90 (Hsp90).[1][4] Their mechanism of action involves the competitive inhibition of ATPase activity, a fundamental process in many cellular functions. This document provides detailed application notes and experimental protocols for utilizing this compound to investigate the kinetics of these key enzyme targets.
Mechanism of Action
This compound and novobiocin act as competitive inhibitors by binding to the ATP-binding pocket of their target enzymes. This binding event prevents the hydrolysis of ATP, which is essential for the conformational changes required for enzyme function. In DNA gyrase, this inhibition blocks the supercoiling of DNA, leading to a cessation of DNA replication and transcription. For Hsp90, inhibition disrupts the chaperone's ability to fold and stabilize its client proteins, many of which are critical for cell signaling and survival, ultimately leading to their degradation via the ubiquitin-proteasome pathway.
Data Presentation: Quantitative Inhibition Data
The inhibitory potency of novobiocin against its primary targets varies significantly. This differential affinity can be exploited for selective studies.
| Enzyme Target | Organism/Cell Line | Inhibition Parameter | Value | Reference |
| DNA Gyrase | Escherichia coli | IC50 | 0.48 ± 0.14 µM | |
| DNA Gyrase | Escherichia coli | IC50 | 0.5 µM | |
| DNA Gyrase (GyrB 24 kDa fragment) | Escherichia coli | Kd | 32 nM | |
| DNA Gyrase (GyrB 24 kDa fragment) | Escherichia coli | Ki | 7-14 nM | |
| Topoisomerase IV | Escherichia coli | IC50 | 2.7 µM | |
| Hsp90 | SKBr3 (human breast cancer) | IC50 | ~700 µM | |
| Hsp90 | Prostate Cancer Cells | IC50 | ~400 µM |
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Inhibition of the Hsp90 chaperone cycle by this compound.
Experimental Workflow Diagram
Caption: General workflow for enzyme kinetic analysis using this compound.
Experimental Protocols
Protocol 1: DNA Gyrase ATPase Activity Assay (Coupled Spectrophotometric)
This protocol is adapted from methodologies that link ATP hydrolysis to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.
Materials:
-
Purified DNA Gyrase (Subunits A and B)
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
This compound
-
ATP
-
Phosphoenolpyruvate (PEP)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
NADH
-
5X Gyrase ATPase Assay Buffer: 250 mM Tris-HCl (pH 7.6), 500 mM KCl, 25 mM MgCl₂, 25 mM DTT, 5 mM EDTA
-
Dimethyl sulfoxide (DMSO)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a 1X working assay buffer from the 5X stock.
-
Prepare a fresh ATP/PEP/NADH/PK/LDH reaction mix in 1X assay buffer. Final concentrations in the assay should be approximately: 1 mM ATP, 2.5 mM PEP, 0.25 mg/mL NADH, 10 units/mL PK, 10 units/mL LDH.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a dilution series to test a range of inhibitor concentrations (e.g., 0.01 µM to 10 µM).
-
Prepare DNA gyrase and relaxed plasmid DNA at appropriate working concentrations in 1X assay buffer.
-
-
Assay Setup (per well of a 96-well plate):
-
Add 50 µL of the ATP/PEP/NADH/PK/LDH reaction mix to each well.
-
Add 10 µL of the this compound dilution (or DMSO for control wells).
-
Add 20 µL of relaxed plasmid DNA.
-
To initiate the reaction, add 20 µL of DNA gyrase.
-
The final reaction volume will be 100 µL.
-
-
Data Acquisition:
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Monitor the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 30 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time plot.
-
Plot the reaction rate against the this compound concentration to determine the IC50.
-
To determine the mode of inhibition and Ki, repeat the experiment with varying concentrations of ATP at fixed concentrations of this compound.
-
Generate a Lineweaver-Burk plot (1/V vs. 1/[ATP]) to visualize the competitive inhibition.
-
Protocol 2: Hsp90 Client Protein Degradation Assay (Western Blot)
This protocol assesses the effect of this compound on the stability of Hsp90 client proteins in a cellular context.
Materials:
-
Cancer cell line known to express Hsp90 client proteins (e.g., SKBr3, PC-3)
-
Cell culture medium and supplements
-
This compound
-
DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blotting apparatus
-
Primary antibodies against Hsp90 client proteins (e.g., HER2, Akt, Raf-1) and a loading control (e.g., Actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations (e.g., 100 µM to 1 mM) for a specified time (e.g., 16-24 hours). Include a DMSO-treated vehicle control.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells directly in the wells with ice-cold lysis buffer.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE with loading buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody for the client protein of interest overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Image the blot using a chemiluminescence detection system.
-
Strip the membrane and re-probe for a loading control to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for the client proteins and the loading control.
-
Normalize the client protein band intensity to the loading control.
-
Plot the normalized protein levels against the this compound concentration to observe the dose-dependent degradation of the client protein.
-
References
- 1. Novobiocin and Additional Inhibitors of the Hsp90 C-Terminal Nucleotide-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novobiocin: redesigning a DNA gyrase inhibitor for selective inhibition of hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Experimental Use of Novobiocic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in-vitro experimental use of novobiocic acid, a known inhibitor of bacterial DNA gyrase and eukaryotic topoisomerase II. The following sections detail the underlying principles, experimental protocols, and expected outcomes for key assays.
Introduction
This compound is the aglycone moiety of novobiocin, an aminocoumarin antibiotic produced by Streptomyces spheroides.[1] Its primary mechanism of action is the competitive inhibition of the ATPase activity of the GyrB subunit of DNA gyrase, an enzyme essential for DNA replication in bacteria.[2][3] This inhibition prevents the negative supercoiling of DNA, leading to a cessation of replication and eventual cell death.[4][5] this compound has also been shown to inhibit bacterial topoisomerase IV, albeit at higher concentrations than those required for DNA gyrase inhibition. Furthermore, it can interfere with eukaryotic chromatin assembly in vitro by interacting with histones. These properties make this compound a valuable tool for studying DNA replication, topoisomerase function, and as a potential scaffold for the development of novel antibacterial and anticancer agents.
Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV
This compound targets the ATP-binding site of the GyrB subunit of DNA gyrase and the ParE subunit of topoisomerase IV. By competitively inhibiting ATP hydrolysis, it prevents the conformational changes necessary for these enzymes to introduce or relax DNA supercoils.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activities of this compound and its parent compound, novobiocin.
Table 1: Inhibition of Bacterial Topoisomerases by Novobiocin
| Enzyme Target | Organism | Assay Type | IC50 / Ki | Reference |
| DNA Gyrase | E. coli | Supercoiling | IC50: 0.48 ± 0.14 µM | |
| Topoisomerase IV | E. coli | Decatenation | ~1 µg/ml (approx. 1.6 µM) | |
| Topoisomerase IV (ParE R132C mutant) | E. coli | Decatenation | ~40 µg/ml (approx. 64 µM) | |
| DNA Gyrase | S. aureus | ATPase | More potent than Topo IV | |
| Topoisomerase IV | S. aureus | ATPase | Less potent than DNA Gyrase |
Table 2: Minimum Inhibitory Concentrations (MIC) of Novobiocin against Bacteria
| Bacterial Strain | Growth Medium | MIC | Reference |
| Vancomycin- and ampicillin-resistant Enterococcus faecium (60 strains) | Mueller-Hinton broth | ≤ 2 µg/ml | |
| Vancomycin- and ampicillin-resistant Enterococcus faecium (40 of 60 strains) | Mueller-Hinton broth | ≤ 0.5 µg/ml |
Experimental Protocols
DNA Gyrase Supercoiling Inhibition Assay
Principle: This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed circular DNA substrate in the presence of ATP. The inhibition of this activity by this compound is monitored by the change in DNA topology, typically assessed by agarose gel electrophoresis.
Materials:
-
E. coli DNA Gyrase
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
Gyrase Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/ml BSA)
-
This compound stock solution (in DMSO)
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide or SYBR Safe)
Procedure:
-
Prepare reaction mixtures in a final volume of 20-30 µL. Each reaction should contain the gyrase assay buffer, relaxed plasmid DNA (e.g., 0.5 µg), and varying concentrations of this compound.
-
Add E. coli DNA gyrase (e.g., 1-2 units) to each reaction mixture.
-
Incubate the reactions at 37°C for 1 hour.
-
Stop the reactions by adding a stop buffer containing SDS and a loading dye.
-
Analyze the DNA topoisomers by electrophoresis on a 1% agarose gel.
-
Stain the gel, visualize the DNA bands under UV light, and document the results.
Data Analysis: The conversion of relaxed plasmid to its supercoiled form will be inhibited in the presence of this compound. The IC₅₀ value can be determined by quantifying the band intensities and plotting the percentage of inhibition against the logarithm of the this compound concentration.
Topoisomerase IV Decatenation Assay
Principle: This assay assesses the ability of topoisomerase IV to decatenate, or unlink, kinetoplast DNA (kDNA), a network of interlocked DNA circles. Inhibition of this activity by this compound results in the failure to release minicircles from the kDNA network.
Materials:
-
E. coli Topoisomerase IV
-
Kinetoplast DNA (kDNA)
-
Topoisomerase IV Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, 1 mM ATP)
-
This compound stock solution (in DMSO)
-
Agarose gel electrophoresis system
-
DNA staining agent
Procedure:
-
Set up reaction mixtures containing the assay buffer, kDNA (e.g., 200 ng), and a range of this compound concentrations.
-
Add E. coli topoisomerase IV to initiate the reaction.
-
Incubate at 37°C for 30-60 minutes.
-
Terminate the reactions with a stop buffer.
-
Resolve the DNA on a 1% agarose gel.
-
Stain and visualize the gel.
Data Analysis: In the absence of an inhibitor, topoisomerase IV will release decatenated DNA minicircles, which migrate into the gel. In the presence of this compound, the kDNA will remain as a high molecular weight complex in the loading well. The concentration of this compound that inhibits 50% of the decatenation activity (IC₅₀) can be determined.
ATPase Activity Assay (Colorimetric)
Principle: This assay measures the ATP hydrolysis activity of DNA gyrase or topoisomerase IV. The amount of inorganic phosphate (Pi) released is quantified using a colorimetric reagent, such as malachite green.
Materials:
-
Purified DNA gyrase or topoisomerase IV
-
Assay Buffer (e.g., 100 mM Tris-HCl pH 7.5, 150 mM KCl, 1.5 mM MgCl₂)
-
ATP solution
-
This compound stock solution (in DMSO)
-
Malachite green reagent
-
Phosphate standards
Procedure:
-
Set up reactions in a 96-well plate containing the assay buffer, enzyme, and various concentrations of this compound.
-
Initiate the reaction by adding ATP.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the malachite green reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm).
-
Create a standard curve using the phosphate standards.
Data Analysis: Calculate the amount of phosphate released in each reaction using the standard curve. Determine the IC₅₀ value by plotting the percentage of ATPase inhibition versus the this compound concentration.
In Vitro Chromatin Assembly Assay
Principle: This assay monitors the formation of chromatin by incubating relaxed circular DNA with purified core histones and a histone chaperone, such as nucleoplasmin. This compound's interference with this process can be observed by a reduction in the supercoiling of the plasmid DNA, which is a hallmark of nucleosome formation.
Materials:
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
Purified core histones (H2A, H2B, H3, H4)
-
Nucleoplasmin
-
Chromatin Assembly Buffer (e.g., 10 mM HEPES pH 7.5, 100 mM KCl, 1 mM MgCl₂, 0.5 mM EGTA, 10% glycerol, 0.5 mM DTT)
-
This compound stock solution (in DMSO)
-
Topoisomerase I (for relaxation of the plasmid, if needed, and to resolve supercoils formed during assembly)
-
Agarose gel electrophoresis system
Procedure:
-
Combine relaxed plasmid DNA, core histones, and nucleoplasmin in the chromatin assembly buffer.
-
Add varying concentrations of this compound to the reaction mixtures.
-
Incubate at room temperature or 37°C for 2-4 hours to allow for chromatin assembly.
-
Add topoisomerase I during the last 30 minutes of incubation to relax any unconstrained supercoils.
-
Deproteinize the samples by adding SDS and proteinase K.
-
Analyze the DNA topology by agarose gel electrophoresis.
Data Analysis: Successful chromatin assembly will result in the introduction of supercoils into the plasmid DNA. This compound will inhibit this process, leading to a less supercoiled or relaxed plasmid. The extent of inhibition can be quantified by densitometry of the different DNA topoisomers.
Cell Viability (MTT) Assay
Principle: The MTT assay is a colorimetric method used to assess cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570-590 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control. The EC₅₀ value, the concentration that reduces cell viability by 50%, can be determined by plotting cell viability against the log of the this compound concentration.
Experimental Workflow Visualization
References
- 1. Measuring in vitro ATPase Activity with High Sensitivity Using Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ecosalgenes.frenoy.eu [ecosalgenes.frenoy.eu]
- 5. Novobiocin and coumermycin inhibit DNA supercoiling catalyzed by DNA gyrase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Novobiocic Acid Derivatives in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development and evaluation of novobiocic acid derivatives as potential therapeutic agents, primarily focusing on their role as inhibitors of Heat Shock Protein 90 (Hsp90). This document outlines key quantitative data for several derivatives, detailed experimental protocols for their biological evaluation, and visual representations of relevant pathways and workflows.
Introduction
Novobiocin, an aminocoumarin antibiotic, has been identified as a C-terminal inhibitor of the Hsp90 molecular chaperone.[1][2] Hsp90 is a critical protein involved in the conformational maturation and stability of a wide range of "client" proteins, many of which are implicated in cancer cell growth and survival.[1] While novobiocin itself exhibits weak inhibitory activity against Hsp90, with an IC50 value of approximately 700 µM, its scaffold has served as a valuable starting point for the development of more potent analogues.[2][3] Structural modifications have led to derivatives with significantly enhanced anti-proliferative activity. These notes are intended to guide researchers in the synthesis, characterization, and biological evaluation of novel this compound derivatives.
Data Presentation: Quantitative Bioactivity of this compound Derivatives
The following tables summarize the anti-proliferative activity of selected this compound derivatives against various cancer cell lines. These derivatives showcase the potential for significant potency improvements through targeted chemical modifications.
Table 1: Anti-proliferative Activity (IC50, µM) of Noviose-Modified Novobiocin Analogues
| Compound | SKBr3 (Breast Cancer) | MCF-7 (Breast Cancer) |
| Novobiocin | ~700 | ND |
| 18b | 3.11 ± 0.03 | 1.56 ± 0.20 |
| Amine Derivative (general) | 0.4 - 1.5 | 0.4 - 1.5 |
ND: Not Determined
Table 2: Anti-proliferative Activity (IC50, µM) of Coumarin Core and Amide Side Chain Modified Analogues
| Compound | A549 (Lung Cancer) | SKBr3 (Breast Cancer) | MCF-7 (Breast Cancer) |
| Novobiocin | ND | ~700 | ND |
| Analogue 2 | 0.15 ± 0.02 | ND | ND |
| Analogue 9a | ND | ~50 | ND |
| Analogue 13 | ND | Potent (specific value not provided) | Potent (specific value not provided) |
ND: Not Determined
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate evaluation of this compound derivatives.
Cell Viability and Proliferation Assay (MTT/XTT Assay)
This protocol is used to assess the effect of this compound derivatives on the viability and metabolic activity of cancer cells.
Materials:
-
Cancer cell lines (e.g., SKBr3, MCF-7, A549)
-
Complete cell culture medium
-
96-well plates
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (sodium 3’-[1-(phenylamino)-carbonyl]-3,4-tetrazolium]-bis(4-methoxy-6-nitro)benzenesulfonic acid hydrate) reagent
-
Solubilization solution (for MTT assay)
-
Plate reader (spectrophotometer)
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add the medium containing the compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT/XTT Addition:
-
For MTT: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
For XTT: Add the XTT reagent (pre-mixed with an electron coupling agent) to each well and incubate for 2-4 hours. The viable cells will reduce the XTT to a colored formazan product.
-
-
Solubilization (MTT only): If using MTT, add a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at the appropriate wavelength (typically 570 nm for MTT and 450-490 nm for XTT) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Hsp90 Client Protein Degradation Assay (Western Blot)
This assay is a hallmark for confirming Hsp90 inhibition, as it directly visualizes the degradation of Hsp90 client proteins.
Materials:
-
Cancer cell lines
-
This compound derivatives
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Hsp90 client proteins (e.g., Her2, Akt, Raf-1) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Protocol:
-
Cell Treatment: Treat cells with varying concentrations of the this compound derivatives for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the target client protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add ECL detection reagent. Capture the chemiluminescent signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the extent of client protein degradation relative to the loading control.
Hsp90-Dependent Luciferase Refolding Assay
This in vitro or cell-based assay measures the ability of Hsp90 to refold denatured luciferase, a process that is inhibited by Hsp90 inhibitors.
Materials:
-
Rabbit reticulocyte lysate (for in vitro assay) or cancer cells expressing luciferase (for cell-based assay)
-
Firefly luciferase
-
Denaturation buffer
-
Refolding buffer containing an ATP-regenerating system
-
This compound derivatives
-
Luciferin substrate
-
Luminometer
Protocol (In Vitro):
-
Luciferase Denaturation: Denature purified firefly luciferase by heating or chemical treatment.
-
Refolding Reaction: Initiate the refolding reaction by diluting the denatured luciferase into rabbit reticulocyte lysate containing an ATP-regenerating system and the this compound derivative at various concentrations.
-
Incubation: Incubate the reaction mixtures at 30°C for a set time (e.g., 60-120 minutes) to allow for Hsp90-mediated refolding.
-
Luminescence Measurement: Measure the luciferase activity by adding luciferin substrate and quantifying the light output with a luminometer.
-
Data Analysis: Calculate the percentage of luciferase refolding inhibition for each compound concentration and determine the IC50 value.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in the development of this compound derivatives.
Caption: Hsp90 signaling pathway and the mechanism of inhibition by this compound derivatives.
References
- 1. Synthesis and Evaluation of Noviose Replacements on Novobiocin That Manifest Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hsp90 inhibitors identified from a library of novobiocin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novobiocin and additional inhibitors of the Hsp90 C-terminal nucleotide-binding pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"solubility issues of novobiocic acid in aqueous buffers"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with novobiocic acid in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous buffer?
A1: this compound is a weak acid with two pKa values (pKa1 ≈ 4.3 and pKa2 ≈ 9.1) and exhibits pH-dependent solubility. It is practically insoluble in acidic aqueous solutions (pH < 7.5) and becomes more soluble in alkaline conditions (pH > 7.5).[1] If your buffer has a pH below 7.5, you will likely encounter solubility issues.
Q2: What is the difference in solubility between this compound and novobiocin sodium salt?
A2: Novobiocin sodium salt is significantly more soluble in water than the free acid form. The sodium salt can achieve a solubility of approximately 100 mg/mL in water.[2][3][4] In contrast, the crystalline form of this compound is poorly soluble in water.[5] For experiments requiring a high concentration of the active compound in an aqueous buffer, using the sodium salt is recommended.
Q3: I've noticed batch-to-batch variability in the solubility of my this compound. What could be the cause?
A3: this compound can exist in different solid-state forms, primarily crystalline and amorphous. The amorphous form is substantially more soluble than the crystalline form. The amorphous form has been reported to be 10 to 70 times more soluble in 0.1N HCl than the crystalline form. Variability in the manufacturing process can lead to different ratios of crystalline and amorphous forms, thus affecting the overall solubility.
Q4: My this compound solution is forming a precipitate over time. How can I prevent this?
A4: The amorphous form of this compound, while more soluble, is metastable and can convert to the less soluble, more stable crystalline form in aqueous suspension over time, leading to precipitation. To mitigate this, it is recommended to prepare fresh solutions and avoid long-term storage of aqueous stock solutions. If storage is necessary, filter-sterilize the solution and store it at 4°C for no more than a few days, or freeze it for longer-term storage.
Q5: Can I use organic solvents to aid in the dissolution of this compound?
A5: Yes, this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol. A common practice is to prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer. However, be mindful of the final concentration of the organic solvent in your experiment, as it may affect your biological system.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| This compound powder is not dissolving. | Incorrect pH of the buffer: this compound is insoluble in acidic conditions. | 1. Check the pH of your buffer. 2. Adjust the pH of the buffer to be above 7.5. 3. Alternatively, use novobiocin sodium salt, which is readily soluble in water. |
| Crystalline form of this compound: The crystalline form has very low aqueous solubility. | 1. Consider using the amorphous form if available, which is significantly more soluble. 2. If using the crystalline form, a higher pH (e.g., pH 8-9) and gentle warming may be required. | |
| A precipitate forms after dissolving and storing the solution. | Conversion from amorphous to crystalline form: The more soluble amorphous form is metastable and can crystallize out of solution. | 1. Prepare fresh solutions before each experiment. 2. Avoid storing aqueous solutions for extended periods. If necessary, store at 4°C for a short duration or freeze for longer-term storage. |
| Supersaturation: The initial concentration may be above the equilibrium solubility at the storage temperature. | 1. Prepare a stock solution at a concentration known to be stable. 2. Store the solution at the temperature of use to avoid precipitation upon cooling. | |
| Inconsistent results between experiments. | Variability in stock solution preparation: Differences in pH, temperature, or dissolution time can lead to different final concentrations. | 1. Standardize your stock solution preparation protocol. 2. Always ensure the compound is fully dissolved before use. 3. Consider quantifying the concentration of your stock solution spectrophotometrically. |
| Batch-to-batch variability of the solid compound: Different batches may have varying ratios of amorphous to crystalline forms. | 1. If possible, purchase this compound with a specified solid-state form. 2. Perform a solubility check on each new batch before use in critical experiments. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₁H₃₆N₂O₁₁ | |
| Molecular Weight | 612.6 g/mol | |
| pKa₁ (coumarin hydroxyl) | 4.3 | N/A |
| pKa₂ | 9.1 | N/A |
| Appearance | Pale yellow crystals |
Table 2: Solubility of Novobiocin Forms in Different Solvents
| Compound Form | Solvent | Solubility | Reference |
| This compound (Crystalline) | Water | Practically Insoluble | |
| This compound (Crystalline) | Aqueous solutions (pH < 7.5) | Practically Insoluble | |
| This compound (Crystalline) | Aqueous solutions (pH > 7.5) | Soluble | |
| This compound (Amorphous) | 0.1 N HCl | 10-70 times more soluble than crystalline form | |
| Novobiocin Sodium Salt | Water | ~ 100 mg/mL | |
| This compound | DMSO | Soluble | |
| This compound | Ethanol | Soluble | |
| This compound | Methanol | Soluble |
Experimental Protocols
Protocol 1: Preparation of a Novobiocin Sodium Salt Stock Solution in Aqueous Buffer
This protocol describes the preparation of a 10 mg/mL stock solution of novobiocin sodium salt in a standard aqueous buffer (e.g., 50 mM Phosphate Buffer, pH 7.5).
Materials:
-
Novobiocin Sodium Salt
-
50 mM Phosphate Buffer, pH 7.5
-
Sterile conical tubes or vials
-
Analytical balance
-
Vortex mixer
-
Sterile filter (0.22 µm) and syringe
Procedure:
-
Weighing: Accurately weigh the desired amount of novobiocin sodium salt. For a 10 mL solution of 10 mg/mL, weigh 100 mg.
-
Dissolution: Add the weighed novobiocin sodium salt to a sterile conical tube. Add the 50 mM Phosphate Buffer (pH 7.5) to the desired final volume (10 mL).
-
Mixing: Vortex the solution until the novobiocin sodium salt is completely dissolved. The solution should be clear. Gentle warming (e.g., to 37°C) can be used to aid dissolution if necessary.
-
Sterilization: Filter-sterilize the solution using a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Use the solution fresh. If short-term storage is required, store at 4°C for up to a few days. For longer-term storage, aliquot the solution into smaller volumes and store at -20°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Shake-Flask Method for Determining the Aqueous Solubility of this compound
This protocol outlines a standard shake-flask method to determine the equilibrium solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound (crystalline or amorphous)
-
Aqueous buffer of desired pH (e.g., 50 mM Phosphate Buffer at pH 6.0, 7.4, and 8.0)
-
Scintillation vials or glass tubes with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Syringes and filters (e.g., 0.22 µm PVDF)
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the aqueous buffer (e.g., 5 mg to 1 mL of buffer). The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C). Shake for a predetermined period (e.g., 24-48 hours) to allow the solution to reach equilibrium. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.
-
Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant without disturbing the pellet.
-
Filtration: Immediately filter the supernatant through a syringe filter (pre-wetted with the buffer) to remove any remaining solid particles.
-
Quantification: Dilute the filtrate with an appropriate solvent (e.g., the buffer or a mobile phase for HPLC) to a concentration within the linear range of the analytical method.
-
Analysis: Determine the concentration of this compound in the diluted filtrate using a validated HPLC or UV-Vis spectrophotometric method.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
References
"stability of novobiocic acid under experimental conditions"
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of novobiocic acid under various experimental conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of solid this compound?
This compound as a solid is stable for at least four years when stored at -20°C.
Q2: In which common laboratory solvents is this compound soluble?
This compound is soluble in dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethanol, and methanol.
Q3: What are the known degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively detailed in publicly available literature, forced degradation studies on the parent compound, novobiocin, can provide insights. Generally, coumarin-containing antibiotics can be susceptible to hydrolysis, oxidation, and photolysis. It is crucial to conduct forced degradation studies to identify the specific degradation products and pathways for this compound under your experimental conditions.
Q4: How can I monitor the stability of this compound in my experiments?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to monitor the stability of this compound. This method should be able to separate the intact this compound from any potential degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly low potency or activity of this compound solution. | Degradation of this compound in the chosen solvent or buffer system. | Prepare fresh solutions before use. If solutions need to be stored, conduct a stability study by analyzing aliquots over time using a validated HPLC method to determine the rate of degradation. Consider storing solutions at a lower temperature and protected from light. |
| Appearance of unknown peaks in HPLC chromatogram during analysis. | Formation of degradation products due to stress conditions such as improper pH, high temperature, light exposure, or oxidative stress. | Perform a forced degradation study to intentionally generate degradation products under controlled stress conditions (acidic, basic, oxidative, photolytic, and thermal). This will help in identifying and characterizing the unknown peaks. |
| Precipitation of this compound from solution. | Poor solubility or change in solvent composition or temperature. | Ensure the concentration of this compound is within its solubility limit in the chosen solvent. Avoid drastic temperature changes. If using a mixed solvent system, ensure the composition remains consistent. |
| Inconsistent results in bioassays. | Instability of this compound under assay conditions (e.g., pH of the medium, incubation temperature). | Evaluate the stability of this compound directly in the assay medium under the exact experimental conditions. This can be done by incubating a stock solution in the medium for the duration of the assay and analyzing for degradation via HPLC. |
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound to understand its stability profile.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Mix the stock solution with an equal volume of a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep at room temperature and protected from light for a defined period.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 70°C) in a temperature-controlled oven for a defined period.
-
Photolytic Degradation: Expose the stock solution to a light source providing both UV and visible light (e.g., in a photostability chamber) for a defined period. A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acidic and basic samples if necessary.
-
Dilute the samples to an appropriate concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method.
4. Data Analysis:
-
Calculate the percentage of degradation of this compound under each stress condition.
-
Identify and quantify the major degradation products.
Protocol 2: Stability-Indicating HPLC Method Development
A general approach for developing a stability-indicating HPLC method for this compound is provided below. This will require optimization based on the specific instrumentation and degradation products observed.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is often necessary to separate the parent compound from its degradation products.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
A suggested starting gradient could be: 0-5 min (10% B), 5-20 min (10-90% B), 20-25 min (90% B), 25-30 min (10% B).
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV spectrum of this compound. A photodiode array (PDA) detector is recommended to monitor peak purity.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
Method Validation: The developed HPLC method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Data Presentation
Due to the lack of specific quantitative data in the public domain for this compound, a representative table is provided below to illustrate how to present stability data once generated through experimental studies.
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | Time (hours) | This compound Remaining (%) | Major Degradation Products (Relative Retention Time) |
| 0.1 M HCl (60°C) | 2 | Data | Data |
| 8 | Data | Data | |
| 24 | Data | Data | |
| 0.1 M NaOH (60°C) | 2 | Data | Data |
| 8 | Data | Data | |
| 24 | Data | Data | |
| 3% H₂O₂ (RT) | 2 | Data | Data |
| 8 | Data | Data | |
| 24 | Data | Data | |
| Heat (70°C) | 24 | Data | Data |
| 72 | Data | Data | |
| Photostability | 24 | Data | Data |
Note: "Data" should be replaced with experimentally determined values.
Visualizations
Logical Workflow for this compound Stability Assessment
Caption: Workflow for assessing the stability of this compound.
Signaling Pathway for Potential Degradation
Caption: Potential degradation pathways of this compound.
Technical Support Center: Optimizing Novobiocin Acid Concentration in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of novobiocin acid for their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of novobiocin in eukaryotic cells?
Novobiocin is an aminocoumarin antibiotic that has been shown to weakly inhibit the C-terminal ATPase activity of the eukaryotic Heat shock protein 90 (Hsp90).[1] Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are involved in cell signaling, proliferation, and survival.[2] By inhibiting Hsp90, novobiocin can lead to the degradation of these client proteins, ultimately affecting various cellular processes.[3][4] Additionally, novobiocin is known to target bacterial DNA gyrase and topoisomerase II.[5] More recently, it has been identified as an inhibitor of Polymerase theta (POLθ), making it particularly effective in cancer cells with deficiencies in DNA repair pathways, such as those with BRCA1 or BRCA2 mutations.
Q2: How do I determine the optimal concentration of novobiocin for my specific cell line?
The optimal concentration of novobiocin is highly cell-line dependent. A dose-response experiment, often called a "kill curve," is essential to determine the minimum concentration that achieves the desired biological effect (e.g., cytotoxicity, inhibition of a specific pathway) without causing excessive, non-specific cell death. A general protocol for this is provided in the "Experimental Protocols" section below.
Q3: What are the typical effective concentrations of novobiocin in cancer cell lines?
The effective concentration of novobiocin can vary significantly. For instance, the IC50 (the concentration that inhibits 50% of cell growth) for the SKBr3 breast cancer cell line is approximately 700 µM. However, synthetic analogs of novobiocin have been developed with much-improved potency, exhibiting anti-proliferative activity in the nanomolar to low micromolar range against various cancer cell lines. Refer to the data table in the "Troubleshooting Guide" for more specific examples.
Q4: Can novobiocin be used to treat mycoplasma contamination in cell culture?
Yes, novobiocin can be used to treat mycoplasma contamination in cell culture systems.
Troubleshooting Guide
This guide addresses common issues encountered when optimizing novobiocin concentration in cell culture experiments.
| Cell Line | Cancer Type | Reported IC50 / Effective Concentration | Reference |
| SKBr3 | Breast Cancer | ~700 µM | |
| MCF-7 | Breast Cancer | 6 µM (for a novobiocin analogue) | |
| A549 | Non-small cell lung cancer | 0.15 ± 0.02 µM (for a novobiocin analogue) | |
| LNCaP | Prostate Cancer | Cytotoxicity observed at 25–50 µM (for analogue F-4) | |
| PC-3 | Prostate Cancer | Cytotoxicity observed at 50–100 µM (for analogue F-4) | |
| MDA-MB-231 | Breast Cancer | 2 µM (for derivative 6BrCaQ) | |
| Caco-2 | Colon Cancer | 8 µM (for derivative 6BrCaQ) | |
| IGROV-1 | Ovarian Cancer | 5 µM (for derivative 6BrCaQ) | |
| ISHIKAWA | Endometrial Cancer | 2 µM (for derivative 6BrCaQ) |
Q5: My cells show high levels of death even at low concentrations of novobiocin. What could be the cause?
-
High Cellular Sensitivity: Your specific cell line may be exceptionally sensitive to novobiocin. It is crucial to perform a wide-range dose-response experiment starting from very low concentrations.
-
Solvent Toxicity: Ensure the final concentration of the solvent used to dissolve novobiocin (e.g., DMSO) is not exceeding a non-toxic level (typically <0.1%). Run a vehicle-only control to test for solvent toxicity.
-
Compound Purity: Impurities in the novobiocin preparation could contribute to cytotoxicity. If possible, verify the purity of your compound.
Q6: I am not observing the expected biological effect (e.g., degradation of Hsp90 client proteins) even at high concentrations of novobiocin. What should I do?
-
Insufficient Concentration: The required concentration to see a specific effect might be higher than anticipated. As novobiocin is a weak Hsp90 inhibitor, concentrations in the high micromolar range may be necessary.
-
Cell Line Resistance: The targeted pathway in your cell line might be resistant to novobiocin's effects. Consider if the cells have alternative survival pathways or if the target protein (e.g., Hsp90) has mutations that prevent novobiocin binding.
-
Incorrect Timepoint: The timing of your assay is critical. Hsp90 client protein degradation is a time-dependent process. Perform a time-course experiment to identify the optimal incubation period.
-
Experimental Controls: Ensure your positive and negative controls are working as expected. For Hsp90 inhibition experiments, a known potent Hsp90 inhibitor can serve as a positive control.
Q7: The results of my cell viability assay (e.g., MTT, CellTiter-Glo) are inconsistent.
-
Compound Interference: Novobiocin, being a colored compound, might interfere with colorimetric or fluorometric assays. Run a control with novobiocin in cell-free media to check for any direct interaction with the assay reagents.
-
Cell Seeding Density: Inconsistent cell seeding can lead to variability in results. Ensure a uniform cell density across all wells.
-
Edge Effects: "Edge effects" in multi-well plates can cause variability. Avoid using the outer wells of the plate for treatment conditions if this is a known issue in your lab.
Experimental Protocols
1. Protocol for Determining Optimal Novobiocin Concentration (Kill Curve)
This protocol is adapted from standard methods for determining antibiotic efficacy.
-
Materials:
-
Your cell line of interest in logarithmic growth phase
-
Complete cell culture medium
-
Novobiocin stock solution (e.g., in DMSO)
-
24-well or 96-well tissue culture plates
-
Trypan blue solution or a cell viability assay kit (e.g., MTT, CellTiter-Glo)
-
-
Procedure:
-
Cell Seeding: Seed your cells in a 24-well or 96-well plate at a density that allows them to reach approximately 30-50% confluency on the day of treatment.
-
Prepare Novobiocin Dilutions: The next day, prepare a series of dilutions of novobiocin in complete culture medium. A common starting range for novobiocin is 0.1 µM to 1000 µM. Include a "no antibiotic" control and a "vehicle-only" control.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of novobiocin.
-
Incubation and Medium Change: Incubate the cells for your desired experimental duration. It is recommended to replace the medium with fresh novobiocin-containing medium every 2-3 days, especially for longer experiments.
-
Monitor Cell Viability: Observe the cells daily under a microscope for signs of cell death (e.g., detachment, rounding, membrane blebbing).
-
Final Viability Assessment: At the end of the incubation period (e.g., 7-10 days for selection, or a shorter time for acute effects), determine the cell viability in each well using a method like Trypan Blue exclusion or a commercial viability assay.
-
Data Analysis: Plot cell viability against novobiocin concentration to determine the IC50 value or the minimum concentration required to achieve the desired effect.
-
2. Protocol for Assessing Hsp90 Client Protein Degradation by Western Blot
-
Materials:
-
Cell line of interest
-
Novobiocin
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Hsp90 client proteins (e.g., AKT, HER-2, Raf-1) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Cell Treatment: Plate cells and treat with various concentrations of novobiocin for a predetermined time (e.g., 16-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C. The next day, wash the membrane and incubate with the appropriate secondary antibody.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the extent of client protein degradation.
-
Visualizations
Caption: Novobiocin's mechanism of action via Hsp90 inhibition.
Caption: Workflow for determining optimal novobiocin concentration.
Caption: A logical troubleshooting guide for novobiocin experiments.
References
- 1. Immunomodulating Properties of the Antibiotic Novobiocin in Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novobiocin and Additional Inhibitors of the Hsp90 C-Terminal Nucleotide-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Engineering an Antibiotic to Fight Cancer: Optimization of the Novobiocin Scaffold to Produce Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Inhibition of T-cell mediated cytotoxicity by Novobiocin suggests multiple pathways for both CD4+ and CD8+ cytotoxic T cells - PMC [pmc.ncbi.nlm.nih.gov]
"common artifacts in novobiocic acid experiments"
Welcome to the technical support center for novobiocin-related experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered when working with novobiocin.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of novobiocin?
Novobiocin is an aminocoumarin antibiotic with two well-characterized primary molecular targets:
-
Bacterial DNA Gyrase (GyrB subunit): Novobiocin inhibits the ATPase activity of the GyrB subunit of bacterial DNA gyrase, an enzyme essential for DNA replication and transcription.[1][2][3] This is the basis for its antibacterial activity, particularly against Gram-positive bacteria.[4]
-
Heat Shock Protein 90 (Hsp90) C-Terminal ATPase Pocket: In eukaryotic cells, novobiocin acts as a C-terminal inhibitor of Hsp90, a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell signaling and proliferation.[5] Inhibition of Hsp90 leads to the degradation of these client proteins, making it a target of interest in cancer research.
Q2: I'm observing a precipitate in my cell culture medium after adding novobiocin. What is causing this and how can I prevent it?
This is a common issue related to novobiocin's poor aqueous solubility. The crystalline form of novobiocin is practically insoluble in water and acidic solutions. Precipitation, or "crashing out," can occur when a concentrated stock solution (typically in DMSO) is diluted into an aqueous culture medium.
Troubleshooting Steps:
-
Use Novobiocin Sodium Salt: The sodium salt of novobiocin is significantly more water-soluble (approximately 100 mg/mL) and is recommended for aqueous solutions.
-
Optimize Stock Solution and Dilution:
-
Prepare a high-concentration stock solution in 100% DMSO. Ensure it is fully dissolved.
-
Warm the cell culture medium to 37°C before adding novobiocin.
-
Perform a serial dilution. First, create an intermediate dilution of the DMSO stock in pre-warmed media, then add this to the final culture volume while gently vortexing.
-
-
Check Final DMSO Concentration: Keep the final DMSO concentration in your culture medium low (typically <0.5%) to maintain cell health and improve compound solubility.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot your stock solution to prevent degradation and precipitation that can result from repeated temperature changes.
-
Consider Media Components: High concentrations of divalent cations like Mg²⁺ can sometimes interact with novobiocin and affect its activity, though this is more pronounced in bacterial cultures.
Q3: My results are inconsistent between experiments. What are some potential sources of variability?
Inconsistent results with novobiocin can stem from several factors:
-
Compound Instability: The amorphous, biologically active form of novobiocin is metastable in aqueous suspension and can revert to a less soluble, inactive crystalline form over time. It is recommended to prepare fresh dilutions from a stock solution for each experiment.
-
Cellular Response: The cellular response to novobiocin can be cell-type dependent. Factors such as the expression levels of Hsp90 and its client proteins, or the permeability of the cell membrane, can influence the observed effect.
-
Off-Target Effects: At certain concentrations, novobiocin can have off-target effects. For instance, it has been shown to bind to and activate the ATPase of the lipopolysaccharide (LPS) transporter LptB in Gram-negative bacteria, which can alter membrane permeability.
-
Experimental Conditions: Variations in cell density, passage number, and incubation times can all contribute to variability in results. Standardize these parameters across experiments.
Troubleshooting Guides
Issue 1: Unexpected Lack of Activity in a Cell-Based Assay
| Possible Cause | Troubleshooting Suggestion |
| Compound Precipitation | Visually inspect the culture wells for any precipitate. If observed, refer to the troubleshooting guide for precipitation (FAQ #2). |
| Compound Degradation | Prepare fresh dilutions of novobiocin from a frozen stock for each experiment. Avoid using old or repeatedly freeze-thawed solutions. |
| Incorrect Concentration | Verify the calculations for your dilutions. The effective concentration of novobiocin can vary significantly depending on the cell line and assay. For Hsp90 inhibition, concentrations are often in the high micromolar range. |
| Cell Line Insensitivity | The targeted pathway may not be critical for the chosen cell line. For Hsp90 inhibition studies, use cell lines known to be dependent on specific Hsp90 client proteins (e.g., HER2-positive breast cancer cells). |
| Insufficient Incubation Time | Conduct a time-course experiment to determine the optimal duration for observing the desired effect (e.g., client protein degradation). |
Issue 2: High Background or False Positives in a DNA Gyrase Inhibition Assay
| Possible Cause | Troubleshooting Suggestion |
| Contamination of Reagents | Ensure all buffers, enzymes, and DNA substrates are free from nuclease contamination. |
| Incorrect Buffer Composition | The activity of DNA gyrase is sensitive to the concentration of salts (e.g., KCl, MgCl₂) and ATP. Optimize the buffer conditions for your specific enzyme preparation. |
| Novobiocin Affecting Detection Method | If using a fluorescence-based assay, ensure that novobiocin does not interfere with the fluorescent signal at the concentrations used. Run appropriate controls with novobiocin and the detection reagents alone. |
Quantitative Data Summary
The following tables summarize key quantitative data for novobiocin.
Table 1: IC₅₀ Values of Novobiocin
| Target | Organism/Cell Line | Assay Type | IC₅₀ Value | Reference(s) |
| DNA Gyrase | E. coli | Supercoiling Assay | ~0.5 µM | |
| DNA Gyrase | E. coli | Supercoiling Assay | 26 nM | |
| DNA Gyrase | E. coli | Supercoiling Assay | 0.48 ± 0.14 µM | |
| Hsp90 | SKBr3 (human breast cancer) | Client Protein Degradation | ~700 µM | |
| Hsp90 | In vitro Inhibition | 1.78 ± 0.11 µM | ||
| Topoisomerase II | In vitro Inhibition | 4.48 ± 0.65 µM | ||
| BCRP Transporter | MCF7-MX (human breast cancer) | Mitoxantrone Efflux | 25 µM |
Table 2: Solubility of Novobiocin
| Solvent | Form | Solubility | Reference(s) |
| Water | Acid Form | Insoluble | |
| Water (pH > 7.5) | Acid Form | Soluble | |
| Water | Sodium Salt | ~100 mg/mL | |
| DMSO | Sodium Salt | ~100 mg/mL (157.57 mM) | |
| Ethanol | Sodium Salt | ~100 mg/mL |
Experimental Protocols
Protocol 1: DNA Gyrase Supercoiling Inhibition Assay
This protocol is a general guideline for assessing the inhibition of DNA gyrase supercoiling activity by novobiocin using an agarose gel-based method.
Materials:
-
Relaxed plasmid DNA (e.g., pRSET A)
-
Purified DNA gyrase (GyrA and GyrB subunits)
-
Gyrase reaction buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% w/v glycerol, 0.1 mg/mL albumin)
-
Novobiocin stock solution (in DMSO)
-
Agarose gel electrophoresis system
-
DNA loading dye
-
DNA stain (e.g., ethidium bromide or SYBR Safe)
Procedure:
-
Prepare reaction mixtures containing the gyrase reaction buffer and relaxed plasmid DNA.
-
Add varying concentrations of novobiocin (or DMSO as a vehicle control) to the reaction tubes.
-
Initiate the reaction by adding a pre-determined amount of DNA gyrase enzyme.
-
Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding DNA loading dye containing a stop solution (e.g., EDTA and SDS).
-
Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed DNA topoisomers.
-
Stain the gel with a DNA stain and visualize the DNA bands under UV or blue light.
-
Data Analysis: Quantify the amount of supercoiled DNA in each lane. The concentration of novobiocin that inhibits 50% of the supercoiling activity is the IC₅₀.
Protocol 2: Hsp90 Client Protein Degradation Assay (Western Blot)
This protocol describes how to assess the effect of novobiocin on the stability of Hsp90 client proteins in cultured cells.
Materials:
-
Cell line of interest (e.g., SKBR3, MCF-7)
-
Complete cell culture medium
-
Novobiocin stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE and Western blot equipment
-
Primary antibodies against Hsp90 client proteins (e.g., HER2, AKT, Raf-1) and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Treatment: Seed cells in culture plates and allow them to adhere overnight. Treat the cells with various concentrations of novobiocin (and a vehicle control) for a predetermined duration (e.g., 16-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer containing inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein amounts for all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Data Analysis: Perform densitometric analysis of the bands to quantify the levels of the client proteins relative to the loading control.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. Antimicrobial and DNA Gyrase-Inhibitory Activities of Novel Clorobiocin Derivatives Produced by Mutasynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Characterization of the Antibacterial Spectrum of Novel Bacterial Type II Topoisomerase Inhibitors of the Aminobenzimidazole Class - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novobiocin and Additional Inhibitors of the Hsp90 C-Terminal Nucleotide-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Technical Support Center: Novobiocic Acid Degradation and Assay Interference
Welcome to the technical support center for researchers, scientists, and drug development professionals working with novobiocic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to the degradation of this compound and the potential interference of its degradation products in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound?
This compound, the aglycone of the antibiotic novobiocin, can degrade under various conditions, particularly hydrolysis. The primary and most well-documented degradation of novobiocin involves the hydrolysis of the glycosidic bond, yielding this compound and the sugar moiety, novobiose.
Further degradation of this compound itself can occur, especially under stress conditions such as strong acidity, basicity, oxidation, or photolysis. While a comprehensive list of all possible degradation products is not extensively documented in publicly available literature, based on the structure of novobiocin and related compounds, potential degradation products may include:
-
Novenamine: Resulting from the cleavage of the amide bond in this compound.
-
Hydroxylated derivatives: Formed through oxidative processes.
-
Decarbamoylated forms: Such as desmethyldescarbamylnovobiocin and descarbamylnovobiocin, which are known impurities of novobiocin and could potentially arise from the degradation of this compound.[1]
-
Isomers: Like isonovobiocin, which may form under certain conditions.[1]
It is crucial to consider that the specific degradation profile will depend on the experimental conditions, including pH, temperature, light exposure, and the presence of oxidizing agents.
Q2: How can I minimize the degradation of this compound in my experiments?
To maintain the integrity of this compound during your experiments, consider the following preventative measures:
-
pH Control: Novobiocin, the parent compound of this compound, has been shown to be unstable in acidic conditions (e.g., pH 2) upon heating. Conversely, it exhibits greater stability at neutral to slightly alkaline pH (6.5 to 9.0) for short periods at elevated temperatures. Therefore, maintaining a pH in the range of 6.5-7.5 is advisable for solutions of this compound.
-
Temperature Management: Store stock solutions of this compound at -20°C or lower for long-term storage. For working solutions, prepare them fresh and keep them on ice when not in use. Avoid repeated freeze-thaw cycles.
-
Light Protection: The coumarin core of this compound suggests potential photosensitivity. Protect solutions from direct light by using amber vials or by wrapping containers in aluminum foil.
-
Use of Antioxidants: If oxidative degradation is a concern, consider the addition of antioxidants to your buffer systems, although their efficacy for this compound specifically would need to be validated.
-
Inert Atmosphere: For highly sensitive experiments, preparing and handling solutions under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation.
Q3: My fluorescence-based assay is showing high background noise when using this compound. What could be the cause and how can I fix it?
High background fluorescence is a common issue when working with compounds containing a coumarin moiety, such as this compound and its potential degradation products.
Potential Causes:
-
Intrinsic Fluorescence: this compound and its degradation products are inherently fluorescent due to the coumarin core.[2][3] This intrinsic fluorescence can contribute significantly to the background signal in your assay.
-
Formation of Fluorescent Degradation Products: Degradation of this compound can lead to the formation of multiple fluorescent species, each with its own excitation and emission profile, further complicating the background signal.
-
Assay Component Interference: Common assay components like NADPH can also be a source of background fluorescence, especially when using excitation wavelengths below 390 nm.[2]
Troubleshooting and Mitigation Strategies:
-
Optimize Wavelengths: If possible, adjust the excitation and emission wavelengths of your assay to maximize the signal from your specific probe while minimizing the background from this compound and its byproducts.
-
Use a Red-Shifted Fluorophore: If your assay design allows, consider using a fluorophore that excites and emits at longer wavelengths (red-shifted), as coumarin-based fluorescence is typically in the blue-green region.
-
Implement a Pre-read Step: Before adding the final reaction component that initiates your assay, take a fluorescence reading of your wells containing this compound. This "pre-read" value can often be subtracted from the final reading to correct for background fluorescence.
-
Run Proper Controls: Always include control wells containing this compound but lacking the enzyme or other key reaction components to accurately quantify the background fluorescence.
-
HPLC-Based Purity Check: Ensure the purity of your this compound stock. The presence of pre-existing fluorescent impurities can exacerbate background issues.
Troubleshooting Guides
Guide 1: Unexpected Results in Enzyme Inhibition Assays
Problem: You observe inconsistent or unexpected inhibitory activity of this compound in an enzyme assay.
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound | 1. Verify Stock Solution Integrity: Analyze your this compound stock solution by HPLC to check for the presence of degradation products. 2. Prepare Fresh Solutions: Always prepare fresh working dilutions of this compound for each experiment. 3. Control for Incubation Time: If your assay involves a pre-incubation step, be aware that this compound may degrade during this time. Run a time-course experiment to assess its stability under your specific assay conditions. |
| Interference by Degradation Products | 1. Activity of Degradants: Consider that the degradation products themselves may have inhibitory or even activating effects on your enzyme. If possible, isolate the major degradation products and test their activity independently. 2. Non-Specific Inhibition: Some degradation products might cause non-specific inhibition through mechanisms like protein aggregation. Include controls for non-specific inhibition in your assay, such as varying enzyme concentration. |
| Assay-Specific Interference | 1. ATPase Assays: Novobiocin is a known inhibitor of the ATPase activity of DNA gyrase. If your target is an ATPase, this compound and its degradation products may act as competitive or non-competitive inhibitors. Perform kinetic studies to determine the mechanism of inhibition. 2. Fluorescence/Absorbance Interference: If you are using a fluorescence or absorbance-based readout, refer to the troubleshooting guide for high background noise. |
Experimental Protocols & Methodologies
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for developing an HPLC method to assess the stability of this compound and separate it from its degradation products. Method optimization will be required for specific applications.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Ammonium acetate (for mobile phase modification)
Procedure:
-
Mobile Phase Preparation: A common mobile phase for separating novobiocin and related substances is a gradient of an aqueous buffer (e.g., 10 mM ammonium acetate, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). A starting point could be a gradient from 20% to 80% organic solvent over 20-30 minutes.
-
Sample Preparation:
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent like methanol or DMSO at a concentration of 1 mg/mL.
-
Forced Degradation Samples: To identify potential degradation products, subject the stock solution to stress conditions:
-
Acidic: Add 0.1 M HCl and incubate at 60°C.
-
Alkaline: Add 0.1 M NaOH and incubate at 60°C.
-
Oxidative: Add 3% H₂O₂ and incubate at room temperature.
-
Photolytic: Expose the solution to UV light (e.g., 254 nm).
-
-
Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours), neutralize if necessary, and dilute with the mobile phase to an appropriate concentration for injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Column Temperature: 30-40°C
-
Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (e.g., around 330-340 nm). A PDA detector is highly recommended to assess peak purity and identify optimal detection wavelengths for degradation products.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples to the unstressed sample to identify new peaks corresponding to degradation products.
-
Calculate the percentage degradation of this compound over time under each stress condition.
-
Visualizations
Caption: Workflow for forced degradation studies of this compound.
Caption: Logical pathway of interference in fluorescence-based assays.
References
Technical Support Center: Novobiocin Enzymatic Assays
Welcome to the Technical Support Center for novobiocin enzymatic assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear and direct guidance on troubleshooting common issues encountered during experiments with novobiocin.
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymatic targets of novobiocin?
A1: Novobiocin is an aminocoumarin antibiotic that primarily targets the ATPase activity of type II topoisomerases, specifically DNA gyrase (GyrB subunit) in bacteria.[1][2] It is also known to bind to the C-terminal ATP-binding pocket of Heat Shock Protein 90 (HSP90), making it a valuable tool for cancer research.[3][4][5]
Q2: My novobiocin powder is not dissolving in my aqueous assay buffer. What should I do?
A2: Novobiocin acid is practically insoluble in water and acidic solutions but becomes soluble in aqueous solutions with a pH above 7.5. For stock solutions, it is commonly dissolved in Dimethyl Sulfoxide (DMSO). Ensure the final DMSO concentration in your assay is low (typically <1-2%) as it can inhibit enzyme activity.
Q3: I am observing high variability in my IC50 values between experiments. What are the common causes?
A3: High variability in IC50 values can stem from several factors:
-
Compound Stability: Ensure your novobiocin stock solution is properly stored and prepare fresh dilutions for each experiment to avoid degradation.
-
Inconsistent Reagent Preparation: Thaw all components completely and mix thoroughly before preparing reaction mixes. Use calibrated pipettes to ensure accuracy.
-
Cell-Based Assay Variability: For cellular assays, factors like inconsistent cell seeding density, using cells with high passage numbers, and variations in incubation time can significantly impact results.
-
DMSO Concentration: Ensure the final DMSO concentration is consistent across all wells, including controls.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your enzymatic assays.
DNA Gyrase Supercoiling Assays
A common method to assess DNA gyrase activity is by monitoring the conversion of relaxed circular plasmid DNA to its supercoiled form, typically resolved by agarose gel electrophoresis.
Problem 1: No supercoiling is observed in the positive control (enzyme + DNA + ATP, no inhibitor).
-
Possible Cause 1: Inactive Enzyme. The enzyme may have lost activity due to improper storage or repeated freeze-thaw cycles.
-
Solution: Aliquot your enzyme upon receipt and store it at -80°C. Always keep the enzyme on ice when in use. Run a dilution series of the enzyme to determine its specific activity under your assay conditions.
-
-
Possible Cause 2: ATP Degradation. ATP is essential for gyrase activity and can degrade over time, especially with freeze-thaw cycles of the assay buffer.
-
Solution: Prepare fresh assay buffer or supplement your existing buffer with fresh ATP.
-
-
Possible Cause 3: Incorrect Assay Buffer Composition. The buffer components (e.g., MgCl2, KCl, spermidine) are critical for optimal enzyme activity.
-
Solution: Double-check the concentrations of all components in your 5X assay buffer against a reliable protocol. Ensure the final concentration in the reaction is 1X.
-
Problem 2: All lanes, including the "no enzyme" control, show a supercoiled DNA band.
-
Possible Cause 1: Contaminated DNA Substrate. The relaxed plasmid DNA substrate may already be supercoiled.
-
Solution: Always run a lane with only the relaxed DNA substrate to verify its state. If it is not fully relaxed, you may need to treat it with a type I topoisomerase or purchase a new batch.
-
-
Possible Cause 2: Intercalator Contamination. Contamination of the gel tank or buffers with intercalating agents like ethidium bromide can alter the migration of relaxed DNA, making it appear supercoiled.
-
Solution: Thoroughly clean gel tanks, combs, and formers with a detergent solution, followed by extensive rinsing with distilled water.
-
Problem 3: No inhibition is observed at expected novobiocin concentrations.
-
Possible Cause 1: Incorrect Novobiocin Concentration. There may have been an error in calculating dilutions or the compound may have degraded.
-
Solution: Prepare fresh novobiocin dilutions from a reliable stock. Confirm the concentration of your stock solution.
-
-
Possible Cause 2: High Enzyme Concentration. Using too much enzyme can require a higher inhibitor concentration to see an effect.
-
Solution: Titrate your enzyme to find the lowest concentration that gives robust supercoiling (e.g., 80-90% supercoiling). This will increase the assay's sensitivity to inhibitors.
-
-
Possible Cause 3: High DMSO Concentration. DMSO can inhibit DNA gyrase, and if the enzyme activity is already compromised, the effect of the inhibitor may be masked.
-
Solution: Ensure the final DMSO concentration is kept minimal and consistent. Perform the initial enzyme titration in the presence of the same DMSO concentration that will be used with the inhibitor.
-
HSP90 Inhibition Assays
HSP90 inhibition by novobiocin is often assessed by monitoring the degradation of HSP90 client proteins (e.g., HER2, AKT) via Western blot or by using functional assays like luciferase refolding.
Problem 1: No degradation of the HSP90 client protein is observed after novobiocin treatment in a cell-based assay.
-
Possible Cause 1: Insufficient Inhibitor Concentration or Incubation Time. The concentration of novobiocin may be too low, or the treatment duration too short to induce client protein degradation.
-
Solution: Perform a dose-response experiment with a range of novobiocin concentrations and a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal conditions for your specific cell line and client protein.
-
-
Possible Cause 2: Client Protein is Not Highly Dependent on HSP90 in Your Cell Line. The stability of some proteins may not be strongly reliant on HSP90 in certain cellular contexts.
-
Solution: Choose a client protein known to be highly sensitive to HSP90 inhibition (e.g., HER2 in HER2-positive breast cancer cells). You can also confirm the interaction between HSP90 and your protein of interest using co-immunoprecipitation.
-
-
Possible Cause 3: Induction of Heat Shock Response. Inhibition of HSP90 can trigger a cellular stress response, leading to the upregulation of other chaperones (like HSP70) that can compensate and stabilize client proteins.
-
Solution: Analyze samples at earlier time points before the compensatory response is fully activated. Check for the induction of HSP70 as a positive control for HSP90 inhibition.
-
Problem 2: High background or no signal in a luciferase refolding assay.
-
Possible Cause 1: Reagent Issues. The rabbit reticulocyte lysate may have poor refolding capacity, or the luciferase may have been improperly denatured (leading to irreversible aggregation).
-
Solution: Use a fresh, high-quality reticulocyte lysate. Carefully optimize the heat denaturation step for the luciferase to avoid over-heating.
-
-
Possible Cause 2: High Background Fluorescence. If using a fluorescence-based detection method, novobiocin itself or other library compounds might be autofluorescent, causing interference.
-
Solution: Include a "no-enzyme" control with novobiocin to measure its intrinsic fluorescence. If interference is significant, consider an orthogonal assay with a different readout.
-
-
Possible Cause 3: Assay Conditions are Suboptimal. Incorrect buffer pH, ionic strength, or plate type (e.g., using white plates for fluorescence) can increase background.
-
Solution: Optimize buffer conditions and ensure you are using the correct type of microplate for your assay's detection method (e.g., black plates for fluorescence).
-
Quantitative Data Summary
The inhibitory concentration of novobiocin can vary significantly depending on the assay type, enzyme source, and specific experimental conditions.
| Assay Type | Target | Organism/System | Typical IC50 / Ki Value | Reference(s) |
| DNA Supercoiling | DNA Gyrase | E. coli | ~26 nM - 0.06 µM | |
| Anti-proliferative | HSP90 | SKBr3 breast cancer cells | ~700 µM | |
| Substrate Uptake | hOAT1 | Human | IC50: 34.76 µM; Ki: 14.87 µM | |
| Substrate Uptake | hOAT3 | Human | IC50: 4.99 µM; Ki: 4.77 µM | |
| Substrate Uptake | hOAT4 | Human | IC50: 92.68 µM; Ki: 90.50 µM |
Key Experimental Protocols
Protocol 1: DNA Gyrase Supercoiling Assay
This protocol is adapted from methods for E. coli and M. tuberculosis DNA gyrase and is a generalized procedure.
Materials:
-
5X Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl2, 10 mM DTT, 9 mM Spermidine, 5 mM ATP, 32.5% w/v Glycerol, 0.5 mg/mL Albumin)
-
Enzyme Dilution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% w/v Glycerol)
-
DNA Gyrase Enzyme
-
Relaxed pBR322 Plasmid DNA (1 µg/µL)
-
Novobiocin stock solution (in DMSO)
-
Stop Buffer/Loading Dye (e.g., 10X GSTEB: 40% w/v Glycerol, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue)
-
Chloroform:isoamyl alcohol (24:1)
Procedure:
-
On ice, prepare a master mix for the required number of reactions. For each 30 µL reaction, add:
-
6 µL of 5X Assay Buffer
-
0.5 µL of relaxed pBR322 DNA
-
20.2 µL of sterile water
-
-
Aliquot 26.7 µL of the master mix into pre-chilled microfuge tubes.
-
Add 0.3 µL of DMSO (for positive and negative controls) or 0.3 µL of novobiocin dilution to the appropriate tubes.
-
To the negative control tube (no enzyme), add 3 µL of Enzyme Dilution Buffer.
-
Dilute the DNA gyrase enzyme in Enzyme Dilution Buffer to a pre-determined optimal concentration. Add 3 µL of the diluted enzyme to all other tubes.
-
Mix gently by pipetting or brief vortexing and incubate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 30 µL of 2X Stop Buffer/Loading Dye and 30 µL of chloroform:isoamyl alcohol.
-
Vortex for 5 seconds and centrifuge at max speed for 1 minute.
-
Load 20 µL of the upper aqueous phase onto a 1% agarose gel in 1X TAE buffer.
-
Run the gel at ~90V for 90 minutes.
-
Stain the gel with ethidium bromide (or a safer alternative like SYBR Green), destain, and visualize under UV light.
Protocol 2: HSP90-Dependent Luciferase Refolding Assay
This protocol is a generalized version based on established high-throughput screening methods.
Materials:
-
Rabbit Reticulocyte Lysate (RRL)
-
Firefly Luciferase
-
Denaturation Buffer (e.g., 25 mM Tricine-HCl pH 7.8, 8 mM MgSO4, 0.1 mM EDTA)
-
Refolding Buffer components (e.g., Tris-HCl, ATP, Creatine Phosphate, Mg(OAc)2, KCl, Creatine Phosphokinase)
-
Luciferase Assay Reagent (containing luciferin)
-
Novobiocin stock solution (in DMSO)
Procedure:
-
Prepare Denatured Luciferase: Dissolve luciferase in Denaturation Buffer. Denature by heating at ~41°C for 10 minutes. The activity should be monitored to prevent irreversible aggregation.
-
Assay Setup: In a 96-well or 384-well black plate, add novobiocin dilutions or DMSO (vehicle control).
-
Initiate Refolding: Add diluted RRL to the wells. Initiate the refolding reaction by adding the denatured luciferase mix. Final concentrations of buffer components must be optimized.
-
Incubation: Incubate the plate at 25°C for 30-90 minutes to allow for HSP90-dependent refolding.
-
Measure Activity: Add the Luciferase Assay Reagent to each well and immediately measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of refolding relative to the DMSO control. Determine the IC50 value for novobiocin by plotting the percentage of inhibition against the log of the inhibitor concentration.
Visualizations
Caption: Workflow for a DNA Gyrase Supercoiling Inhibition Assay.
Caption: Troubleshooting logic for a failed DNA gyrase positive control.
References
- 1. Novobiocin | C31H36N2O11 | CID 54675769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Intracellular Refolding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novobiocin analogues as potential heat shock protein 90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DSpace [kuscholarworks.ku.edu]
- 5. selleckchem.com [selleckchem.com]
Technical Support Center: Minimizing Off-Target Effects of Novobiocic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with novobiocic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design and interpret your experiments while minimizing the off-target effects of this compound.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Unexpected Cell Death or Lower Viability at Low Concentrations
-
Question: I'm observing significant cytotoxicity in my cell line at concentrations where the on-target effect (e.g., bacterial DNA gyrase inhibition) should be minimal. What could be the cause?
-
Answer: This is a common issue and often points towards off-target effects. This compound is known to inhibit the eukaryotic heat shock protein 90 (Hsp90), albeit with a relatively high IC50.[1][2] However, some cell lines can be particularly sensitive to even weak Hsp90 inhibition. Additionally, novobiocin has been reported to induce apoptosis-like cell death in some eukaryotic cells.[3]
Troubleshooting Steps:
-
Assess Hsp90 Client Protein Levels: Perform a Western blot to check the levels of known Hsp90 client proteins (e.g., Akt, Raf-1, HER2). A dose-dependent decrease in these proteins would suggest Hsp90 inhibition.
-
Use a More Selective Analog: Consider using a novobiocin analog that has been specifically designed to have greater selectivity for its intended target over Hsp90. Several analogs have been developed with reduced Hsp90 inhibitory activity.
-
Control for Apoptosis: Include apoptosis markers (e.g., cleaved caspase-3, Annexin V staining) in your experimental design to determine if the observed cell death is due to programmed cell death pathways.
-
Review Cell Line Sensitivity: Research the specific cell line you are using to see if it has a known dependency on Hsp90 activity or a heightened sensitivity to apoptosis-inducing agents.
-
Issue 2: Inconsistent or Unexplained Changes in Protein Levels in Western Blots
-
Question: My Western blot results show changes in the expression of proteins that are not the direct target of this compound. How can I interpret this?
-
Answer: Unexplained changes in protein levels can be a direct consequence of off-target effects, particularly the inhibition of Hsp90. Hsp90 is a molecular chaperone responsible for the stability and function of a large number of "client" proteins, many of which are involved in cell signaling.[1] Inhibition of Hsp90 leads to the degradation of these client proteins.
Troubleshooting Steps:
-
Identify Potential Hsp90 Clients: Cross-reference the proteins with altered expression in your experiment with a database of known Hsp90 client proteins.
-
Time-Course and Dose-Response: Perform a time-course and dose-response experiment with this compound and monitor the levels of the affected proteins. This can help establish a causal link.
-
Rescue Experiment: If a specific signaling pathway is implicated, attempt a rescue experiment by overexpressing a key downstream effector to see if the phenotype can be reversed.
-
Compare with a Known Hsp90 Inhibitor: As a positive control, treat your cells with a well-characterized Hsp90 inhibitor (e.g., 17-AAG) to see if it recapitulates the observed changes in protein expression.
-
Issue 3: Discrepancy Between In Vitro and In Vivo Results
-
Question: this compound shows potent activity in my in vitro assays, but the in vivo efficacy is much lower than expected. What could be the reason for this?
-
Answer: This discrepancy can arise from several factors, including poor pharmacokinetic properties of this compound and potential off-target effects that manifest differently in a complex biological system. Novobiocin is known to have poor oral bioavailability. Furthermore, off-target effects in vivo can lead to toxicity or compensatory mechanisms that are not observed in vitro.
Troubleshooting Steps:
-
Pharmacokinetic Analysis: If possible, perform pharmacokinetic studies to determine the concentration of this compound being achieved at the target site in your animal model.
-
Evaluate Off-Target Engagement in vivo: Analyze tissue samples from your in vivo studies for markers of off-target engagement, such as the degradation of Hsp90 client proteins.
-
Consider Formulation: The formulation of this compound can significantly impact its solubility and bioavailability. Experiment with different delivery vehicles.
-
Use of Analogs: Test novobiocin analogs with potentially improved pharmacokinetic profiles and target selectivity in your in vivo models.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the primary on-target and major off-target of this compound?
-
A1: The primary on-target of this compound is the bacterial DNA gyrase B (GyrB) subunit, where it acts as a competitive inhibitor of the ATPase activity.[4] The most well-characterized major off-target is the C-terminal ATP-binding site of the eukaryotic 90-kDa heat shock protein (Hsp90).
-
-
Q2: How can I reduce the Hsp90 inhibitory activity of this compound in my experiments?
-
A2: The most effective way is to use a novobiocin analog that has been specifically designed for this purpose. Structure-activity relationship studies have shown that the 4-hydroxy moiety of the coumarin ring and the 3'-carbamate of the noviose sugar are important for DNA gyrase inhibition but detrimental to Hsp90 inhibition. Analogs lacking these features often show reduced Hsp90 activity.
-
-
Q3: Are there other known off-targets of this compound besides Hsp90?
-
A3: Yes, while Hsp90 is the most studied off-target, novobiocin has been shown to interact with other proteins. For instance, it can inhibit polymerase theta, an enzyme involved in DNA repair, and can also bind to the Gram-negative lipopolysaccharide transporter LptBFGC. It's important to consider these potential off-targets when interpreting unexpected experimental outcomes.
-
-
Q4: What are the key differences between N-terminal and C-terminal Hsp90 inhibitors?
-
A4: Most clinically investigated Hsp90 inhibitors target the N-terminal ATP binding site. A major side effect of these inhibitors is the induction of the heat shock response, a pro-survival mechanism. This compound and its analogs are C-terminal inhibitors, and a key advantage is that they generally do not induce this heat shock response, which may offer a better therapeutic window.
-
-
Q5: Where can I find reliable protocols for assessing on- and off-target effects of this compound?
-
A5: This technical support center provides detailed protocols for key assays in the "Experimental Protocols" section below. These include methods for assessing Hsp90 client protein degradation, cell viability, and Hsp90-dependent luciferase refolding.
-
Data Presentation
Table 1: Comparative Inhibitory Activity (IC50) of Novobiocin and Analogs
| Compound | On-Target: DNA Gyrase (E. coli) IC50 (µM) | Off-Target: Hsp90 (Luciferase Refolding) IC50 (µM) |
| Novobiocin | 0.9 | ~700 |
| Clorobiocin | 0.08 | Not Reported |
| DHN1 (4-deshydroxy novobiocin) | Significantly Reduced Activity | More potent than Novobiocin |
| DHN2 (3'-descarbamoyl-4-deshydroxynovobiocin) | Significantly Reduced Activity | More potent than DHN1 |
| Analog A4 | Not Reported | ~1 |
Data compiled from multiple sources. "Significantly Reduced Activity" indicates that the study reported a substantial loss of potency without providing a specific IC50 value.
Experimental Protocols
1. Western Blot Analysis for Hsp90 Client Protein Degradation
-
Objective: To determine if this compound or its analogs are causing the degradation of Hsp90 client proteins, a hallmark of Hsp90 inhibition.
-
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound, an analog, or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and boil. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) and then incubate with primary antibodies against Hsp90 client proteins (e.g., Akt, Raf-1, HER2) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize the client protein levels to the loading control.
-
2. Cell Viability Assay (MTT or CCK-8)
-
Objective: To assess the cytotoxic effects of this compound and its analogs on a cell line.
-
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Compound Treatment: After cell adherence, treat with a serial dilution of this compound or its analogs. Include a vehicle control.
-
Incubation: Incubate the plate for a desired period (e.g., 48 or 72 hours).
-
Reagent Addition: Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).
-
Absorbance Reading: For MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
3. Hsp90-Dependent Luciferase Refolding Assay
-
Objective: To directly measure the inhibitory effect of this compound or its analogs on the chaperone activity of Hsp90.
-
Methodology:
-
Preparation of Denatured Luciferase: Thermally denature purified firefly luciferase.
-
Refolding Reaction: In a 96-well plate, mix rabbit reticulocyte lysate (as a source of Hsp90 and co-chaperones), an ATP-regenerating system, and the denatured luciferase.
-
Inhibitor Addition: Add various concentrations of this compound, its analogs, or a known Hsp90 inhibitor as a positive control.
-
Incubation: Incubate the plate at a temperature that allows for protein refolding (e.g., 30°C) for a set time (e.g., 90 minutes).
-
Luciferase Activity Measurement: Add luciferase substrate and immediately measure the luminescence using a luminometer.
-
Analysis: Calculate the percentage of luciferase refolding relative to the control and determine the IC50 for Hsp90 inhibition.
-
Mandatory Visualization
Caption: Hsp90 signaling pathway and the effect of this compound.
Caption: Workflow for assessing and minimizing off-target effects.
References
- 1. Novobiocin and Additional Inhibitors of the Hsp90 C-Terminal Nucleotide-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novobiocin and additional inhibitors of the Hsp90 C-terminal nucleotide-binding pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novobiocin induces apoptosis-like cell death in topoisomerase II over-expressing arsenite resistant Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Protocol Refinement for Novobiocic Acid Purification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the purification protocols for novobiocic acid. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and supporting data to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My initial extraction of this compound from the fermentation broth is showing low yield. What are the common causes and how can I improve it?
A1: Low extraction yield is a frequent issue. Several factors could be contributing to this:
-
Incomplete Cell Lysis: If this compound is intracellular, inefficient cell disruption will result in a significant loss of the product.
-
Troubleshooting: Ensure your cell lysis method (e.g., sonication, high-pressure homogenization, or enzymatic digestion) is optimized. Verify cell disruption under a microscope.
-
-
Suboptimal pH for Extraction: this compound is an acidic compound, and its solubility is highly pH-dependent.
-
Troubleshooting: The extraction should be performed at an acidic pH (typically pH 2-3) to ensure the this compound is in its neutral, less water-soluble form, thus favoring its partition into the organic solvent.[1]
-
-
Inappropriate Solvent Choice: The polarity of the extraction solvent is critical for efficient recovery.
-
Troubleshooting: Ethyl acetate is a commonly used solvent for the extraction of this compound.[1] If the yield is still low, consider exploring other solvents with similar polarity or using a solvent mixture.
-
-
Insufficient Mixing or Contact Time: Inadequate agitation or a short extraction time can lead to incomplete transfer of this compound into the organic phase.
-
Troubleshooting: Ensure vigorous mixing during extraction and consider increasing the extraction time or performing multiple extractions with fresh solvent.
-
Q2: I'm observing broad peaks and poor separation during the HPLC purification of this compound. What can I do to improve the resolution?
A2: Poor chromatographic performance can be due to several factors related to the sample, mobile phase, or the column itself.
-
Column Overloading: Injecting too much sample can lead to peak broadening and tailing.
-
Troubleshooting: Reduce the sample concentration or injection volume. For preparative HPLC, a loading study should be performed to determine the optimal sample load for the column.
-
-
Inappropriate Mobile Phase: The composition of the mobile phase is crucial for achieving good separation.
-
Troubleshooting: Optimize the gradient of your mobile phase. For this compound, a reverse-phase C18 column with a gradient of methanol and water containing a small amount of formic acid is often effective.[1] Adjusting the gradient slope or the initial and final concentrations of the organic solvent can improve resolution.
-
-
Poor Sample Solubility in Mobile Phase: If the sample is not fully dissolved in the mobile phase at the start of the gradient, it can cause peak distortion.
-
Troubleshooting: Ensure your sample is completely dissolved in a solvent that is compatible with the initial mobile phase conditions. It is best to dissolve the sample in the mobile phase itself if possible.
-
-
Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor performance.
-
Troubleshooting: Implement a regular column cleaning and regeneration protocol. If performance does not improve, the column may need to be replaced.
-
Q3: The final crystallization step is not yielding any crystals, or I am getting an oil instead of a solid. What should I do?
A3: Crystallization can be a challenging step. Here are some common issues and solutions:
-
Solution is Not Supersaturated: Crystallization will not occur if the concentration of this compound is below its saturation point in the chosen solvent.
-
Troubleshooting: Slowly evaporate the solvent to increase the concentration. Alternatively, you can try adding an anti-solvent (a solvent in which this compound is insoluble but is miscible with the crystallization solvent) dropwise to induce precipitation.
-
-
Presence of Impurities: Impurities can inhibit crystal formation.
-
Troubleshooting: Ensure the material you are trying to crystallize is of high purity (>95%). If necessary, perform an additional purification step, such as a final HPLC polishing run.
-
-
Incorrect Solvent System: The choice of solvent is critical for successful crystallization.
-
Troubleshooting: Experiment with different solvents or solvent mixtures. For acidic compounds like this compound, solvents like methanol, ethanol, or acetone, often in combination with water as an anti-solvent, can be effective.
-
-
Cooling Rate is Too Fast: Rapid cooling can lead to the formation of an oil or amorphous solid instead of crystals.
-
Troubleshooting: Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer. Insulating the crystallization vessel can help to slow down the cooling process.
-
-
No Nucleation Sites: Crystal growth requires nucleation sites.
-
Troubleshooting: Try scratching the inside of the glass vessel with a glass rod to create microscopic scratches that can act as nucleation sites. Adding a seed crystal of this compound, if available, can also initiate crystallization.
-
Data Presentation
The following tables provide representative data for the purification of a coumarin antibiotic, which can be used as a general guideline for what to expect during the purification of this compound. Note that these values are illustrative and actual results may vary depending on the specific experimental conditions.
Table 1: Comparison of Extraction Methods for a Coumarin Antibiotic
| Extraction Method | Solvent | Yield (mg/L of culture) | Purity (%) | Recovery (%) |
| Liquid-Liquid Extraction | Ethyl Acetate | 150 | 65 | 85 |
| Solid-Phase Extraction | C18 Cartridge | 130 | 75 | 80 |
Table 2: Preparative HPLC Purification of a Coumarin Antibiotic
| Parameter | Value |
| Column | C18, 10 µm, 250 x 20 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Gradient | 60-95% B over 30 min |
| Flow Rate | 15 mL/min |
| Sample Loading | 100 mg |
| Yield of Pure Fraction | 85 mg |
| Purity of Final Product | >98% |
| Recovery from HPLC | 85% |
Experimental Protocols
Protocol 1: Extraction and Initial Purification of this compound
-
Harvesting: Centrifuge the fermentation broth at 8,000 x g for 20 minutes to separate the mycelia from the supernatant.
-
Acidification: Adjust the pH of the supernatant to 2.0 with 1 M HCl.[1]
-
Solvent Extraction:
-
Transfer the acidified supernatant to a separatory funnel.
-
Add an equal volume of ethyl acetate and shake vigorously for 5 minutes.
-
Allow the layers to separate and collect the organic (upper) layer.
-
Repeat the extraction of the aqueous layer with another volume of ethyl acetate.
-
Combine the organic extracts.[1]
-
-
Drying and Concentration:
-
Dry the combined organic extract over anhydrous sodium sulfate.
-
Filter to remove the sodium sulfate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound extract.
-
Protocol 2: Preparative HPLC Purification of this compound
-
Sample Preparation: Dissolve the crude this compound extract in a minimal volume of methanol.
-
Chromatographic Conditions:
-
Column: C18, 10 µm, 250 x 20 mm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Methanol with 0.1% Formic Acid
-
Flow Rate: 15 mL/min
-
Detection: 305 nm
-
Gradient:
-
0-5 min: 60% B
-
5-35 min: 60% to 95% B (linear gradient)
-
35-40 min: 95% B
-
40-45 min: 95% to 60% B (return to initial conditions)
-
45-50 min: 60% B (equilibration)
-
-
-
Injection and Fraction Collection:
-
Inject the dissolved sample onto the column.
-
Collect fractions based on the UV chromatogram. The peak corresponding to this compound should be collected.
-
-
Post-Purification:
-
Combine the fractions containing pure this compound.
-
Remove the methanol by rotary evaporation.
-
Lyophilize the remaining aqueous solution to obtain pure this compound as a solid.
-
Protocol 3: Crystallization of this compound
-
Solvent Selection: Dissolve the purified this compound in a minimal amount of hot methanol.
-
Inducing Crystallization:
-
Slowly add deionized water (anti-solvent) dropwise to the hot methanolic solution until a slight turbidity persists.
-
Add a few more drops of hot methanol to redissolve the precipitate and obtain a clear solution.
-
-
Cooling:
-
Cover the container and allow it to cool slowly to room temperature.
-
Once at room temperature, transfer the container to a refrigerator (4°C) and leave it undisturbed for 24-48 hours.
-
-
Crystal Collection:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold 50% methanol-water.
-
Dry the crystals under vacuum to a constant weight.
-
Mandatory Visualizations
Experimental Workflow
Caption: A generalized experimental workflow for the purification of this compound.
Mechanism of Action: Novobiocin Inhibition of DNA Gyrase
References
Technical Support Center: Addressing Novobiocin Resistance in Bacterial Strains
Welcome to the technical support center for researchers, scientists, and drug development professionals working with novobiocin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of novobiocin resistance in most bacterial strains?
A1: The primary mechanism of acquired resistance to novobiocin is the accumulation of point mutations in the gyrB gene.[1][2] This gene encodes the B subunit of DNA gyrase, which is the primary cellular target of novobiocin.[1][3] These mutations typically occur in the region of gyrB that corresponds to the ATP-binding site, preventing novobiocin from effectively inhibiting the enzyme's function.[4]
Q2: Are there other mechanisms of novobiocin resistance besides gyrB mutations?
A2: Yes, other mechanisms include:
-
Mutations in parE: The parE gene, which encodes a subunit of topoisomerase IV, can also acquire mutations that contribute to novobiocin resistance, often acting as a secondary target. The accumulation of mutations in both gyrB and parE can lead to high-level resistance.
-
Efflux Pumps: Active efflux of the drug from the bacterial cell can also contribute to resistance. Some ATP-binding cassette (ABC) transporters have been implicated in the efflux of novobiocin.
-
Intrinsic Resistance: Some bacterial species, such as Staphylococcus saprophyticus, are intrinsically resistant to novobiocin. This innate resistance is associated with specific amino acid residues in their native GyrB protein that make it less susceptible to the antibiotic.
Q3: My novobiocin susceptibility test results are inconsistent. What are the common causes?
A3: Inconsistent results in novobiocin susceptibility testing can arise from several factors:
-
Inoculum Density: Using an inoculum that is too heavy or too light can lead to incorrect zone sizes in disk diffusion assays or inaccurate MIC values in broth dilution. Always standardize your inoculum to a 0.5 McFarland standard.
-
Media Quality: The type and quality of the agar medium can affect results. Mueller-Hinton Agar (MHA) is the recommended medium for standardized testing. Variations in pH or agar depth can influence the diffusion of the antibiotic.
-
Incubation Conditions: Incorrect incubation temperature or duration can affect bacterial growth and, consequently, the test results.
-
Disk Potency: Ensure that the novobiocin disks are stored correctly and are not expired, as this can affect their potency.
Q4: How do I interpret the results of a novobiocin disk diffusion test?
A4: The interpretation of a novobiocin disk diffusion test depends on the zone of inhibition around the disk. For staphylococci:
-
Resistant: A zone of inhibition of ≤16 mm is generally considered indicative of resistance. Staphylococcus saprophyticus is characteristically resistant to novobiocin.
-
Susceptible: A zone of inhibition of >16 mm typically indicates susceptibility. Most other coagulase-negative staphylococci, like Staphylococcus epidermidis, are susceptible.
Troubleshooting Guides
Troubleshooting Inconsistent Minimum Inhibitory Concentration (MIC) Results for Novobiocin
| Problem | Possible Cause | Recommended Solution |
| MIC values are consistently higher or lower than expected for control strains. | Incorrect antibiotic stock concentration. | Prepare a fresh stock solution of novobiocin and verify its concentration. |
| Inaccurate serial dilutions. | Review your dilution protocol. Use calibrated pipettes and ensure thorough mixing at each dilution step. | |
| Contamination of the bacterial culture. | Streak the culture on an appropriate agar plate to check for purity. | |
| "Skipped wells" are observed (no growth at a lower concentration, but growth at a higher concentration). | Technical error in pipetting. | Repeat the assay, paying close attention to the addition of the antibiotic and inoculum to each well. |
| Paradoxical effect (Eagle effect). | While less common, some antibiotics can show reduced efficacy at very high concentrations. If the issue persists with careful technique, consider the possibility of a paradoxical effect and consult relevant literature. | |
| High variability between replicate MIC assays. | Inconsistent inoculum preparation. | Ensure the bacterial suspension is homogenous and standardized to the correct McFarland turbidity before dilution. |
| Edge effects in the microtiter plate. | Avoid using the outermost wells of the plate, as they are more prone to evaporation. Alternatively, seal the plate with an adhesive film. |
Quantitative Data
Impact of gyrB Mutations on Novobiocin MIC in Staphylococcus aureus
| Mutation in GyrB | Fold Increase in Novobiocin MIC (compared to wild-type) | Reference Strain | Reference |
| Ile-102 to Ser | 8 | S. aureus | |
| Arg-144 to Ser | 16 | S. aureus | |
| Ile-56 to Ser and Arg-144 to Ser (double mutant) | 32 | S. aureus | |
| Ile-102 to Ser and Arg-144 to Ser (double mutant) | 64 | S. aureus | |
| T173I | 8 | S. aureus |
Experimental Protocols
Protocol 1: Determination of Novobiocin Minimum Inhibitory Concentration (MIC) by Broth Microdilution
-
Prepare Novobiocin Stock Solution: Dissolve novobiocin sodium salt in sterile deionized water to create a stock solution of 1 mg/mL. Filter-sterilize the solution using a 0.22 µm filter.
-
Prepare Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the novobiocin stock solution in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations (e.g., from 128 µg/mL to 0.06 µg/mL). The final volume in each well should be 50 µL.
-
Prepare Inoculum: From a fresh overnight culture, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculate Plates: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well. Include a growth control well (inoculum without novobiocin) and a sterility control well (broth only).
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of novobiocin that completely inhibits visible bacterial growth.
Protocol 2: Site-Directed Mutagenesis of gyrB to Investigate Resistance
This protocol provides a general workflow. Specific details will vary depending on the kit and reagents used.
-
Primer Design: Design two complementary mutagenic primers that contain the desired mutation in the gyrB gene. The primers should be 25-45 bases in length with a melting temperature (Tm) ≥ 78°C.
-
Template DNA: Use a high-purity plasmid preparation containing the wild-type gyrB gene as the template.
-
PCR Amplification: Set up a PCR reaction using a high-fidelity DNA polymerase. The reaction should contain the template DNA, the mutagenic primers, dNTPs, and the appropriate reaction buffer. The PCR cycles will amplify the entire plasmid, incorporating the mutation.
-
Template Digestion: Following PCR, digest the parental, methylated template DNA using the DpnI restriction enzyme, which specifically targets methylated and hemimethylated DNA. This will leave the newly synthesized, unmethylated, mutated plasmids intact.
-
Transformation: Transform the DpnI-treated plasmid DNA into competent E. coli cells.
-
Selection and Sequencing: Plate the transformed cells on selective media (e.g., LB agar with the appropriate antibiotic for plasmid selection). Isolate plasmid DNA from the resulting colonies and confirm the desired mutation by DNA sequencing.
Visualizations
Caption: Mechanisms of novobiocin resistance in bacteria.
Caption: Experimental workflow for MIC determination.
References
- 1. benchchem.com [benchchem.com]
- 2. news-medical.net [news-medical.net]
- 3. Novobiocin Susceptibility Test: Principle, Procedure, Results • Microbe Online [microbeonline.com]
- 4. Accumulation of Mutations in both gyrB and parE Genes Is Associated with High-Level Resistance to Novobiocin in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
"impact of pH on novobiocic acid activity and stability"
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the activity and stability of novobiocic acid.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the activity of this compound?
While a comprehensive pH-activity profile for this compound is not extensively documented in publicly available literature, studies on its parent compound, novobiocin, indicate that its antibacterial activity is significantly influenced by pH. An acidic environment, specifically around pH 6.0-6.2, has been shown to enhance the antistaphylococcal effect of novobiocin and broaden its spectrum to include some gram-negative bacteria. It is crucial to empirically determine the optimal pH for your specific assay and target organism.
Q2: How does pH affect the stability of this compound in aqueous solutions?
This compound's stability is pH-dependent. Generally, it is more stable in neutral to slightly alkaline conditions. A 100 mg/ml aqueous solution of the sodium salt of novobiocin at pH 7.5 has a half-life of approximately 30 days at 25°C and can be stable for several months at 4°C.[1][2] At acidic pH values, this compound is prone to degradation.
Q3: What is the solubility of this compound at different pH values?
This compound is soluble in aqueous solutions with a pH above 7.5.[2] It is practically insoluble in more acidic aqueous solutions.[2] The physical form of the compound also significantly impacts its solubility. The amorphous form of this compound is reported to be at least 10 times more soluble in 0.1 N hydrochloric acid than its crystalline counterpart.[3]
Q4: Can I expect to see degradation products when working with this compound solutions?
Yes, particularly if the solution is stored for extended periods, at elevated temperatures, or at a non-optimal pH. Degradation is more pronounced in acidic conditions. Common analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be used to monitor the formation of degradation products.
Q5: How should I prepare and store stock solutions of this compound?
For optimal stability, it is recommended to prepare stock solutions in a buffer with a pH of 7.5. An aqueous solution of the sodium salt of novobiocin (100 mg/ml) at pH 7.5 is stable for about 30 days at 25°C and for several months at 4°C. For long-term storage, it is advisable to store stock solutions in frozen aliquots.
Troubleshooting Guides
Issue 1: Low or No Antibacterial Activity Observed
| Possible Cause | Troubleshooting Step |
| Suboptimal pH of the assay medium. | Verify the pH of your experimental medium. The activity of novobiocin is known to be higher in slightly acidic conditions (around pH 6.0-6.2). Consider performing a pH optimization experiment for your specific bacterial strain. |
| Degradation of this compound. | Prepare fresh solutions of this compound. If using previously prepared stock solutions, ensure they were stored correctly (pH 7.5, refrigerated or frozen). Use HPLC to check for the presence of degradation products. |
| Insolubility of this compound. | Ensure the pH of your final assay medium is conducive to the solubility of this compound (ideally pH > 7.5). If working in more acidic conditions is necessary, consider using the amorphous form of this compound, which has higher solubility at low pH. |
| Incorrect concentration. | Verify the concentration of your this compound stock solution and the final concentration in your assay. |
Issue 2: Precipitation of this compound in Solution
| Possible Cause | Troubleshooting Step |
| pH of the solution is too low. | This compound is poorly soluble in acidic conditions. Adjust the pH of the solution to be above 7.5 to increase solubility. |
| Crystallization of the amorphous form. | The amorphous form of this compound is metastable and can revert to the less soluble crystalline form. Prepare fresh solutions and use them promptly. The addition of stabilizing agents like methylcellulose or polyvinylpyrrolidone has been shown to delay recrystallization. |
| High concentration. | The concentration of this compound may have exceeded its solubility limit at the given pH and temperature. Try diluting the solution. |
Quantitative Data Summary
Table 1: pH-Dependent Stability of Novobiocin
| pH | Temperature | Concentration | Half-life | Reference |
| 7.5 | 25°C | 100 mg/ml (sodium salt) | ~30 days | |
| 7.5 | 4°C | 100 mg/ml (sodium salt) | Several months |
Table 2: pH-Dependent Solubility of this compound
| pH | Solubility | Note | Reference |
| > 7.5 | Soluble | In aqueous solutions. | |
| < 7.5 | Practically Insoluble | In aqueous solutions. | |
| ~1 (0.1 N HCl) | Amorphous form is ~10x more soluble than crystalline | - |
Experimental Protocols
Protocol 1: Determination of pH-Dependent Stability of this compound
Objective: To determine the degradation kinetics of this compound at different pH values.
Methodology:
-
Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 4, 5, 6, 7, 7.5, 8, and 9) using appropriate buffer systems (e.g., acetate for acidic pH, phosphate for neutral pH, and borate for alkaline pH).
-
Sample Preparation: Prepare stock solutions of this compound in a suitable organic solvent (e.g., DMSO). Dilute the stock solution into each of the prepared buffers to a final concentration suitable for analysis (e.g., 100 µg/mL).
-
Incubation: Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).
-
Sampling: At various time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), withdraw aliquots from each solution.
-
Analysis: Analyze the concentration of the remaining this compound in each aliquot using a stability-indicating HPLC method.
-
Data Analysis: Plot the natural logarithm of the concentration of this compound versus time for each pH. The slope of the linear regression will give the first-order degradation rate constant (k). The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.
References
Validation & Comparative
Novobiocic Acid vs. Novobiocin: A Comparative Analysis of Antibacterial Activity
A deep dive into the antibacterial profiles of the antibiotic novobiocin and its aglycone, novobiocic acid, reveals a stark contrast in their efficacy. While novobiocin exhibits potent antibacterial properties against a range of bacteria, particularly Gram-positive organisms, this compound is largely devoid of such activity. This guide provides a comprehensive comparison, supported by available data, to elucidate the critical role of the noviose sugar moiety in the antibacterial action of novobiocin.
Executive Summary
Novobiocin, an aminocoumarin antibiotic, functions by inhibiting bacterial DNA gyrase, a type II topoisomerase essential for DNA replication. Its aglycone, this compound, which lacks the noviose sugar, demonstrates a significant loss of this inhibitory function. This comparison guide will detail the structural differences, comparative antibacterial potency, and the underlying mechanistic distinctions between these two molecules.
Structural Differences
Novobiocin is composed of three key moieties: a benzoic acid derivative (Ring A), a coumarin residue (Ring B), and a noviose sugar (Ring C). This compound is the aglycone of novobiocin, consisting of only the benzoic acid derivative and the coumarin residue, lacking the noviose sugar.
Comparative Antibacterial Activity
Quantitative data on the minimum inhibitory concentration (MIC) of this compound is scarce, with studies indicating it is essentially devoid of inhibitory activity against whole bacterial cells. In contrast, novobiocin is a potent antibiotic with established MIC values against various bacterial strains.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Novobiocin | Staphylococcus aureus | 0.125[1] |
| Escherichia coli | >3000 (in absence of efflux pump inhibitors)[2] | |
| This compound | Various Bacteria | Inactive |
Note: The MIC value for E. coli highlights novobiocin's reduced efficacy against Gram-negative bacteria, largely due to efflux pumps. The inactivity of this compound is a qualitative assessment from the literature, as specific high MIC values are not consistently reported.
Mechanism of Action: The Critical Role of the Noviose Sugar
Novobiocin exerts its antibacterial effect by targeting the GyrB subunit of DNA gyrase, a crucial enzyme for managing DNA topology during replication. It acts as a competitive inhibitor of the ATPase activity of GyrB, thereby preventing the energy-dependent supercoiling of DNA.
The noviose sugar of novobiocin plays a pivotal role in its antibacterial activity. While the precise interactions are complex, it is understood that the sugar moiety is essential for the molecule's ability to effectively bind to and inhibit DNA gyrase. The absence of the noviose sugar in this compound results in a dramatic loss of this inhibitory capacity.
Another fragment of novobiocin, termed novenamine (composed of the noviose and coumarin moieties), has been shown to retain inhibitory activity against DNA gyrase. This further underscores the importance of the sugar component and suggests that the benzoic acid derivative, while part of the overall structure, is not the primary determinant of antibacterial action.
Experimental Protocols
The antibacterial activity of novobiocin and its derivatives is typically determined using standardized methods such as broth microdilution or disk diffusion assays to determine the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Method for MIC Determination
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus) is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then further diluted in a suitable growth medium (e.g., Mueller-Hinton Broth).
-
Preparation of Antibiotic Dilutions: A serial two-fold dilution of the antibiotic (novobiocin) is prepared in the growth medium in a 96-well microtiter plate.
-
Inoculation: Each well of the microtiter plate containing the antibiotic dilution is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are also included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.
References
- 1. Mannich reaction derivatives of novobiocin with modulated physiochemical properties and their antibacterial activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novobiocin Susceptibility of MukBEF-Deficient Escherichia coli Is Combinatorial with Efflux and Resides in DNA Topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Novobiocic Acid and Other Gyrase Inhibitors: A Guide for Researchers
An in-depth examination of the mechanisms, efficacy, and experimental evaluation of key DNA gyrase inhibitors, providing researchers and drug development professionals with a comprehensive resource for informed decision-making.
This guide offers a detailed comparative analysis of novobiocic acid, the active form of the aminocoumarin antibiotic novobiocin, and other significant classes of DNA gyrase inhibitors, primarily the widely used fluoroquinolones. By presenting quantitative data, detailed experimental protocols, and visual representations of molecular mechanisms and laboratory workflows, this document aims to equip scientists with the critical information needed to advance antibacterial research and development.
Mechanism of Action: A Tale of Two Subunits
Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication, transcription, and repair. The enzyme is a heterotetramer, composed of two GyrA and two GyrB subunits. This structural complexity offers distinct targets for different classes of inhibitors.
This compound and the Aminocoumarins act on the GyrB subunit . They are competitive inhibitors of the ATPase activity of gyrase, binding to the ATP-binding pocket on GyrB.[1][2] This inhibition prevents the hydrolysis of ATP, which is the energy source required for the enzyme's supercoiling activity.[3]
Fluoroquinolones , such as ciprofloxacin, target the GyrA subunit . Their mechanism is fundamentally different. They bind to the complex of GyrA and DNA, stabilizing the transient double-strand break that is a key intermediate in the topoisomerase reaction.[4][5] This stabilized "cleavage complex" blocks the progression of replication forks, leading to lethal double-strand DNA breaks.
Comparative Efficacy and Spectrum of Activity
The differing mechanisms of action of this compound and fluoroquinolones are reflected in their antibacterial spectra and potency. The following tables summarize Minimum Inhibitory Concentration (MIC) and 50% Inhibitory Concentration (IC50) data from various studies. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.
Table 1: Comparative MIC Values (µg/mL)
| Organism | Novobiocin | Ciprofloxacin | Reference(s) |
| Staphylococcus aureus (Methicillin-Resistant) | 0.25 (MIC90) | 0.5 - >128 | |
| Staphylococcus aureus (Susceptible) | ~0.06 - 0.25 | 0.25 - 0.5 | |
| Escherichia coli | 64 | 0.013 - 0.125 | |
| Pseudomonas aeruginosa | >64 | 0.125 - 1.0 |
Table 2: Comparative IC50 Values for DNA Gyrase Inhibition
| Inhibitor | Target Enzyme | IC50 | Reference(s) |
| Novobiocin | E. coli DNA Gyrase | 170 nM | |
| Novobiocin | M. tuberculosis DNA Gyrase | 210 nM | |
| Novobiocin | T. gondii DNA Gyrase | ~300 nM | |
| Ciprofloxacin | E. coli DNA Gyrase | 0.6 - 2.57 µM | |
| Ciprofloxacin | T. gondii DNA Gyrase | 7.7 µM |
Novobiocin generally demonstrates potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). However, its efficacy against Gram-negative bacteria is limited due to the impermeability of the outer membrane. In contrast, fluoroquinolones like ciprofloxacin have a broader spectrum of activity, encompassing both Gram-positive and a wide range of Gram-negative pathogens.
Experimental Protocols
Accurate assessment of gyrase inhibitors requires robust and standardized experimental procedures. Below are detailed methodologies for two key in vitro assays used to characterize these compounds.
DNA Gyrase Supercoiling Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed circular DNA substrate, and the inhibition of this activity by a test compound.
Methodology:
-
Reaction Mixture Preparation: On ice, prepare a master mix containing 5X assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM Spermidine, 6.5% glycerol, 100 µg/ml BSA), relaxed pBR322 DNA (final concentration ~10-20 µg/mL), and sterile water.
-
Inhibitor Addition: Aliquot the master mix into individual reaction tubes. Add the test compound (e.g., this compound or ciprofloxacin) at various concentrations. Include a no-inhibitor positive control and a no-enzyme negative control.
-
Enzyme Addition: Add a predetermined amount of purified DNA gyrase to each tube (except the negative control) to initiate the reaction.
-
Incubation: Incubate the reactions at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a chelating agent (e.g., EDTA) and a loading dye.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at a constant voltage (e.g., 80-100V) until the dye front has migrated an adequate distance.
-
Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Relaxed and supercoiled DNA will migrate at different rates, allowing for the assessment of gyrase activity and its inhibition.
References
- 1. Design, Synthesis, and Antibacterial Screening of Some Novel Heteroaryl-Based Ciprofloxacin Derivatives as DNA Gyrase and Topoisomerase IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. inspiralis.com [inspiralis.com]
- 3. cbioc.com [cbioc.com]
- 4. DNA supercoiling measurement in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Validating the Inhibitory Effect of Novobiocic Acid on DNA Gyrase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of novobiocic acid's performance against other DNA gyrase inhibitors, supported by experimental data and detailed protocols. The information presented here is intended to assist researchers in the objective evaluation of this compound as a potential therapeutic agent.
Mechanism of Action: this compound and DNA Gyrase
This compound, the acidic form of novobiocin, is a member of the aminocoumarin class of antibiotics.[1][2] Its primary mechanism of action is the inhibition of bacterial DNA gyrase, an essential enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription.[1] this compound targets the GyrB subunit of the DNA gyrase enzyme, specifically acting as a competitive inhibitor of the ATPase activity.[1] This inhibition prevents the enzyme from utilizing ATP, thereby halting its function and ultimately leading to cell death. X-ray crystallographic studies have confirmed that novobiocin and ATP have overlapping binding sites on the gyrase molecule.
Mechanism of this compound's inhibition of DNA gyrase.
Comparative Inhibitory Activity
The inhibitory potential of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of an enzyme by 50%. The table below summarizes the IC50 values for novobiocin (as a proxy for this compound) and other common DNA gyrase inhibitors against Escherichia coli and Staphylococcus aureus DNA gyrase.
| Inhibitor | Target Subunit | Organism | IC50 (µM) | Reference |
| Novobiocin | GyrB | E. coli | 0.08 - 170 | |
| Novobiocin | GyrB | S. aureus | ~6 nM (Coumermycin A1) | |
| Clorobiocin | GyrB | E. coli | 0.08 | |
| Coumermycin A1 | GyrB | S. aureus | <0.006 | |
| Ciprofloxacin | GyrA | E. coli | 0.45 - 14.5 | |
| Levofloxacin | GyrA | E. faecalis | 28.1 | |
| Gatifloxacin | GyrA | E. faecalis | 5.60 |
Note: IC50 values can vary depending on the specific assay conditions and enzyme preparation.
Experimental Protocols for Validation
Accurate and reproducible experimental design is critical for validating the inhibitory effect of any compound. Below are detailed protocols for three key assays used to assess DNA gyrase inhibition.
DNA Gyrase Supercoiling Assay
This assay is a direct measure of the primary function of DNA gyrase. It assesses the ability of the enzyme to introduce negative supercoils into a relaxed circular DNA substrate in the presence of ATP.
Principle: The supercoiled and relaxed forms of plasmid DNA can be separated by agarose gel electrophoresis due to their different mobilities. An effective inhibitor will prevent the conversion of relaxed DNA to its supercoiled form.
Protocol:
-
Reaction Setup: On ice, prepare a reaction mixture containing:
-
35 mM Tris-HCl (pH 7.5)
-
24 mM KCl
-
4 mM MgCl₂
-
2 mM DTT
-
1.8 mM spermidine
-
1 mM ATP
-
6.5% (w/v) glycerol
-
0.1 mg/mL albumin
-
0.5 µg relaxed pBR322 plasmid DNA
-
Varying concentrations of the test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO). Ensure the final solvent concentration is consistent across all reactions and does not exceed 5% (v/v).
-
Include a positive control (no inhibitor) and a negative control (no enzyme).
-
-
Enzyme Addition: Add 1 unit of DNA gyrase to each reaction tube, except for the negative control. One unit is typically defined as the amount of enzyme required to supercoil 0.5 µg of relaxed pBR322 DNA in 30 minutes at 37°C.
-
Incubation: Incubate the reactions at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and a loading dye. An optional step is to add proteinase K and incubate for a further 30 minutes at 37°C to digest the enzyme.
-
Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at a constant voltage (e.g., 80-100V) until the dye front has migrated an adequate distance.
-
Visualization and Analysis: Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Safe) and visualize the DNA bands under UV light. Quantify the intensity of the supercoiled and relaxed DNA bands to determine the percentage of inhibition at each inhibitor concentration and calculate the IC50 value.
DNA Gyrase ATPase Assay
This assay measures the ATP hydrolysis activity of the GyrB subunit, which is the direct target of this compound.
Principle: The hydrolysis of ATP to ADP and inorganic phosphate (Pi) can be measured using various methods, including a coupled enzyme assay where the production of ADP is linked to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.
Protocol (Coupled Enzyme Assay):
-
Reaction Setup: In a microplate well, prepare a reaction mixture containing:
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 5 mM DTT, 10% glycerol)
-
Linearized pBR322 DNA (to stimulate ATPase activity)
-
Phosphoenolpyruvate (PEP)
-
Pyruvate kinase/lactate dehydrogenase (PK/LDH) enzyme mix
-
NADH
-
Varying concentrations of the test inhibitor.
-
-
Enzyme Addition: Add a known amount of DNA gyrase to initiate the reaction.
-
Monitoring: Immediately place the microplate in a plate reader and monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C or 37°C).
-
ATP Addition: After an initial reading to establish a baseline, add ATP to all wells to start the gyrase-dependent ATPase reaction.
-
Data Analysis: Calculate the rate of NADH oxidation from the change in absorbance over time. Determine the percentage of inhibition for each inhibitor concentration and calculate the IC50 value.
DNA Gyrase Cleavage Assay
This assay is particularly useful for identifying inhibitors that act as "poisons," stabilizing the transient DNA-gyrase cleavage complex. While this compound is not a classical poison, this assay can be used to rule out this mechanism of action.
Principle: DNA gyrase transiently cleaves both strands of DNA. Poisons trap this intermediate state. The addition of a strong denaturant like SDS linearizes the plasmid DNA, which can be visualized on an agarose gel.
Protocol:
-
Reaction Setup: Prepare a reaction mixture similar to the supercoiling assay but in the absence of ATP.
-
Assay Buffer (e.g., 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂)
-
Supercoiled pBR322 plasmid DNA
-
Varying concentrations of the test inhibitor.
-
-
Enzyme Addition: Add DNA gyrase to the reaction mixtures.
-
Incubation: Incubate at 37°C for 60 minutes.
-
Cleavage Complex Trapping: Add SDS to a final concentration of 1-2% and proteinase K to a final concentration of 0.1-0.2 mg/mL.
-
Incubation: Incubate for an additional 30 minutes at 37°C.
-
Electrophoresis and Analysis: Analyze the samples by agarose gel electrophoresis. The appearance of a linear DNA band indicates the formation of a stabilized cleavage complex.
Experimental Workflow
The following diagram illustrates a typical workflow for validating a potential DNA gyrase inhibitor like this compound.
Workflow for validating a DNA gyrase inhibitor.
By following these protocols and comparative analyses, researchers can rigorously validate the inhibitory effect of this compound on DNA gyrase and objectively assess its potential as an antibacterial agent.
References
Decoding the Selectivity of Novobiocic Acid: A Comparative Guide to its Cellular Targets
For Researchers, Scientists, and Drug Development Professionals
Novobiocic acid, the carboxylic acid derivative of the antibiotic novobiocin, has garnered significant interest for its potential as a scaffold for developing targeted therapies. Originally identified as an inhibitor of bacterial DNA gyrase, subsequent research has revealed its interaction with other crucial cellular proteins, most notably the heat shock protein 90 (Hsp90). This guide provides a comprehensive comparison of the cross-reactivity of this compound and its key analogs, novobiocin, 4-deshydroxy novobiocin (DHN1), and 3'-descarbamoyl-4-deshydroxynovobiocin (DHN2), with their primary cellular targets. We present quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to facilitate a deeper understanding of their structure-activity relationships and target selectivity.
Performance Comparison: A Quantitative Overview
The inhibitory activities of this compound, novobiocin, and its analogs against their principal targets are summarized below. The data highlights a clear divergence in selectivity, with specific chemical modifications dramatically shifting the inhibitory preference from a bacterial enzyme to a human chaperone protein.
| Compound | Target | Assay Type | IC50 / Activity | Reference |
| Novobiocin | DNA Gyrase (E. coli) | Supercoiling Assay | 0.48 µM | |
| Hsp90 (in situ) | Client Protein Degradation (SKBr3 cells) | ~700 µM | [1][2] | |
| Topoisomerase II | Catalytic Inhibition | Inhibitor | [3] | |
| DHN1 | Hsp90 (in situ) | Cell Proliferation | More potent than Novobiocin | [1] |
| DNA Gyrase | Supercoiling Assay | Significantly reduced activity vs. Novobiocin | ||
| Topoisomerase II | Not Available | Not Available | ||
| DHN2 | Hsp90 (in situ) | Cell Proliferation | More potent than DHN1 | |
| DNA Gyrase | Supercoiling Assay | Significantly reduced activity vs. Novobiocin | ||
| Topoisomerase II | Not Available | Not Available | ||
| This compound | DNA Gyrase | Not Available | Not Available | |
| Hsp90 | Not Available | Not Available | ||
| Topoisomerase II | Not Available | Not Available |
Key Findings:
-
Novobiocin is a potent inhibitor of bacterial DNA gyrase but a weak inhibitor of human Hsp90.
-
The analogs DHN1 and DHN2 , which lack the 4-hydroxyl group on the coumarin ring (DHN1) and additionally the 3'-carbamate on the noviose sugar (DHN2), exhibit significantly enhanced anti-proliferative activity, indicating stronger Hsp90 inhibition.
-
These same modifications that enhance Hsp90 inhibition lead to a marked decrease in DNA gyrase inhibitory activity. This demonstrates that these moieties are critical for DNA gyrase binding but detrimental for Hsp90 inhibition.
Experimental Methodologies
This section details the protocols for key experiments used to assess the activity of this compound and its analogs against their cellular targets.
DNA Gyrase Supercoiling Assay
This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed circular DNA by DNA gyrase.
Materials:
-
Relaxed pBR322 DNA
-
E. coli DNA gyrase
-
Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.75 mM ATP, 5.5 mM spermidine, and 6.5% (w/v) glycerol)
-
Test compounds dissolved in DMSO
-
Agarose gel electrophoresis reagents
-
DNA staining agent (e.g., ethidium bromide)
Procedure:
-
Prepare reaction mixtures containing assay buffer, relaxed pBR322 DNA, and the desired concentration of the test compound.
-
Initiate the reaction by adding DNA gyrase.
-
Incubate the reactions at 37°C for a specified time (e.g., 1 hour).
-
Stop the reactions by adding a stop buffer containing a chelating agent (e.g., EDTA) and a loading dye.
-
Analyze the DNA topoisomers by agarose gel electrophoresis.
-
Stain the gel with a DNA staining agent and visualize the bands under UV light.
-
Quantify the amount of supercoiled DNA to determine the extent of inhibition. The IC50 value is the concentration of the compound that inhibits supercoiling by 50%.
Hsp90 Inhibition Assays
This cell-based assay assesses the ability of a compound to inhibit Hsp90, leading to the degradation of its client proteins.
Materials:
-
Cancer cell line known to be sensitive to Hsp90 inhibition (e.g., SKBr3, MCF-7)
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies against Hsp90 client proteins (e.g., HER2, Akt) and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in multi-well plates and allow them to adhere.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 hours).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with primary antibodies against the client protein and loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the level of client protein degradation. The IC50 value is the concentration of the compound that causes 50% degradation of the client protein.
CETSA measures the binding of a compound to its target protein in a cellular environment by assessing changes in the protein's thermal stability.
Materials:
-
Intact cells
-
Test compounds dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Equipment for heating cell suspensions (e.g., PCR cycler)
-
Centrifuge for pelleting aggregated proteins
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against the target protein (e.g., Hsp90)
Procedure:
-
Treat intact cells with the test compound or vehicle control.
-
Heat the cell suspensions to a range of temperatures.
-
Lyse the cells by freeze-thaw cycles or other methods.
-
Separate the soluble fraction from the precipitated, denatured proteins by centrifugation.
-
Analyze the amount of soluble target protein remaining at each temperature by Western blotting.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Visualizing the Molecular Interactions and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Hsp90 chaperone cycle and its inhibition by novobiocin analogs.
Caption: Workflow for assessing Hsp90 inhibition via client protein degradation.
Caption: Key structural modifications dictate target selectivity.
References
- 1. Novobiocin: redesigning a DNA gyrase inhibitor for selective inhibition of hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novobiocin Analogs That Inhibit the MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel homogenous assay for topoisomerase II action and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Novobiocic Acid Analogs: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Novobiocin, an aminocoumarin antibiotic, has garnered significant attention beyond its antimicrobial properties as a modulator of Hsp90 (Heat shock protein 90) and DNA gyrase. This guide provides a comparative analysis of the structure-activity relationships (SAR) of novobiocic acid analogs, the core scaffold of novobiocin, with a focus on their inhibitory activities against these two crucial cellular targets. The information presented herein is supported by experimental data from peer-reviewed studies to facilitate the rational design of more potent and selective inhibitors.
Performance Comparison of this compound Analogs
The biological activity of this compound analogs is highly dependent on the chemical modifications at three key positions: the coumarin core, the benzamide side chain, and the now absent noviose sugar. Strategic alterations at these sites have yielded analogs with significantly enhanced potency against Hsp90 and have also elucidated the structural requirements for DNA gyrase inhibition.
Hsp90 Inhibition
Novobiocin itself is a weak inhibitor of the C-terminal ATP-binding site of Hsp90, with an IC50 value of approximately 700 µM.[1][2] However, medicinal chemistry efforts have led to the development of analogs with nanomolar potency. Key SAR insights for Hsp90 inhibition include:
-
Coumarin Core: Removal or derivatization of the 4-hydroxyl group on the coumarin ring generally enhances Hsp90 inhibitory activity.[3]
-
Benzamide Side Chain: Replacement of the 4-hydroxy-3-isopentylbenzoyl group with bulkier, more hydrophobic moieties, such as indole-2-carboxamide, can lead to a substantial increase in potency.[3]
-
Noviose Sugar Mimics: Replacing the noviose sugar with simpler alkyl amines has been shown to dramatically increase anti-proliferative activity, resulting in analogs with IC50 values in the mid-nanomolar range.
DNA Gyrase Inhibition
Novobiocin is a potent inhibitor of the GyrB subunit of bacterial DNA gyrase.[4] The SAR for DNA gyrase inhibition often contrasts with that for Hsp90 inhibition:
-
Coumarin Core: The 4-hydroxyl group of the coumarin ring is considered important for DNA gyrase inhibition.
-
Noviose Sugar: The 3'-carbamate group on the noviose sugar is crucial for potent DNA gyrase inhibition. Analogs lacking this feature exhibit significantly reduced activity against this target.
The following table summarizes the inhibitory activities of selected this compound analogs against Hsp90 and DNA gyrase, as well as their anti-proliferative effects on various cancer cell lines.
| Compound | Modification | Hsp90 IC50 (µM) | DNA Gyrase IC50 (µM) | Anti-proliferative IC50 (µM) (Cell Line) |
| Novobiocin | - | ~700 | ~0.08 | >100 (Various) |
| Analog 1 | Indole-2-carboxamide at C-3 | Not Reported | Not Reported | Not Reported |
| DHN1 | 4-deshydroxy novobiocin | Significantly more potent than novobiocin | Significantly reduced activity | Not Reported |
| DHN2 | 3'-descarbamoyl-4-deshydroxynovobiocin | More potent than DHN1 | Significantly reduced activity | Not Reported |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of this compound analogs. The following are key experimental protocols frequently cited in the literature.
Hsp90-Dependent Luciferase Refolding Assay
This assay measures the ability of Hsp90 to refold denatured luciferase in the presence of an inhibitor.
-
Preparation of Denatured Luciferase: Recombinant firefly luciferase is denatured by heating at 41°C for 10 minutes.
-
Refolding Reaction: The denatured luciferase is added to a reaction mixture containing rabbit reticulocyte lysate (as a source of Hsp90 and co-chaperones), ATP, and the test compound.
-
Measurement of Luciferase Activity: After incubation, the luciferase substrate (luciferin) is added, and the resulting luminescence is measured using a luminometer. The amount of refolded, active luciferase is proportional to the light produced.
Western Blot Analysis of Hsp90 Client Protein Degradation
Inhibition of Hsp90 leads to the degradation of its client proteins. This can be monitored by Western blotting.
-
Cell Treatment: Cancer cell lines (e.g., MCF-7, SKBr3) are treated with the this compound analog for a specified time (e.g., 24-48 hours).
-
Cell Lysis and Protein Quantification: Cells are lysed to extract total protein, and the protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane (e.g., PVDF).
-
Immunodetection: The membrane is incubated with primary antibodies specific for Hsp90 client proteins (e.g., HER2, Akt, Raf-1) and a loading control (e.g., β-actin). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the extent of client protein degradation.
DNA Gyrase Supercoiling Assay
This assay measures the ability of an inhibitor to block the supercoiling of relaxed plasmid DNA by DNA gyrase.
-
Reaction Setup: Relaxed plasmid DNA is incubated with DNA gyrase in the presence of ATP and the test compound.
-
Agarose Gel Electrophoresis: The reaction products are separated on an agarose gel. Supercoiled DNA migrates faster than relaxed DNA.
-
Visualization and Quantification: The DNA bands are stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light. The inhibition of supercoiling is determined by the reduction in the intensity of the supercoiled DNA band.
Visualizing the Workflow and Signaling
The following diagrams illustrate the general workflow for the evaluation of this compound analogs and the signaling pathway affected by Hsp90 inhibition.
References
- 1. Novobiocin Analogs That Inhibit the MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novobiocin Analogues That Inhibit the MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Antibacterial Screening of Some Novel Heteroaryl-Based Ciprofloxacin Derivatives as DNA Gyrase and Topoisomerase IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Reproducibility of In Vitro Studies with Novobiocic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vitro studies involving novobiocic acid, focusing on its reproducibility and performance against alternative compounds. This compound, the carboxylic acid derivative of the aminocoumarin antibiotic novobiocin, is a well-established inhibitor of bacterial DNA gyrase and the molecular chaperone Heat shock protein 90 (Hsp90). Understanding the reproducibility of its in vitro effects is crucial for its potential therapeutic applications. This guide summarizes key quantitative data, details experimental protocols for reproducibility, and visualizes the underlying molecular mechanisms and workflows.
Comparative Performance of this compound and Alternatives
The in vitro efficacy of this compound is primarily evaluated through its inhibitory activity against its molecular targets, DNA gyrase and Hsp90. The following tables summarize the half-maximal inhibitory concentration (IC50) values from various studies, providing a basis for comparing its potency against other well-known inhibitors.
Inhibition of DNA Gyrase
This compound and its parent compound, novobiocin, are competitive inhibitors of the ATPase activity of DNA gyrase subunit B (GyrB).[1] Fluoroquinolones, such as ciprofloxacin, represent an alternative class of DNA gyrase inhibitors that target the A subunit (GyrA).
Table 1: Comparative Inhibition of DNA Gyrase
| Compound | Target Enzyme | IC50 (µM) | Reference |
| Novobiocin | E. coli DNA Gyrase | 0.48 ± 0.14 | [2] |
| Ciprofloxacin | E. coli DNA Gyrase | 2.57 ± 1.62 | [2] |
Inhibition of Hsp90
Novobiocin binds to a C-terminal ATP binding site on Hsp90, in contrast to inhibitors like geldanamycin, which bind to the N-terminal ATP binding site.[3][4] This difference in binding site leads to distinct downstream effects on Hsp90 client proteins. While novobiocin itself is a relatively weak inhibitor of Hsp90, synthetic analogs have been developed with significantly improved potency.
Table 2: Comparative Inhibition of Hsp90
| Compound | Target | IC50 (µM) | Cell Line | Reference |
| Novobiocin | Hsp90 | ~700 | SKBr3 | |
| Geldanamycin | Hsp90 (N-terminus) | - | - | |
| Coumermycin A1 | Hsp90 | 70 | - | |
| F-4 (Novobiocin Analog) | Hsp90 | Potent (specific value not provided) | LNCaP, PC-3 | |
| Analog 19 (Novobiocin Analog) | Hsp90 | More potent than Novobiocin | - |
Experimental Protocols for Key In Vitro Assays
Reproducibility in in vitro studies hinges on the meticulous execution of standardized experimental protocols. Below are detailed methodologies for two key assays used to evaluate the activity of this compound.
DNA Gyrase Supercoiling Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed circular DNA in the presence of ATP. The inhibition of this activity by compounds like this compound is then quantified.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the following components in a suitable buffer (e.g., 50 mM HEPES.KOH pH 7.9, 6 mM magnesium acetate, 4 mM DTT, 1 mM ATP, 100 mM potassium glutamate, 2 mM spermidine, and 0.05 mg/mL albumin):
-
Relaxed pBR322 plasmid DNA (e.g., 0.5 µg)
-
E. coli DNA gyrase (e.g., 20 units)
-
Varying concentrations of this compound or the alternative inhibitor (e.g., ciprofloxacin). A vehicle control (e.g., DMSO) should also be included.
-
-
Incubation: Incubate the reaction mixtures at 37°C for a defined period, typically 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding a quench buffer containing EDTA and a loading dye (e.g., 250 mM EDTA, 50% glycerol, 0.025% bromophenol blue).
-
Agarose Gel Electrophoresis: Analyze the DNA topoisomers by electrophoresis on a 1% agarose gel. The supercoiled and relaxed forms of the plasmid will migrate at different rates.
-
Visualization and Quantification: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. The intensity of the supercoiled DNA band is quantified to determine the percentage of inhibition at each inhibitor concentration. The IC50 value is then calculated from the dose-response curve.
Hsp90-Dependent Luciferase Refolding Assay
This cell-based assay assesses the ability of Hsp90 to refold heat-denatured luciferase. Inhibition of Hsp90 by compounds like this compound results in a decrease in refolded, active luciferase.
Protocol:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., MCF-7) and transfect with a plasmid encoding firefly luciferase.
-
Drug Treatment: Treat the cells with varying concentrations of this compound, its analogs, or alternative Hsp90 inhibitors for a predetermined time (e.g., 16-24 hours).
-
Heat Shock: Induce heat shock to denature the luciferase by incubating the cells at an elevated temperature (e.g., 42-45°C) for a short period.
-
Recovery: Allow the cells to recover at 37°C for a period to permit Hsp90-mediated refolding of the denatured luciferase.
-
Luciferase Activity Measurement: Lyse the cells and measure the luciferase activity using a luminometer and a suitable luciferase assay reagent.
-
Data Analysis: Calculate the percentage of luciferase refolding relative to a control group not treated with an inhibitor. The IC50 value can be determined from the resulting dose-response curve.
Visualizing Mechanisms and Workflows
To further clarify the mechanisms of action and experimental procedures, the following diagrams are provided.
Figure 1. Experimental workflow for the DNA gyrase supercoiling assay.
Figure 2. this compound's inhibition of the Hsp90 chaperone cycle.
Figure 3. Comparison of N- and C-terminal Hsp90 inhibitors.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. Novobiocin and additional inhibitors of the Hsp90 C-terminal nucleotide-binding pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novobiocin and Additional Inhibitors of the Hsp90 C-Terminal Nucleotide-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic vs. Biosynthetic Novobiocic Acid Efficacy
In the landscape of antibiotic research and development, novobiocin, an aminocoumarin antibiotic produced by Streptomyces niveus, has long been a subject of interest due to its unique mechanism of action targeting the bacterial DNA gyrase B subunit.[1][2] Novobiocic acid, the core scaffold of novobiocin, represents a critical component for this activity. This guide provides an objective comparison of the efficacy of biosynthetically produced this compound and its synthetically derived analogs, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers, scientists, and drug development professionals.
Data Presentation: Quantitative Efficacy Comparison
The following table summarizes the quantitative data on the efficacy of novobiocin (the natural, biosynthetic product) and its synthetic derivatives against various targets. This data highlights the trade-offs between the potent antibacterial activity of the natural product and the modulated or repurposed activities of its synthetic counterparts.
| Compound | Target Organism/Enzyme | Measurement | Value | Reference |
| Novobiocin (Biosynthetic) | Staphylococcus aureus | MIC | 0.125 µg/mL | [1] |
| Mycobacterium tuberculosis | MIC | >20 µg/mL | [1] | |
| Francisella tularensis | MIC | 32 µg/mL | [1] | |
| Escherichia coli | MIC | 64 µg/mL | ||
| Gyrase B | IC50 | 0.07 - 1.8 µM | ||
| DNA Gyrase | IC50 | 0.48 ± 0.14 µM | ||
| Synthetic Derivative 3b (Mannich base) | Staphylococcus aureus | MIC | 16 µg/mL | |
| Escherichia coli | MIC | 64 µg/mL | ||
| Synthetic Derivative (imidazole-containing) | Neisseria gonorrhoeae (resistant strains) | Activity | Strong antigonococcal activity | |
| Clorobiocin (Biosynthetic Analog) | E. coli DNA Gyrase | Activity | More active than Novobiocin | |
| Novobiocin (as Hsp90 Inhibitor) | Hsp90 C-terminus | IC50 | ~700 µM | |
| DHN2 (Synthetic Novobiocin Analog) | Hsp90 | Activity | Significantly more potent than Novobiocin |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Determination of Minimum Inhibitory Concentration (MIC)
The antibacterial activity of novobiocin and its derivatives is commonly determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Bacterial Inoculum: Bacterial strains are grown overnight in appropriate broth (e.g., Mueller-Hinton Broth). The culture is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Compound Dilutions: The test compounds are serially diluted in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation and Incubation: The standardized bacterial inoculum is added to each well of the microtiter plate containing the diluted compounds. The plates are then incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
DNA Gyrase Inhibition Assays
The inhibitory effect of this compound derivatives on DNA gyrase can be assessed through several in vitro assays.
This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed circular DNA.
-
Reaction Mixture: A reaction mixture is prepared containing relaxed plasmid DNA (e.g., pBR322), E. coli DNA gyrase, ATP, and varying concentrations of the inhibitor compound in a suitable buffer.
-
Incubation: The reaction is incubated at 37°C for a specified time (e.g., 1 hour) to allow for the supercoiling reaction to occur.
-
Termination and Analysis: The reaction is stopped, and the DNA topoisomers are separated by agarose gel electrophoresis.
-
Quantification: The intensity of the bands corresponding to supercoiled and relaxed DNA is quantified to determine the extent of inhibition. The IC50 value is the concentration of the inhibitor that reduces the supercoiling activity by 50%.
This assay measures the inhibition of the ATPase activity of the GyrB subunit of DNA gyrase.
-
Reaction Setup: The GyrB subunit is incubated with ATP and different concentrations of the test compound in a reaction buffer.
-
ATP Hydrolysis Measurement: The amount of ATP hydrolyzed to ADP is measured. This can be done using various methods, such as a colorimetric assay that detects the released inorganic phosphate.
-
IC50 Determination: The concentration of the inhibitor that reduces the ATPase activity by 50% is determined as the IC50 value.
Mandatory Visualizations
Signaling Pathway Diagram
The primary antibacterial mechanism of this compound is the inhibition of bacterial DNA gyrase, which is essential for DNA replication and transcription.
Caption: Inhibition of bacterial DNA gyrase by this compound.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the evaluation and comparison of synthetic and biosynthetic this compound derivatives.
Caption: Workflow for comparing and optimizing this compound derivatives.
Discussion and Conclusion
The comparison between biosynthetic and synthetic this compound is nuanced. The natural product, novobiocin, exhibits potent activity against Gram-positive bacteria, particularly S. aureus. However, its efficacy against Gram-negative bacteria is limited, and it faces challenges such as poor water solubility and the potential for resistance development.
Synthetic chemistry has played a pivotal role in addressing these limitations. By modifying the this compound scaffold, researchers have developed derivatives with:
-
Improved Physicochemical Properties: Modifications can enhance water solubility and pharmacokinetic profiles, which is crucial for drug development.
-
Expanded Spectrum of Activity: Synthetic analogs have been created to target other pathogens, such as drug-resistant Neisseria gonorrhoeae.
-
Repurposed Activity: A significant area of research involves modifying novobiocin to selectively inhibit the C-terminus of Heat Shock Protein 90 (Hsp90), a key target in cancer therapy. These synthetic derivatives show significantly improved anti-proliferative activity against cancer cell lines compared to the parent natural product.
References
A Comparative Guide to the Quantification of Novobiocic Acid: HPLC vs. Alternative Methods
For researchers, scientists, and drug development professionals engaged in the analysis of novobiocic acid, the selection of a robust and reliable quantification method is paramount. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods and a leading alternative, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), for the accurate determination of this compound concentrations. The information presented is supported by experimental data to aid in the selection of the most appropriate analytical technique for your research needs.
This guide delves into the validated performance characteristics of different analytical methodologies, offering a clear comparison of their efficacy. Key performance indicators such as linearity, accuracy, precision, and limits of detection and quantification are summarized to provide a comprehensive overview.
Performance Comparison of Analytical Methods
The selection of an analytical method for the quantification of this compound is contingent on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation. While High-Performance Liquid Chromatography with Ultraviolet-Visible (HPLC-UV) detection is a widely accessible and robust technique, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) offers superior sensitivity and selectivity, making it an excellent alternative for complex matrices or when very low concentrations need to be measured.
Below is a summary of the performance data for a validated HPLC-UV method and a comparative LC-MS/MS method for the quantification of this compound's parent compound, novobiocin, which provides a strong indication of the expected performance for this compound itself.
| Parameter | HPLC-UV Method | LC-MS/MS Method (for Novobiocin) |
| Linearity (R²) | > 0.999 | > 0.998[1] |
| Accuracy (% Recovery) | Not explicitly stated for this compound | 71 ± 1% to 95 ± 2%[1] |
| Precision (%RSD) | Not explicitly stated for this compound | Not explicitly stated |
| Limit of Detection (LOD) | Not explicitly stated for this compound | Not explicitly stated |
| Limit of Quantification (LOQ) | 0.02 mg/kg (for Novobiocin)[2] | Not explicitly stated (Linear range starts at 5 ppb)[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. The following sections outline the experimental protocols for the HPLC-UV and LC-MS/MS methods.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is adapted from a validated procedure for the quantification of novobiocin and is suitable for the analysis of this compound.
-
Chromatographic Conditions:
-
Column: Multosphere RP18-5 (250 by 4 mm; 5 μm)
-
Mobile Phase: A linear gradient from 60% to 100% methanol in 1% aqueous formic acid.
-
Flow Rate: Not explicitly stated.
-
Injection Volume: Not explicitly stated.
-
Detection: UV at 305 nm.
-
-
Sample Preparation:
-
Acidify the culture medium to pH 2.0 with HCl.
-
Extract the acidified medium twice with an equal volume of ethyl acetate.
-
Wash the combined organic phases twice with water.
-
Dry the organic phase with Na₂SO₄.
-
Evaporate the solvent and redissolve the residue in methanol for HPLC analysis.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive method, validated for novobiocin, serves as a powerful alternative for this compound quantification, especially in complex biological matrices.[1]
-
Chromatographic Conditions:
-
Column: TSK-GEL ODS 100 V
-
Mobile Phase: 0.5% formic acid in water/methanol
-
Flow Rate: Not explicitly stated.
-
Injection Volume: Not explicitly stated.
-
Detection: Electrospray tandem mass spectrometry (ESI-MS/MS) in positive mode
-
-
Sample Preparation:
-
Homogenize the tissue sample with methanol.
-
Perform centrifugal ultrafiltration with 5.0% SDS.
-
Directly inject the prepared sample into the LC-MS/MS system.
-
Visualizing the Workflow: HPLC Method Validation
To ensure the reliability and accuracy of an HPLC method, a thorough validation process is essential. The following diagram illustrates the typical workflow for validating an HPLC method for the quantification of a pharmaceutical compound like this compound.
Caption: A flowchart illustrating the key stages of HPLC method validation.
Logical Framework for Method Selection
The decision to use an HPLC-UV or an LC-MS/MS method for this compound quantification involves a trade-off between various factors. The following diagram outlines the logical considerations for selecting the appropriate method.
Caption: Decision tree for selecting an analytical method for this compound.
References
- 1. LC-MS/MS and centrifugal ultrafiltration method for the determination of novobiocin in chicken, fish tissues, milk and human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of Novobiocic Acid Activity: A Comparative Guide
This guide provides a comprehensive comparison of the in vivo activity of novobiocic acid and its related compounds with alternative therapies. Due to the limited availability of direct in vivo data for this compound, this guide utilizes data from its parent compound, novobiocin, as a proxy to evaluate its potential antibacterial and anticancer applications. The performance of novobiocin is compared against other aminocoumarins and established Hsp90 inhibitors, supported by experimental data from murine models.
Executive Summary
Novobiocin, an aminocoumarin antibiotic, has demonstrated efficacy in preclinical in vivo models against multidrug-resistant bacteria. Beyond its antibacterial properties, novobiocin and its analogs are also recognized as inhibitors of Heat shock protein 90 (Hsp90), a key target in cancer therapy. This guide presents a comparative analysis of novobiocin's performance in both antibacterial and anticancer settings, alongside detailed experimental protocols and visualizations of the underlying biological pathways and experimental workflows.
Antibacterial Activity: Novobiocin vs. Alternatives in a Murine Sepsis Model
Novobiocin has shown significant promise in treating bacterial sepsis, particularly against highly resistant strains of Streptococcus pneumoniae. In a murine sepsis model, novobiocin demonstrated high survival rates, comparable or superior to standard antibiotics like amoxicillin.
Table 1: Comparative Efficacy of Novobiocin and Amoxicillin in a Murine Sepsis Model with Amoxicillin-Resistant S. pneumoniae [1]
| Treatment Group | Dose (mg/kg) | Survival Rate (%) |
| Novobiocin | 200 | 90-100 |
| 100 | 50-87.5 | |
| Amoxicillin | 200 | 60-100 |
| 50 | 14.3-25 | |
| Control | - | 0 |
Experimental Protocol: Murine Sepsis Model[1][2][3][4]
This protocol outlines the methodology for inducing sepsis in a murine model to evaluate the efficacy of antibacterial agents.
-
Animal Model: Swiss mice are commonly used.
-
Bacterial Strain: A clinically relevant pathogen, such as a highly amoxicillin-resistant strain of Streptococcus pneumoniae, is used to induce infection.
-
Infection Induction: Mice are challenged with an intraperitoneal (i.p.) injection of a lethal dose of the bacterial suspension.
-
Treatment Administration:
-
Novobiocin and comparator antibiotics (e.g., amoxicillin) are administered at various dosages (e.g., 25, 50, 100, 200 mg/kg).
-
Treatment is typically initiated at set time points post-infection (e.g., 1, 5, 24, and 48 hours).
-
-
Monitoring and Endpoints:
-
Survival is monitored over a period of at least 7 days.
-
Bacterial load in the peritoneal cavity and blood is determined by colony-forming unit (CFU) counts at specific time points.
-
Caption: Workflow for in vivo validation of antibacterial activity.
Anticancer Activity: Novobiocin Analogs and Hsp90 Inhibitors in Xenograft Models
Novobiocin's anticancer activity stems from its inhibition of Hsp90, a molecular chaperone crucial for the stability of many oncoproteins. While novobiocin itself is a weak Hsp90 inhibitor, its analogs have been developed to enhance this activity. This section compares the in vivo efficacy of established Hsp90 inhibitors, 17-AAG (Tanespimycin) and Ganetespib, in murine xenograft models. Recent studies have also highlighted novobiocin's potential in treating cancers with DNA repair deficiencies, even those resistant to PARP inhibitors.
Table 2: Comparative Efficacy of Hsp90 Inhibitors in Murine Xenograft Models
| Compound | Cancer Model | Mouse Strain | Dose and Schedule | Tumor Growth Inhibition (%) | Reference |
| 17-AAG | Gallbladder Cancer (G-415) | NOD-SCID | 25 mg/kg, i.p., 5 days/week for 4 weeks | 69.6 | |
| Ganetespib | Prostate Cancer (PC3) | Nude | 150 mg/kg, i.v., once weekly | 83 (T/C value 17%) | |
| Ganetespib | Non-Small Cell Lung Cancer (NCI-H1975) | Nude | 125 mg/kg, i.v., once weekly for 3 weeks | 85 (T/C value 15%) |
Experimental Protocol: Subcutaneous Xenograft Model
This protocol describes the establishment of subcutaneous tumor xenografts in mice to evaluate the antitumor efficacy of Hsp90 inhibitors.
-
Cell Lines: Human cancer cell lines (e.g., G-415 gallbladder cancer, PC3 prostate cancer, NCI-H1975 non-small cell lung cancer) are cultured in vitro.
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID or nude mice) are used to prevent rejection of human tumor cells.
-
Tumor Implantation: A suspension of cancer cells (typically 2 x 106 to 5 x 106 cells) is injected subcutaneously into the flank of the mice.
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). Mice are then randomized into treatment and control groups.
-
Drug Administration:
-
The Hsp90 inhibitor (e.g., 17-AAG, Ganetespib) is administered according to a predetermined dose and schedule (e.g., intraperitoneally or intravenously).
-
The control group receives a vehicle solution.
-
-
Efficacy Evaluation:
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
At the end of the study, tumors are excised and weighed.
-
Immunohistochemical analysis can be performed to assess the levels of Hsp90 client proteins.
-
Caption: Workflow for in vivo validation of anticancer activity.
Signaling Pathways
DNA Gyrase Inhibition
This compound, as part of the novobiocin structure, primarily exerts its antibacterial effect by inhibiting the GyrB subunit of bacterial DNA gyrase. This enzyme is essential for DNA replication, and its inhibition leads to bacterial cell death.
Caption: Novobiocin inhibits the GyrB subunit of DNA gyrase.
Hsp90 Inhibition Signaling Pathway
In cancer cells, Hsp90 is crucial for the stability and function of numerous oncoproteins that drive tumor growth and survival. Inhibition of Hsp90 leads to the degradation of these "client" proteins, disrupting multiple oncogenic signaling pathways and ultimately inducing apoptosis.
Caption: Hsp90 inhibition leads to degradation of oncoproteins.
References
A Comparative Analysis of Novobiocic Acid and Coumermycin A1: Potent Inhibitors of Bacterial DNA Gyrase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of two notable aminocoumarin antibiotics: novobiocic acid and coumermycin A1. Both compounds are recognized for their inhibitory action against bacterial DNA gyrase, a critical enzyme for bacterial survival. This analysis delves into their mechanism of action, physicochemical properties, antibacterial spectrum, and toxicity, supported by experimental data and detailed protocols to aid in research and development.
Physicochemical Properties
This compound is the aglycone of novobiocin, lacking the noviose sugar moiety. Coumermycin A1, structurally resembling a dimer of novobiocin, is a more complex molecule. These structural differences significantly influence their biological activity.
| Property | This compound | Coumermycin A1 |
| Molecular Formula | C₂₂H₂₁NO₆ | C₅₅H₅₉N₅O₂₀ |
| Molecular Weight | 395.4 g/mol | 1110.08 g/mol |
| Class | Aminocoumarin (aglycone) | Aminocoumarin |
| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol | Data not readily available |
| Source | Aglycone of Novobiocin | Streptomyces rishiriensis[1] |
Mechanism of Action: Inhibition of DNA Gyrase
Both this compound and coumermycin A1 target the GyrB subunit of bacterial DNA gyrase, an ATP-dependent enzyme responsible for introducing negative supercoils into DNA. By competitively inhibiting the ATPase activity of GyrB, these compounds prevent the energy transduction required for DNA supercoiling, ultimately leading to the cessation of DNA replication and cell division.[2]
Coumermycin A1 is a significantly more potent inhibitor of DNA gyrase than novobiocin (the parent compound of this compound). The dimeric structure of coumermycin A1 allows it to bind to two GyrB subunits simultaneously, resulting in a much higher affinity for the enzyme.[3] Studies have shown that the 3'-ester-linked 5-methylpyrrole found in the coumermycin series confers at least 10-fold more inhibitory activity than the amide linkage in the novobiocin series.[4] this compound itself, lacking the crucial noviose sugar, exhibits little to no detectable inhibition of DNA gyrase.
Caption: Mechanism of DNA gyrase inhibition by aminocoumarins.
Antibacterial Spectrum and Potency
The antibacterial efficacy of these compounds is directly related to their ability to inhibit DNA gyrase. Coumermycin A1 demonstrates significantly greater potency against a range of bacteria compared to novobiocin. This compound, due to its poor gyrase inhibition, is not considered an effective antibacterial agent on its own.
DNA Gyrase Inhibition
| Compound | Target Enzyme | IC₅₀ |
| Novobiocin | E. coli DNA Gyrase | 0.08 µM[5] - 0.9 µM |
| Coumermycin A1 | E. coli DNA Gyrase | ~0.004 µM |
| Coumermycin A1 | S. aureus DNA Gyrase | <6 nM |
Minimum Inhibitory Concentrations (MICs)
| Organism | Novobiocin MIC (µg/mL) | Coumermycin A1 MIC (µg/mL) |
| Staphylococcus aureus (Methicillin-Resistant) | 0.25 (MIC₉₀) | ≤0.002 (MIC₉₀) |
| Streptococcus spp. | 0.5 (MIC₉₀) | |
| Enterococcus faecium | 0.5 - 2.0 | |
| Acinetobacter baumannii | 10 | |
| Borrelia burgdorferi | 0.2 |
Toxicity Profile
Experimental Protocols
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
Materials:
-
E. coli DNA Gyrase
-
Relaxed pBR322 plasmid DNA
-
Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin)
-
Test compounds (this compound, Coumermycin A1) dissolved in an appropriate solvent (e.g., DMSO)
-
Stop solution (e.g., GSTEB: 40% Glycerol, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue)
-
Chloroform/isoamyl alcohol (24:1)
-
Agarose gel electrophoresis system
Procedure:
-
Prepare a reaction mixture containing assay buffer, relaxed pBR322, and water on ice.
-
Aliquot the reaction mixture into tubes.
-
Add the test compounds at various concentrations to the respective tubes. Include a no-drug control.
-
Initiate the reaction by adding a defined unit of E. coli gyrase to each tube.
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Stop the reaction by adding the stop solution and chloroform/isoamyl alcohol.
-
Vortex briefly and centrifuge to separate the aqueous and organic phases.
-
Load the aqueous phase onto a 1% agarose gel.
-
Perform electrophoresis to separate the supercoiled and relaxed DNA forms.
-
Stain the gel with ethidium bromide and visualize under UV light.
-
The IC₅₀ is determined as the concentration of the compound that results in a 50% reduction in the supercoiled DNA band compared to the no-drug control.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Test microorganisms (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Test compounds
-
0.5 McFarland standard
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound.
-
Dispense CAMHB into all wells of a 96-well plate.
-
Perform serial two-fold dilutions of the test compound across the plate.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to the final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Include a growth control (no drug) and a sterility control (no bacteria).
-
Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
Caption: Workflow for MIC determination via broth microdilution.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses cell viability and the cytotoxic effects of a compound.
Materials:
-
Mammalian cell line (e.g., HepG2)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Test compounds
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24-48 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce MTT to formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 540-570 nm using a plate reader.
-
Cell viability is calculated relative to untreated control cells.
Conclusion
Coumermycin A1 is a markedly more potent inhibitor of bacterial DNA gyrase and exhibits superior antibacterial activity compared to novobiocin, the parent compound of this compound. The dimeric structure of coumermycin A1 is key to its high affinity for the GyrB subunit. This compound, lacking the noviose sugar, is largely inactive. While the aminocoumarins represent a powerful class of antibiotics targeting a validated bacterial enzyme, their clinical utility is hampered by toxicity concerns. Further research into synthetic analogs that retain the potent inhibitory activity while reducing toxicity could pave the way for new therapeutic agents.
References
- 1. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Identification of the Coumermycin A1 Biosynthetic Gene Cluster of Streptomyces rishiriensis DSM 40489 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. bpsbioscience.com [bpsbioscience.com]
Assessing the Specificity of Novobiocic Acid as a Research Tool: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of novobiocic acid and its parent compound, novobiocin, as research tools, evaluating their specificity against their primary target, bacterial DNA gyrase, and a key off-target, the molecular chaperone Hsp90. The performance of these compounds is compared with alternative inhibitors, supported by quantitative experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
Executive Summary
Novobiocin is a well-characterized antibiotic that primarily targets the GyrB subunit of bacterial DNA gyrase, inhibiting its ATPase activity. However, it also exhibits off-target effects, most notably the inhibition of the C-terminal domain of the eukaryotic heat shock protein 90 (Hsp90). This compound, the aglycone of novobiocin, represents the core chemical scaffold. This guide demonstrates that while novobiocin is a potent inhibitor of DNA gyrase, its utility as a specific research tool is hampered by its Hsp90 activity. Furthermore, evidence strongly suggests that this compound itself is largely inactive, indicating that the complete novobiocin structure, including the noviose sugar, is essential for potent biological activity. Researchers seeking to specifically probe DNA gyrase or Hsp90 function should consider more selective alternative compounds.
Data Presentation: Quantitative Comparison of Inhibitors
The following tables summarize the inhibitory potency (IC50 values) of novobiocin, and alternative inhibitors against their respective targets.
Table 1: Comparison of DNA Gyrase B Inhibitors
| Compound | Target | IC50 (µM) | Class | Notes |
| Novobiocin | E. coli DNA Gyrase | 0.08 - 0.9 | Aminocoumarin | Potent inhibitor of the ATPase activity of the GyrB subunit. |
| Clorobiocin | E. coli DNA Gyrase | 0.08 | Aminocoumarin | Structurally similar to novobiocin with high potency. |
| Coumermycin A1 | S. aureus DNA Gyrase | < 0.006 | Aminocoumarin | One of the most potent aminocoumarin inhibitors. |
| Ciprofloxacin | E. coli DNA Gyrase | 2.57 | Fluoroquinolone | Targets the GyrA subunit, a different mechanism from novobiocin. |
| This compound | Bacterial Cells | Essentially inactive | Aminocoumarin core | The aglycone of novobiocin, lacking the noviose sugar, shows no significant antibacterial activity. |
Table 2: Comparison of Hsp90 Inhibitors
| Compound | Target | IC50 (µM) | Binding Site |
| Novobiocin | Hsp90 (SKBr3 cells) | ~400 - 700 | C-Terminal |
| This compound | Hsp90 | Data not available; presumed inactive | - |
| F-4 (Novobiocin Analog) | Hsp90 | Binding Affinity (Kd) = 100 | C-Terminal |
| 17-AAG (Tanespimycin) | Hsp90 | 0.005 (cell-free) | N-Terminal |
| Ganetespib (STA-9090) | Hsp90 (OSA 8 cells) | 0.004 | N-Terminal |
| Luminespib (NVP-AUY922) | Hsp90α |
Safety Operating Guide
Safe Disposal of Novobiocic Acid: A Guide for Laboratory Professionals
Novobiocic acid, the aglycone form of the antibiotic novobiocin, requires careful handling and disposal to ensure laboratory safety and environmental protection.[1] This guide provides essential information for researchers, scientists, and drug development professionals on the proper disposal procedures for this compound, aligning with standard laboratory safety practices.
Hazard Profile and Safety Precautions
This compound shares hazards with its salt form, novobiocin sodium, which is classified as a skin sensitizer and can cause serious eye irritation.[2][3][4] Some data also suggests it may be harmful if swallowed.[4] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses with side shields, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated area to avoid inhalation of any dust or aerosols.
Hazard Summary for Novobiocin Sodium Salt (as a proxy for this compound)
| Hazard Classification | Category | GHS Hazard Statement |
| Skin Sensitisation | 1 | H317: May cause an allergic skin reaction. |
| Serious Eye Irritation | 2 / 2A | H319: Causes serious eye irritation. |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed. |
Step-by-Step Disposal Procedures
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. Autoclaving is generally not a suitable method for the disposal of stock antibiotic solutions and may not be effective for all antibiotic compounds.
1. Solid Waste (Pure Compound, Contaminated Labware):
-
Collection: Collect pure this compound waste and any contaminated disposable labware (e.g., weighing boats, pipette tips, gloves) in a designated, clearly labeled hazardous waste container. The container should be sealable and made of a material compatible with chemical waste.
-
Labeling: Label the waste container clearly as "Hazardous Waste: this compound" and include any other required hazard symbols or information as per your institution's guidelines.
-
Storage: Store the sealed waste container in a designated, secure area away from incompatible materials, such as strong oxidizing agents.
-
Disposal: Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal contractor. Disposal via an industrial combustion plant may be an appropriate method.
2. Liquid Waste (Stock Solutions, Contaminated Media):
-
High-Concentration Solutions: Concentrated stock solutions of this compound should never be poured down the drain. They must be collected in a designated, sealed, and clearly labeled hazardous waste container for liquid chemical waste.
-
Low-Concentration Solutions (e.g., used cell culture media): While some antibiotics in used media can be deactivated by autoclaving, this is not a universally reliable method for all antibiotics. Given the hazardous nature of this compound, it is best practice to treat all liquid waste containing this compound as hazardous chemical waste. Collect it in a designated liquid waste container.
-
Spills: In the event of a spill, avoid generating dust. Wear appropriate PPE, and clean up the spill using an absorbent material. Collect the absorbed material and place it in the solid hazardous waste container. Clean the spill area thoroughly. Do not flush spills into surface water.
Environmental Considerations
While Novobiocin is not classified as environmentally hazardous, this does not preclude the possibility that large or frequent spills could have a harmful effect on the environment. It is crucial to prevent the release of this compound into drains, surface water, or the ground.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the disposal of this compound waste.
Disclaimer: This information is intended as a general guide. Researchers must always consult their institution's specific safety and disposal protocols and the Safety Data Sheet (SDS) for this compound. For any uncertainty, contact your institution's Environmental Health and Safety (EHS) department.
References
Essential Safety and Operational Guide for Handling Novobiocin Acid
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Novobiocin Acid. Adherence to these procedures is essential to ensure personal safety and maintain a secure laboratory environment. Novobiocin is classified as a hazardous substance that can cause serious eye irritation and may cause an allergic skin reaction.[1][2][3][4]
Personal Protective Equipment (PPE)
The appropriate PPE must be worn at all times when handling Novobiocin Acid to minimize exposure.[5] The required level of protection depends on the specific task being performed.
| Task | Required Personal Protective Equipment |
| Handling Stock Powder (Weighing, Aliquoting) | Double chemotherapy gloves, disposable impervious gown, eye protection (safety goggles with side-shields), and a fit-tested respirator (e.g., N95) are necessary. All manipulations should occur within a containment primary engineering control (C-PEC), such as a biological safety cabinet or a containment ventilated enclosure. |
| Preparing Solutions | Double chemotherapy gloves, a disposable impervious gown, and eye protection (goggles or face shield) are required. |
| Administering Solutions | Wear double chemotherapy gloves, a disposable gown, and eye protection. |
| Handling Contaminated Waste | Double chemotherapy gloves, a disposable gown, and eye protection must be worn. If there is a risk of aerosolization, appropriate respiratory protection is also required. |
General PPE Requirements:
-
Gloves: Wear suitable protective gloves. Wash the outside of gloves before removing them.
-
Eye/Face Protection: Use eye/face protection such as safety goggles with side-shields or a face shield. An emergency eye wash station should be readily accessible.
-
Protective Clothing: Wear an impervious, long-sleeved gown and protective clothing to prevent skin contact.
-
Respiratory Protection: In case of insufficient ventilation or when handling the powder form, wear suitable respiratory equipment.
Operational Protocols: Handling and Storage
Safe handling and storage practices are critical to prevent contamination and accidental exposure.
Safe Handling Procedures:
-
Ventilation: Ensure the work area is well-ventilated, using local exhaust ventilation or a ventilated enclosure for operations that may generate dust.
-
Avoid Contact: Adopt best manual handling practices. Avoid contact with eyes, skin, and clothing.
-
Avoid Inhalation: Do not breathe dust or vapor. Avoid the formation of dust and aerosols.
-
Hygiene: Do not eat, drink, or smoke in areas where this product is used or stored. Wash hands thoroughly with soap and water after handling and before breaks.
Storage Conditions: Proper storage is necessary to maintain the integrity of Novobiocin Acid.
| Parameter | Requirement |
| Temperature | Store at temperatures between 2°C and 8°C. |
| Container | Keep in a correctly labeled, tightly closed container. |
| Environment | Store in a dry place, protected from moisture and direct light. |
| Incompatibilities | Keep away from oxidizing agents and highly acidic or alkaline materials. |
Emergency Procedures
Immediate and appropriate action is crucial in the event of a spill or personal exposure.
Spill Response Protocol:
-
Evacuate: Evacuate personnel from the immediate spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Don PPE: Wear full personal protective equipment, including a self-contained breathing apparatus and chemical-protective clothing if necessary.
-
Containment: Prevent further spillage if it is safe to do so. Avoid the formation of dust.
-
Cleanup: For liquid spills, absorb with an inert, non-combustible material (e.g., diatomite). For solid spills, carefully sweep or vacuum up the material.
-
Decontamination: Clean the spillage area thoroughly with plenty of water. Do not flush into surface water.
-
Disposal: Collect all contaminated materials in a suitable, labeled container for disposal according to regulations.
Caption: Workflow for handling a Novobiocin Acid spill.
First Aid Measures: In case of exposure, follow these immediate first aid measures. Seek medical attention if irritation or symptoms persist.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the exposed person to fresh air. If breathing is difficult, give oxygen or perform cardiopulmonary resuscitation (CPR) if necessary, avoiding mouth-to-mouth resuscitation. Seek medical attention. |
| Skin Contact | Remove contaminated clothing immediately. Wash the affected area thoroughly with plenty of soap and water. If skin irritation or a rash occurs, get medical advice. |
| Eye Contact | Immediately flush eyes with plenty of clean, fresh water for at least 10-15 minutes, holding the eyelids apart. Remove contact lenses if present and easy to do. Seek prompt medical attention from an ophthalmologist. |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Call a physician immediately. Never give anything by mouth to an unconscious person. |
Disposal Plan
All Novobiocin Acid waste, including contaminated PPE and cleaning materials, must be treated as hazardous waste.
Disposal Procedures:
-
Collection: Collect waste in correctly labeled, sealed, and leak-proof containers.
-
Segregation: Keep Novobiocin Acid waste separate from other laboratory waste streams.
-
Disposal Facility: Dispose of contents and containers at an approved waste disposal facility. Follow all local, national, and international regulations for hazardous chemical waste disposal.
-
Environmental Protection: Do not allow the product to contaminate drains, surface water, or subsoil.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
